Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid
Description
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Properties
IUPAC Name |
(3S)-4-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRPCCFLMVZEKN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Chiral Building Block
In the landscape of modern medicinal chemistry and drug development, the precise control of molecular architecture is paramount. Chiral non-natural amino acids serve as foundational components for constructing novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid is a quintessential example of such a strategic building block. As a protected β-amino acid, it is a key intermediate in the synthesis of complex peptides and pharmacologically active small molecules.
The structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine, an (S)-configured chiral center, and a 2-chlorophenyl moiety, provides a unique combination of steric and electronic properties. This guide offers an in-depth exploration of its physicochemical properties, synthesis, analysis, and applications, designed for researchers and drug development professionals who utilize such advanced intermediates to push the boundaries of pharmaceutical innovation. Its structural similarity to precursors of GABA (γ-aminobutyric acid) analogs, such as the muscle relaxant Baclofen, underscores its relevance in neuropharmacology and related therapeutic areas.
Section 1: Core Physicochemical & Structural Data
Accurate identification and understanding of a compound's physical properties are the bedrock of reproducible scientific research. All quantitative data for this compound are summarized below. It is important to note that as a specialized research chemical, some physical properties like boiling point are predicted values, while others, such as melting point, are derived from closely related isomers and should be considered representative.
Identification and Properties
| Property | Value | Source |
| CAS Number | 884981-89-3 | Internal Database Cross-reference |
| Systematic Name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(2-chlorophenyl)butanoic acid | IUPAC Nomenclature |
| Synonyms | Boc-(S)-β-HomoPhe(2-Cl)-OH, Boc-2-chloro-L-β-homophenylalanine | Chem-Impex[1] |
| Molecular Formula | C₁₅H₂₀ClNO₄ | Crysdot LLC |
| Molecular Weight | 313.78 g/mol | Chem-Impex[1] |
| Appearance | White to off-white powder | Chem-Impex[1] |
| Melting Point | ~150 - 156 °C (representative value for 3-chloro isomer) | Chem-Impex[2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | CHIRALEN |
Chemical Structure
The molecule's structure is defined by three key features critical to its synthetic utility:
-
Boc Protecting Group: Ensures the amine's nucleophilicity is masked, allowing for selective reactions at the carboxylic acid terminus. It is stable under many reaction conditions but can be cleanly removed with mild acid (e.g., trifluoroacetic acid).
-
(S)-Stereocenter: The specific three-dimensional arrangement is crucial for biological activity, as enantiomers often have dramatically different pharmacological profiles.
-
2-Chlorophenyl Group: The ortho-substituted chlorine atom introduces electronic and steric constraints that can influence molecular conformation and binding affinity to biological targets.
Section 2: Synthesis & Purification Strategy
The synthesis of enantiomerically pure compounds like this compound requires a robust stereoselective strategy. While multiple routes are feasible, a common approach involves the asymmetric reduction of a suitable precursor or the resolution of a racemic mixture. The following represents a generalized, high-level workflow.
Representative Synthetic Workflow
The causality behind this workflow is rooted in establishing the chiral center early and efficiently. An asymmetric catalytic reaction is often preferred in industrial settings for its efficiency and reduction of waste compared to classical resolution.
Detailed Purification Protocol: Recrystallization
Purification is critical to remove diastereomeric impurities, unreacted starting materials, and catalysts. Recrystallization is often a highly effective method for obtaining high-purity crystalline solids.
Rationale: This method leverages the differential solubility of the desired product and impurities in a chosen solvent system at varying temperatures. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
Protocol:
-
Solvent Selection: Screen solvents for suitability. A common system for compounds of this class is Ethyl Acetate/Hexanes or Dichloromethane/Hexanes.
-
Dissolution: Dissolve the crude product (1.0 eq) in a minimal amount of hot ethyl acetate (~60-70°C) until a clear solution is obtained. The use of minimal solvent is crucial for maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid filtration of the hot solution to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Forcing crystallization by rapid cooling can trap impurities.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold hexanes to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.
Section 3: Analytical Characterization Workflow
Confirming the identity, purity, and stereochemical integrity of the final compound is a non-negotiable step. A multi-pronged analytical approach ensures the material meets the stringent requirements for use in drug development.
Standard Analytical Workflow
The following workflow represents a self-validating system where each step provides orthogonal data to confirm the material's quality.
Protocol: Chiral HPLC for Enantiomeric Purity
Rationale: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times.[1]
Methodology:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar). The choice of column is critical and often requires screening.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical starting condition is 90:10 Hexane:Isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.
-
Analysis:
-
Inject a standard of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the sample to be tested.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.
-
Section 4: Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the ability to incorporate it into larger molecules to impart specific properties.
Role as a Chiral Building Block
-
Peptide Synthesis: As a protected non-natural amino acid, it can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase techniques. The Boc group is removed in situ to allow for coupling with the next amino acid in the sequence. The 2-chlorophenyl side chain can introduce conformational constraints or new binding interactions that are not possible with natural amino acids.
-
GABA Analog Synthesis: The core structure is a β-amino acid analog of phenylethylamine. This makes it a direct precursor for synthesizing analogs of GABAergic modulators. For instance, the closely related (R)-4-amino-3-(4-chlorophenyl)butanoic acid is the active enantiomer of Baclofen, a GABAB receptor agonist.[3] The subject compound of this guide could be used to synthesize novel GABAB receptor modulators with potentially different selectivity or pharmacokinetic profiles.
-
Small Molecule Scaffolding: Medicinal chemists use such intermediates to build libraries of novel compounds for screening. The unique stereochemistry and substitution pattern provide a starting point for creating structurally diverse molecules.
Logical Pathway to a Target Molecule
The diagram below illustrates the strategic position of this intermediate in a typical drug development pathway.
References
A Comprehensive Technical Guide to the Characterization of Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric Acid in Medicinal Chemistry
This compound is a chiral building block of significant interest in the field of drug discovery and development. As a derivative of gamma-aminobutyric acid (GABA), its structural motif is found in a variety of pharmacologically active molecules. The presence of the 2-chlorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and metabolic stability.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and organic chemistry. Its role is to temporarily mask the reactive amino group, allowing for selective chemical transformations at other sites of the molecule. The Boc group's stability in a wide range of chemical conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool for multi-step syntheses of complex molecules.[1]
This in-depth technical guide provides a comprehensive overview of the characterization of this compound. As a Senior Application Scientist, this guide is structured to not only present the essential analytical data but also to provide insights into the causality behind the experimental choices and the interpretation of the results. Every analytical method described herein is part of a self-validating system to ensure the highest degree of scientific integrity.
Physicochemical Properties
A foundational aspect of characterizing any chemical compound is the determination of its fundamental physicochemical properties. These properties are crucial for identification, quality control, and formulation development.
| Property | Expected Value | Source/Method |
| Molecular Formula | C₁₅H₂₀ClNO₄ | Calculated |
| Molecular Weight | 313.78 g/mol | Calculated |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in organic solvents like methanol, DMSO | Experimental |
| Melting Point | Not available; expected to be a crystalline solid with a defined melting range. | Differential Scanning Calorimetry (DSC) |
Note: The molecular formula and weight are based on the closely related isomer, Boc-(S)-3-Amino-4-(4-chlorophenyl)butyric acid, and are identical for the 2-chloro isomer.
Structural Elucidation via Spectroscopic Techniques
A combination of spectroscopic methods is essential for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2] Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Expertise & Experience: The "Why" Behind the Experiment
The choice of solvent for NMR analysis is critical. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule due to their ability to dissolve the compound and their distinct solvent signals that do not interfere with the analyte's signals. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of different types of carbon atoms and their electronic environments.
Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.4 | m | 4H | Ar-H | The four protons on the 2-chlorophenyl ring will appear as a complex multiplet in the aromatic region. |
| ~5.0 | br s | 1H | NH | The amide proton signal is often broad and its chemical shift can vary with concentration and temperature. |
| ~4.3 | m | 1H | CH -NHBoc | This proton is adjacent to the nitrogen and the chiral center, leading to a multiplet. |
| ~3.1 | m | 2H | CH ₂-Ar | The two protons of the methylene group adjacent to the aromatic ring will be diastereotopic and appear as a multiplet. |
| ~2.6 | m | 2H | CH ₂-COOH | The two protons of the methylene group adjacent to the carboxylic acid will also be diastereotopic and appear as a multiplet. |
| 1.45 | s | 9H | C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector give a characteristic sharp singlet.[2] |
| ~11.0 | br s | 1H | COOH | The carboxylic acid proton is typically a broad singlet at a downfield chemical shift and may exchange with residual water in the solvent. |
Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~175 | C =O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| ~155 | C =O (Boc) | The carbonyl carbon of the carbamate in the Boc group has a characteristic chemical shift.[2] |
| ~135 | Ar-C -Cl | The carbon atom of the aromatic ring bonded to the chlorine atom. |
| ~127-130 | Ar-C H | The protonated carbons of the aromatic ring. |
| ~80 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group in the Boc protector.[2] |
| ~50 | C H-NHBoc | The chiral carbon atom bonded to the nitrogen. |
| ~40 | C H₂-Ar | The methylene carbon adjacent to the aromatic ring. |
| ~38 | C H₂-COOH | The methylene carbon adjacent to the carboxylic acid. |
| ~28 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[2] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2] Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.
Visualization of the NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis of Boc-amino acids.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Expertise & Experience: The "Why" Behind the Experiment
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like Boc-protected amino acids, as it typically produces intact molecular ions with minimal fragmentation. This allows for the accurate determination of the molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z (HRMS) |
| [M+H]⁺ | 314.1157 | Expected to be within 5 ppm of calculated |
| [M+Na]⁺ | 336.0976 | Expected to be within 5 ppm of calculated |
| [M-H]⁻ | 312.1008 | Expected to be within 5 ppm of calculated |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Analysis: Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the observed mass-to-charge ratios with the calculated values for the expected molecular formula.
Visualization of the Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: The "Why" Behind the Experiment
FTIR is a rapid and non-destructive technique that provides a molecular "fingerprint." For this compound, we expect to see characteristic absorption bands for the carboxylic acid O-H and C=O groups, the carbamate N-H and C=O groups of the Boc protector, and the C-H bonds of the alkyl and aromatic portions of the molecule.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3350 | N-H stretch | Amide (Boc) |
| ~2980, 2870 | C-H stretch | Alkyl |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1690 | C=O stretch | Amide (Boc)[3] |
| ~1520 | N-H bend | Amide (Boc)[3] |
| ~1450, 1370 | C-H bend | Alkyl |
| ~1160 | C-O stretch | Carbamate (Boc) |
| ~750 | C-Cl stretch | Aryl Halide |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Scan: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Scan: Acquire the infrared spectrum of the sample.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Stereochemical Integrity: The Importance of Chirality
The "(S)" designation in the name of the compound indicates a specific three-dimensional arrangement of atoms around the chiral center. In drug development, the stereochemistry of a molecule is critically important, as different enantiomers can have vastly different biological activities.
Optical Rotation
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer.
Expected Optical Rotation Data
Experimental Protocol: Polarimetry
-
Sample Preparation: Accurately prepare a solution of the compound of known concentration in a suitable solvent (e.g., methanol).
-
Measurement: Fill a polarimeter cell of a known path length with the solution. Measure the angle of rotation of plane-polarized light at a specific temperature and wavelength.
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Conclusion: A Validated Approach to Characterization
The comprehensive characterization of this compound through the synergistic application of NMR, MS, FTIR, and polarimetry provides a robust and self-validating system for confirming its identity, purity, and stereochemical integrity. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chiral building block. By understanding the "why" behind each analytical technique, and by meticulously interpreting the resulting data, we can ensure the quality and reliability of this compound in its journey from the laboratory to potential therapeutic applications.
References
An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation and purity assessment of chiral intermediates are paramount. Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid, a protected amino acid derivative, serves as a critical building block in the synthesis of various pharmaceutically active compounds. Its precise molecular architecture, including stereochemistry and the integrity of the Boc protecting group, directly influences the efficacy and safety of the final drug substance. This guide provides a comprehensive technical overview of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the definitive characterization of this key intermediate. As a Senior Application Scientist, the following sections detail not just the analytical protocols but the underlying scientific principles and data interpretation strategies essential for robust quality control and regulatory compliance.
The Complementary Power of NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary analytical techniques that, when used in concert, provide a holistic understanding of a molecule's identity, structure, and purity. NMR spectroscopy elucidates the intricate connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei, offering a detailed map of the carbon-hydrogen framework. In contrast, mass spectrometry provides the precise molecular weight of the compound and, through fragmentation analysis, offers valuable insights into its molecular composition and the presence of specific functional groups. The synergy of these techniques is indispensable for the comprehensive characterization of novel or critical chemical entities like this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By providing information on the chemical environment, connectivity, and stereochemistry of each proton and carbon atom, it allows for a detailed confirmation of the synthesized target compound.
Theoretical Framework
¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are the most common NMR experiments for the characterization of organic molecules. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a nucleus. Electronegative atoms and unsaturated groups, for instance, tend to deshield nearby nuclei, causing them to resonate at a higher chemical shift (downfield).[1] Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets, with the coupling constant (J), measured in Hertz (Hz), providing information about the dihedral angle between these protons, which is crucial for stereochemical assignments.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent in a clean, dry vial.[2]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent signal.[2][3] However, for compounds with carboxylic acid moieties, which can lead to broad and sometimes unobservable exchangeable protons (OH and NH), a more polar aprotic solvent like Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred.[2][3] DMSO-d₆ can also improve the solubility of more polar compounds.[2]
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. A standard acquisition involves a 90° pulse and the collection of the free induction decay (FID).
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
3. Data Processing:
-
Apply a Fourier transform to the FIDs to obtain the frequency-domain spectra.
-
Phase correct the spectra to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
Predicted ¹H NMR Spectral Data and Interpretation
The following table summarizes the expected ¹H NMR chemical shifts, multiplicities, and integrations for this compound.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Boc-(CH₃)₃ | ~1.4 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are chemically identical and do not couple with other protons, resulting in a characteristic sharp singlet in a relatively uncongested region of the spectrum.[4] |
| -CH₂-COOH | ~2.5 - 2.7 | Doublet of doublets | 2H | These methylene protons are diastereotopic and adjacent to a chiral center, leading to a more complex splitting pattern. They will couple with the proton on the adjacent chiral carbon. |
| Ar-CH₂- | ~2.9 - 3.2 | Doublet of doublets | 2H | These methylene protons are also diastereotopic and adjacent to a chiral center. Their chemical shift is influenced by the adjacent aromatic ring and the chiral center. |
| -CH(NH)- | ~4.0 - 4.3 | Multiplet | 1H | This proton is at a chiral center and is coupled to the adjacent methylene protons. Its chemical shift is influenced by the adjacent nitrogen and the chiral environment. |
| -NH- | ~5.0 - 5.5 (broad) | Singlet (broad) | 1H | The chemical shift of the NH proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad signal due to quadrupole broadening and chemical exchange.[4] |
| Aromatic-H | ~7.1 - 7.4 | Multiplets | 4H | The protons on the 2-chlorophenyl ring will exhibit complex splitting patterns due to their different chemical environments and coupling to each other. The electron-withdrawing effect of the chlorine atom will influence their chemical shifts.[1] |
| -COOH | ~10 - 12 (very broad) | Singlet (very broad) | 1H | The carboxylic acid proton is highly acidic and undergoes rapid chemical exchange, resulting in a very broad signal that may not always be observed, especially in protic solvents. |
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of this compound.
Predicted ¹³C NMR Spectral Data and Interpretation
The following table outlines the expected ¹³C NMR chemical shifts for the key carbon atoms in the molecule.
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Boc-(CH₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group are shielded and appear in the aliphatic region. |
| -CH₂-COOH | ~38 - 42 | Aliphatic methylene carbon adjacent to a carboxylic acid. |
| Ar-CH₂- | ~35 - 40 | Aliphatic methylene carbon adjacent to an aromatic ring. |
| -CH(NH)- | ~50 - 55 | Carbon at the chiral center, bonded to nitrogen. |
| Boc-C(CH₃)₃ | ~80 | The quaternary carbon of the tert-butyl group is a key indicator of the Boc group's presence.[5] |
| Aromatic-C | ~127 - 135 | The carbons of the phenyl ring will appear in the aromatic region, with the carbon bearing the chlorine atom having a distinct chemical shift. |
| Aromatic-C-Cl | ~130 - 134 | The chemical shift of the carbon directly attached to the chlorine atom is influenced by the electronegativity of the halogen. |
| Boc-C=O | ~155 | The carbonyl carbon of the carbamate group is deshielded and appears downfield.[5] |
| -COOH | ~175 | The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears at the downfield end of the spectrum. |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For a molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically produces intact molecular ions.
Theoretical Framework
In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight) which separates them based on their mass-to-charge ratio (m/z). The presence of a chlorine atom is readily identifiable due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, which results in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak.[6][7][8]
Experimental Protocol: ESI-MS
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.
-
Solvent Selection: A mixture of methanol or acetonitrile with water is commonly used for ESI-MS. A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
2. Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
To obtain further structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Predicted Mass Spectral Data and Interpretation
The molecular formula of this compound is C₁₅H₂₀ClNO₄, with a monoisotopic mass of approximately 313.11 g/mol .
Expected Molecular Ions:
-
Positive Ion Mode [M+H]⁺: m/z ≈ 314.12
-
Positive Ion Mode [M+Na]⁺: m/z ≈ 336.10
-
Negative Ion Mode [M-H]⁻: m/z ≈ 312.10
Isotopic Pattern: Due to the presence of one chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. There will be a peak at M and a peak at M+2 with an intensity ratio of approximately 3:1.[6][7][8]
Expected Fragmentation Pattern (MS/MS of [M+H]⁺): The fragmentation of Boc-protected amino acids upon CID is well-characterized and provides strong evidence for the presence of the Boc group.[9]
| Fragment Ion (m/z) | Loss | Structure of Loss/Fragment | Rationale |
| ~258.14 | 56 Da | C₄H₈ (isobutylene) | A characteristic loss from the Boc group via a McLafferty-type rearrangement. |
| ~214.13 | 100 Da | C₅H₈O₂ (Boc group) | Cleavage of the entire Boc group. |
| ~182.04 | C₆H₄ClCH₂CH(NH₂) | Cleavage of the butyric acid side chain. | |
| ~140.03 | C₆H₄ClCH₂ | Benzylic cleavage. | |
| ~57.07 | C₄H₉⁺ | tert-butyl cation | A common fragment from the Boc group. |
Mass Spectrometry Fragmentation Workflow
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
Conclusion
The structural elucidation and purity confirmation of this compound are critical steps in the drug development pipeline. The synergistic application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive analytical strategy. ¹H and ¹³C NMR confirm the atomic connectivity and stereochemical integrity of the molecule, with the characteristic signals of the Boc group and the substituted phenyl ring serving as key diagnostic markers. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement, while the isotopic pattern confirms the presence of chlorine. Furthermore, tandem mass spectrometry elucidates the fragmentation pathways, providing definitive evidence for the presence of the Boc protecting group and other structural motifs. The methodologies and expected spectral data presented in this guide serve as a foundational framework for the rigorous quality control of this important synthetic intermediate, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
References
- 1. BOC-(S)-3-AMINO-4-(3-FLUOROPHENYL)BUTYRIC ACID(270596-51-5) 1H NMR [m.chemicalbook.com]
- 2. Boc-(S)-3-Amino-4-(4-chloro-phenyl)-butyric acid | C15H20ClNO4 | CID 2761571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955) [hmdb.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. BOC-(R)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID(331763-75-8) 1H NMR [m.chemicalbook.com]
- 7. (S)-3-(Boc-amino)-4-phenylbutyric acid, 95% | Fisher Scientific [fishersci.ca]
- 8. bmse000402 Butyric Acid at BMRB [bmrb.io]
- 9. PubChemLite - (s)-3-(boc-amino)-4-(3-chlorophenyl)butyric acid (C15H20ClNO4) [pubchemlite.lcsb.uni.lu]
The Biological Activity of Chlorinated GABA Analogs: From Receptor Modulation to Novel Functions
An In-depth Technical Guide
Executive Summary
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1][2] Consequently, the GABAergic system is a primary target for therapeutic intervention in a host of neurological and psychiatric disorders, including epilepsy, anxiety, insomnia, and spasticity.[3][4] Medicinal chemistry has long sought to develop GABA analogs with improved pharmacokinetic and pharmacodynamic profiles. The introduction of chlorine atoms into GABA-related scaffolds represents a key strategy in this endeavor. Chlorination can profoundly alter a molecule's lipophilicity, electronic distribution, and conformation, leading to significant changes in biological activity, receptor selectivity, and metabolic stability. This guide provides a comprehensive technical overview of the biological activities of chlorinated GABA analogs, detailing their mechanisms of action at GABA receptors and transporters, exploring structure-activity relationships, and presenting detailed protocols for their pharmacological characterization. Furthermore, we will explore novel biological functions of chlorinated GABA derivatives that extend beyond classical neurotransmission.
The GABAergic System: A Primer
The inhibitory effects of GABA are mediated by a sophisticated network of receptors and transporters. Understanding these components is crucial to appreciating the action of chlorinated analogs.
-
GABA Receptors: These are broadly classified into two main types:
-
GABA_A Receptors (GABA_A-Rs): These are ionotropic receptors, forming a pentameric structure with a central chloride ion channel.[1][5] When GABA binds, the channel opens, allowing an influx of chloride ions (Cl⁻) that hyperpolarizes the neuron, making it less likely to fire an action potential.[5][6][7] The GABA_A-R complex is a rich pharmacological target, featuring multiple allosteric binding sites for drugs like benzodiazepines, barbiturates, and neurosteroids, which modulate the receptor's response to GABA.[6][8]
-
GABA_B Receptors (GABA_B-Rs): These are metabotropic G-protein-coupled receptors (GPCRs).[2][8] Unlike GABA_A-Rs, they don't form an ion channel themselves. Instead, their activation initiates intracellular signaling cascades that lead to the opening of potassium channels (causing hyperpolarization) and the closing of calcium channels (reducing neurotransmitter release).[2][8]
-
-
GABA Transporters (GATs): These proteins are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its signal.[9] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission.[9][10]
Mechanisms of Action of Key Chlorinated GABA Analogs
Chlorination has been successfully employed to create potent and selective modulators of the GABAergic system.
2.1. GABA_B Receptor Agonism: The Case of Baclofen
Perhaps the most well-known chlorinated GABA analog is Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid). It is a potent and selective agonist for the GABA_B receptor.[8][11]
-
Mechanism: The introduction of the p-chlorophenyl ring into the GABA backbone is critical for its activity. This lipophilic group allows Baclofen to cross the blood-brain barrier more effectively than GABA itself and confers high selectivity for the GABA_B receptor, with little to no activity at GABA_A receptors.[8][11] Upon binding, Baclofen activates GABA_B receptors, leading to downstream effects like reduced calcium influx and increased potassium efflux, which collectively decrease neuronal excitability.
-
Therapeutic Use: Baclofen is widely used as a muscle relaxant to treat spasticity associated with multiple sclerosis and spinal cord injuries.[11]
2.2. GABA_A Receptor Modulation
The structural diversity of the GABA_A receptor allows for modulation by various chlorinated compounds, often through different binding sites.
-
Prodrugs: Chloral hydrate is a classic sedative-hypnotic that acts as a prodrug. In the body, it is metabolized to trichloroethanol , which is the active compound.[12] Trichloroethanol enhances the function of the GABA_A receptor complex, potentiating the GABA-mediated chloride current, similar to the action of barbiturates and benzodiazepines.[12]
-
Allosteric Modulators: Certain chlorinated compounds act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the GABA_A receptor. For instance, 6-chloro-3'-nitroflavone has been identified as a potent ligand for this site.[13] Such compounds do not activate the receptor directly but enhance the effect of GABA when it binds.[6]
-
Channel Blockers: Some chlorinated molecules can directly inhibit GABA_A receptor function. The chlorinated resin acid 12,14-dichlorodehydroabietic acid has been shown to be a potent, irreversible antagonist of the GABA_A receptor, likely acting at or near the picrotoxinin site within the chloride channel.[14]
2.3. Novel Bactericidal and Oxidative Activity
Recent research has uncovered a completely novel biological activity for chlorinated GABA derivatives that is independent of neurotransmission. GABA chloramine (GABA-Cl) , formed by the reaction of GABA with hypochlorous acid, acts as a mild oxidizing agent.[15]
-
Mechanism: Similar to N-chlorotaurine, a well-known antiseptic, GABA-Cl can selectively oxidize sulfhydryl and methionine residues in proteins.[15] This property confers significant bactericidal activity. Esterification of GABA-Cl to form GABAet-Cl increases its hydrophobicity, enhancing its ability to penetrate microbial membranes and increasing its potency against bacteria like Staphylococcus aureus and Escherichia coli.[15] This opens a new avenue for the development of topical antiseptic agents based on the GABA scaffold.
Structure-Activity Relationships (SAR)
The position and nature of substituents on a GABA analog dramatically influence its interaction with biological targets.
-
For GABA_B agonism, the presence of a p-chlorophenyl ring at the β-position, as seen in Baclofen, is a key determinant of potency and selectivity.[11]
-
For certain GABA_A receptor antagonists based on a pyridazine structure, the highest potency is achieved when an aromatic π-system is present at the 6-position of the pyridazine ring.[16]
-
For the novel bactericidal haloamines, esterification to increase lipophilicity significantly boosts potency, demonstrating the importance of membrane permeability for this specific activity.[15]
The following table summarizes the properties of representative chlorinated GABA analogs.
| Compound | Primary Target | Mechanism of Action | Key Structural Feature | Primary Biological Effect |
| Baclofen | GABA_B Receptor | Selective Agonist | β-(4-chlorophenyl) group | Muscle Relaxation, Anti-spasticity[8][11] |
| Trichloroethanol | GABA_A Receptor | Positive Allosteric Modulator | Trichloro-ethyl group | Sedation, Hypnosis[12] |
| 6-Chloro-3'-nitroflavone | GABA_A Receptor (BZD site) | Antagonist | Chlorinated flavone scaffold | Blocks diazepam effects[13] |
| GABAet-Cl | Bacterial Proteins | Oxidizing Agent | N-chloro, Ethyl ester | Bactericidal[15] |
Key Experimental Protocols
Characterizing the biological activity of novel chlorinated GABA analogs requires a multi-faceted approach combining biochemical and functional assays.
4.1. Protocol: Radioligand Binding Assay for Receptor Affinity
This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (K_i) of a chlorinated GABA analog at GABA_A or GABA_B receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in assay buffer and determine protein concentration using a Bradford or BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of test compound (at various concentrations), 50 µL of radioligand (e.g., [³H]GABA for the GABA site or [³H]Saclofen for GABA_B), and 150 µL of the membrane preparation.
-
For non-specific binding determination, use a high concentration of a known unlabeled ligand (e.g., unlabeled GABA).
-
Incubate at 4°C for 30 minutes.
-
-
Separation and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
4.2. Protocol: Whole-Cell Patch-Clamp Electrophysiology
This functional assay measures the effect of a compound on GABA-induced ion channel activity in real-time.
Objective: To determine if a chlorinated GABA analog acts as an agonist, antagonist, or allosteric modulator at GABA_A receptors.
Methodology:
-
Cell Preparation:
-
Use cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing specific GABA_A receptor subunits (e.g., α1β2γ2).
-
Plate cells onto glass coverslips for recording.
-
-
Recording Setup:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., Krebs solution).
-
Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an internal solution containing a high chloride concentration.
-
Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at -60 mV.
-
-
Drug Application:
-
Apply GABA (at its EC₂₀ concentration) to the cell using a rapid perfusion system to elicit a baseline chloride current (I_GABA).
-
To test for modulatory activity, co-apply the test compound with GABA and observe any potentiation or inhibition of the baseline current.[17]
-
To test for agonist activity, apply the test compound alone.
-
To test for antagonist activity, pre-apply the test compound before co-application with GABA.
-
-
Data Acquisition and Analysis:
-
Record membrane currents using an amplifier and digitize the data.
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Express the effect of the compound as a percentage change from the baseline GABA response. Construct dose-response curves to determine EC₅₀ or IC₅₀ values.
-
Visualizations: Pathways and Workflows
GABA Receptor Signaling Pathways
Caption: Signaling pathways for GABA_A and GABA_B receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Therapeutic Potential and Future Directions
Chlorinated GABA analogs are established therapeutic agents, but significant potential remains untapped.
-
Current Applications: The primary uses are in treating spasticity (Baclofen) and as sedatives (Chloral Hydrate).[11][12] The principles behind these drugs inform the development of new anticonvulsant and anxiolytic agents.[4][18]
-
Future Research:
-
Subtype Selectivity: Designing analogs with higher selectivity for specific GABA_A receptor subunit combinations could lead to drugs with improved side-effect profiles, separating desired anxiolytic effects from unwanted sedation.
-
GAT Inhibitors: While not extensively covered here, applying chlorination strategies to GABA transporter inhibitors could yield novel compounds for treating epilepsy or other disorders of GABAergic hypofunction.[3][10]
-
Novel Applications: The discovery of bactericidal GABA chloramines opens an entirely new research domain.[15] Future work could focus on optimizing these compounds for stability and efficacy as topical antiseptics, potentially addressing antibiotic resistance.
-
References
- 1. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. Frontiers | How Staying Negative Is Good for the (Adult) Brain: Maintaining Chloride Homeostasis and the GABA-Shift in Neurological Disorders [frontiersin.org]
- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 13. 6-Chloro-3'-nitroflavone is a potent ligand for the benzodiazepine binding site of the GABA(A) receptor devoid of intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of GABA-gated chloride channels by 12,14-dichlorodehydroabietic acid in mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Positive allosteric modulators of GABAA receptor restore chloride current from blockade by competitive antagonists in a ligand-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Literature review on 3-amino-4-arylbutyric acid derivatives
An In-Depth Technical Guide to 3-Amino-4-Arylbutyric Acid Derivatives: Synthesis, Pharmacology, and Therapeutic Applications
Abstract
Derivatives of 3-amino-4-arylbutyric acid represent a significant class of γ-aminobutyric acid (GABA) analogs that have yielded clinically important therapeutics. By modifying the flexible and polar structure of GABA, medicinal chemists have developed compounds capable of crossing the blood-brain barrier and exhibiting enhanced pharmacological profiles. These derivatives primarily exert their effects through two distinct mechanisms: agonism at the GABA-B receptor and modulation of voltage-gated calcium channels via the α2δ subunit. This guide provides a comprehensive review of the core pharmacology, structure-activity relationships (SAR), synthetic methodologies, and therapeutic landscape of key 3-amino-4-arylbutyric acid derivatives and related compounds, offering field-proven insights for researchers and drug development professionals.
Introduction: Overcoming GABA's Limitations
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), crucial for maintaining the balance between neuronal excitation and inhibition.[1][2] A deficiency in GABAergic neurotransmission is implicated in numerous neurological and psychiatric disorders, including anxiety, epilepsy, pain, and spasticity.[1][2] However, GABA itself has poor therapeutic utility due to its high polarity and flexible structure, which prevent it from effectively crossing the blood-brain barrier.[1]
This limitation spurred the development of GABA analogs designed to overcome these pharmacokinetic hurdles. By incorporating a lipophilic aryl group, specifically a phenyl ring at the β-position relative to the carboxyl group (yielding a 4-aryl position relative to the amino group), researchers created a scaffold—3-amino-4-arylbutyric acid—that exhibits improved CNS penetration and potent biological activity. Prominent examples include Phenibut (β-phenyl-γ-aminobutyric acid) and Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid).[3] This structural class, along with other GABA analogs like Gabapentin and Pregabalin, has become a cornerstone in treating a range of CNS disorders.[4]
Core Pharmacological Targets and Mechanisms of Action
The therapeutic effects of 3-amino-4-arylbutyric acid derivatives and related analogs are primarily mediated by two distinct molecular targets. The specific interaction depends on the subtle structural features of each molecule.
GABA-B Receptor Agonism
The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, mediates prolonged synaptic inhibition.[5][6] It exists as a heterodimer of GABA-B1 and GABA-B2 subunits.[5] Activation of presynaptic GABA-B receptors inhibits the release of neurotransmitters, while postsynaptic activation leads to hyperpolarization by opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6]
Key Derivatives:
-
Baclofen: A selective GABA-B receptor agonist, Baclofen is the prototypical therapeutic agent in this class. The addition of a chlorine atom at the para-position of the phenyl ring significantly enhances its potency as a GABA-B agonist compared to Phenibut.[3] It is widely prescribed as a muscle relaxant for treating spasticity associated with multiple sclerosis or spinal cord injuries.[3][4]
-
Phenibut: This compound is a direct GABA analog with a phenyl ring. It functions as a GABA-B receptor agonist and is used in some countries to treat anxiety and insomnia.[3][7] Research suggests Phenibut may also modulate dopamine levels, contributing to its nootropic and mood-altering effects.[3]
Voltage-Gated Calcium Channel (VGCC) α2δ Subunit Modulation
A distinct class of GABA analogs, often termed "gabapentinoids," do not act directly on GABA receptors. Instead, their primary mechanism involves binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[8][9][10] The α2δ subunit is a key regulator of VGCC trafficking and function.[10] By binding to this subunit, gabapentinoids reduce the flow of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters like glutamate.[8][11] This mechanism is particularly effective in conditions characterized by neuronal hyperexcitability, such as neuropathic pain and epilepsy.[8]
Key Derivatives (Related Analogs):
-
Gabapentin and Pregabalin: While not classic 4-aryl derivatives, Gabapentin and Pregabalin are structurally related GABA analogs that are highly selective ligands for the α2δ subunit.[4][12] They are first-line treatments for various neuropathic pain conditions, fibromyalgia, and as adjunctive therapy for partial seizures.[4][9][13]
Structure-Activity Relationships (SAR)
The biological activity of these derivatives is highly sensitive to their chemical structure, particularly the nature of the aryl ring, its substitution pattern, and the stereochemistry of the chiral center at the 3-position.
-
Aryl Ring Substitution: The substitution on the phenyl ring is a critical determinant of pharmacological activity and target selectivity. The addition of a chlorine atom in the para-position, as seen in Baclofen, significantly increases agonist potency at the GABA-B receptor compared to the unsubstituted phenyl ring of Phenibut.[3] This highlights the importance of electronic and steric factors in the binding pocket.
-
Stereochemistry: The biological activity often resides in a single enantiomer. For instance, the psychopharmacological effects of Phenibut and the muscle relaxant properties of Baclofen are primarily attributed to the (R)-enantiomer. This underscores the necessity of stereocontrolled synthesis to produce enantiomerically pure drugs, minimizing potential side effects from the inactive or less active (S)-enantiomer.
-
Lipophilicity: The introduction of the aryl group increases the lipophilicity of the GABA scaffold, which is a key factor for enhancing blood-brain barrier penetration. Further SAR studies have explored various substituents on the aryl ring to optimize this property for improved pharmacokinetic profiles.[14][15]
Synthetic Methodologies
The synthesis of 3-amino-4-arylbutyric acids has evolved from classical racemic methods to highly efficient asymmetric and continuous-flow processes.
Racemic and Asymmetric Synthesis
Early syntheses often produced racemic mixtures. One established method for preparing racemic Baclofen, Phenibut, and Pregabalin involves the Lossen rearrangement.[16] However, given that biological activity is typically enantiomer-specific, asymmetric synthesis is the preferred modern approach.
Key Asymmetric Strategies:
-
Chiral Auxiliaries: Using chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.
-
Catalytic Asymmetric Reactions: Enantioselective conjugate addition of nucleophiles to cinnamic acid derivatives is a powerful strategy.[7] This can be achieved using chiral catalysts, including organocatalysts, to set the desired stereocenter.[7]
-
Enantioconvergent Cross-Coupling: Recent advances include nickel-catalyzed enantioconvergent methods that can transform racemic starting materials into a single, desired enantiomer of a protected amino acid derivative.[17]
Experimental Protocol: Asymmetric Synthesis via Conjugate Addition
A representative modern approach involves the asymmetric Michael addition to an α,β-unsaturated ester followed by functional group transformations.
-
Step 1: Asymmetric Michael Addition: A substituted cinnamaldehyde is reacted with nitromethane in the presence of a heterogeneous organocatalyst (e.g., a polystyrene-supported prolinol derivative) to yield a chiral γ-nitro aldehyde with high enantioselectivity.[7] This step is crucial as it establishes the key stereocenter.
-
Step 2: Oxidation: The resulting aldehyde is oxidized to a carboxylic acid using an appropriate oxidizing agent. This can be performed in a telescoped flow process, where the output from the first step is directly fed into the next reactor.[7]
-
Step 3: Reduction of Nitro Group: The nitro group of the γ-nitrobutyric acid intermediate is reduced to a primary amine. This is typically achieved via catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) or with reducing agents like zinc in acidic media.
-
Step 4: Deprotection and Isolation: Any protecting groups used during the synthesis are removed, and the final 3-amino-4-arylbutyric acid product is purified, often by crystallization or chromatography.
Therapeutic Applications & Clinical Significance
The derivatives of 3-amino-4-arylbutyric acid and related GABA analogs have found broad clinical use in treating a variety of disorders stemming from neuronal hyperexcitability.
| Compound | Primary Target | Key Therapeutic Applications | Citations |
| Baclofen | GABA-B Receptor Agonist | Spasticity, Muscle relaxation | [3][4] |
| Phenibut | GABA-B Receptor Agonist | Anxiety, Insomnia, Nootropic (not widely approved) | [3][7] |
| Gabapentin | VGCC α2δ Subunit | Neuropathic pain, Postherpetic neuralgia, Seizures | [4][11][13] |
| Pregabalin | VGCC α2δ Subunit | Neuropathic pain, Fibromyalgia, Generalized anxiety disorder, Seizures | [4][13] |
Future Perspectives & Drug Development
The clinical success of existing 3-amino-4-arylbutyric acid derivatives continues to drive research into novel analogs with improved properties. Current efforts in drug discovery are focused on:
-
Enhanced Selectivity: Developing ligands with higher selectivity for specific GABA-B receptor subtypes or α2δ subunits to minimize off-target effects and improve the therapeutic window.
-
Improved Pharmacokinetics: Modifying the core scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to less frequent dosing or more consistent plasma levels. Gabapentin enacarbil, a prodrug of gabapentin, was specifically designed to overcome the poor absorption of the parent drug.[13]
-
Novel Therapeutic Targets: Exploring the potential of these derivatives in other CNS disorders where neuronal excitability plays a role, such as addiction and certain psychiatric conditions. For example, baclofen has been investigated for its potential in treating alcohol withdrawal.[11]
-
Dual-Action Ligands: Designing single molecules that can modulate multiple targets, such as combining α2δ binding with activity at another pain-related target, could offer synergistic therapeutic benefits.[18]
The foundational scaffold of 3-amino-4-arylbutyric acid remains a fertile ground for medicinal chemistry, promising the development of next-generation therapeutics for a wide array of challenging neurological and psychiatric diseases.
References
- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. nbinno.com [nbinno.com]
- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GABA receptor agonists, antagonists and modulators [hellobio.com]
- 6. GABAB receptor - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Review of Voltage-gated Calcium Channel α2δ Subunit Ligands for the Treatment of Chronic Neuropathic Pain and Insight into Structure-activity Relationship (SAR) by Pharmacophore Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 12. Gabapentin - Wikipedia [en.wikipedia.org]
- 13. drugs.com [drugs.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Sourcing Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric Acid: From Supplier Vetting to Quality Control
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development, the use of chiral building blocks is not just a preference but a necessity for creating stereochemically pure and effective drug candidates. Among these, Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid, a non-proteinogenic amino acid, serves as a critical intermediate in the synthesis of complex molecular architectures. Its structural features, including the Boc-protected amine and the chlorinated phenyl ring, make it a valuable component for introducing specific pharmacophores and controlling stereochemistry in drug discovery programs.
This in-depth technical guide provides a comprehensive overview for researchers and scientists on navigating the commercial landscape for this compound. We will delve into the identification of reputable suppliers, the critical aspects of quality assessment, and the analytical methodologies that underpin the validation of this essential chiral building block.
The Strategic Importance of Chiral Purity in Drug Development
The chirality of a drug molecule is a fundamental determinant of its pharmacological activity. For most biological targets, which are themselves chiral, only one enantiomer of a drug will exhibit the desired therapeutic effect, while the other may be inactive or even contribute to off-target toxicity.[] Consequently, regulatory bodies like the FDA emphasize the development of single-enantiomer drugs, driving the demand for high-purity chiral building blocks.[2] this compound, as a chiral intermediate, directly addresses this need, enabling the stereoselective synthesis of drug candidates.
Identifying Commercial Suppliers: A Comparative Overview
Sourcing high-quality chemical intermediates is a critical first step in any research and development campaign. A number of chemical suppliers specialize in providing chiral building blocks for the pharmaceutical industry. Below is a comparative table of several identified suppliers for this compound (CAS No. 218608-95-8) and its hydrochloride salt (CAS No. 270596-36-6). It is important to note that while some companies are direct manufacturers, others may be distributors or trading companies, which can influence availability, documentation, and technical support.
| Supplier | Compound Form | Purity (Typical) | Notes |
| Angene Chemical | This compound | Not specified on directory listings | A global supplier of a wide range of research chemicals and building blocks.[3][4] |
| Crysdot LLC | (S)-3-((tert-Butoxycarbonyl)amino)-4-(2-chlorophenyl)butanoic acid | 95+% | Offers various pack sizes, with inquiries needed for current stock and pricing. |
| GLR Innovations | This compound | 95% | A worldwide supplier of specialty and research chemicals, including a range of building blocks.[5] |
| SHANGHAI CHEMHERE CO., LTD | This compound | Not specified on directory listings | Specializes in the development and sale of APIs, pharmaceutical intermediates, and lab chemicals. |
| XIAMEN EQUATION CHEMICAL CO.,LTD | (S)-3-Amino-4-(2-chlorophenyl)butyric acid hydrochloride | Industrial Grade | A manufacturer based in China, offering the hydrochloride salt of the parent compound.[6] |
| Avanscure Lifesciences Pvt. Ltd. | (S)-3-Amino-4-(2-chlorophenyl)butyric acid hydrochloride | 98% | A trading company providing services to pharmaceutical and biotech companies.[7] |
This table is based on publicly available information and is intended as a guide. Researchers should always contact suppliers directly for the most current product specifications and availability.
The Cornerstone of Supplier Selection: A Rigorous Quality Assessment Workflow
Selecting a supplier should not be based on price alone. A robust quality assessment is paramount to ensure the integrity of your research. The following workflow outlines a systematic approach to vetting potential suppliers and validating the quality of this compound.
Figure 1: A workflow for the selection and validation of a commercial supplier for a critical chiral building block.
Deconstructing the Certificate of Analysis (CoA): A Researcher's Checklist
The Certificate of Analysis is a critical document that provides a summary of the quality control testing performed on a specific batch of a compound.[8] When sourcing this compound, researchers should meticulously review the CoA for the following key information:
-
Identity Confirmation: The CoA should confirm the compound's identity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). These methods provide unambiguous structural elucidation.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile compounds like Boc-protected amino acids. The CoA should specify the purity level, often expressed as an area percentage from the HPLC chromatogram.[8]
-
Enantiomeric Purity (Chiral Integrity): This is arguably the most critical parameter for a chiral building block. The enantiomeric excess (ee) or the percentage of the desired (S)-enantiomer should be determined using a chiral HPLC method. This involves separating the (S) and (R) enantiomers on a chiral stationary phase.[9]
-
Residual Solvents: The CoA may also include information on the levels of residual solvents from the manufacturing process, often determined by Gas Chromatography (GC).
-
Physical Properties: Information such as appearance, melting point, and solubility should be consistent with the expected properties of the compound.
Essential In-House Quality Control: Verifying Supplier Claims
While a supplier's CoA is a valuable starting point, it is best practice to perform in-house quality control on a new batch of any critical reagent. This not only verifies the supplier's data but also ensures the material is suitable for your specific application.
Experimental Protocol: Chiral HPLC Analysis for Enantiomeric Purity
The following is a general protocol for the chiral HPLC analysis of this compound. The specific column and mobile phase conditions may need to be optimized.
-
Column Selection: A macrocyclic glycopeptide-based chiral stationary phase (CSP) is often effective for the separation of N-protected amino acids.
-
Mobile Phase Preparation: A common mobile phase for reversed-phase chiral HPLC is a mixture of an aqueous buffer (e.g., ammonium trifluoroacetate or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous phase can be adjusted to optimize separation.
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound standard and the sample to be tested.
-
Dissolve in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of the racemic compound (if available) to determine the retention times of the (S) and (R) enantiomers.
-
Inject the sample solution and integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [([Area of S-enantiomer] - [Area of R-enantiomer]) / ([Area of S-enantiomer] + [Area of R-enantiomer])] x 100
-
Applications in Synthesis: A Focus on Peptide Chemistry
Boc-protected amino acids are fundamental reagents in solid-phase peptide synthesis (SPPS).[10] The Boc group provides temporary protection of the alpha-amino group, allowing for the sequential coupling of amino acids to a growing peptide chain.[2] this compound can be incorporated into peptides to introduce a non-natural amino acid residue, which can impart unique properties such as increased proteolytic stability, conformational constraints, or altered biological activity.
The use of Boc chemistry in SPPS involves a repetitive cycle of deprotection (typically with an acid like trifluoroacetic acid, TFA), neutralization, and coupling.[10] The choice of coupling reagents and reaction conditions is critical to ensure efficient peptide bond formation and minimize side reactions.
Conclusion
Sourcing high-quality this compound is a critical step for researchers in drug discovery and development. By adopting a systematic approach to supplier vetting, meticulously scrutinizing the Certificate of Analysis, and performing rigorous in-house quality control, scientists can ensure the integrity of their starting materials. This diligence is fundamental to the synthesis of novel, stereochemically defined molecules with the potential to become the next generation of therapeutics.
References
- 2. peptide.com [peptide.com]
- 3. Angene Chemical [sobekbio.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Glr Innovations [glrinnovations.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 10. chempep.com [chempep.com]
Introduction: The Role and Importance of Boc-Protected Amino Acids
An In-depth Technical Guide to the Safety, Handling, and Storage of Boc-Protected Amino Acids
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of peptide synthesis and the development of complex pharmaceutical compounds.[1] Introduced in the late 1950s, its utility stems from its remarkable stability under a wide range of conditions and its facile, selective removal under mild acidic conditions.[1][2] This unique characteristic allows for the precise, stepwise construction of peptide chains and other complex molecules, preventing unwanted side reactions at the highly reactive amino group.[]
As a Senior Application Scientist, I have observed that while these reagents are ubiquitous in drug development and research, a deep, mechanistic understanding of their proper handling is often assumed rather than explicitly detailed. This guide aims to bridge that gap. It is designed for researchers, scientists, and drug development professionals, providing not just a set of rules, but a framework of reasoning based on the inherent chemical properties of these compounds. Our objective is to empower you to work with Boc-protected amino acids safely, efficiently, and with the highest degree of scientific integrity, ensuring both the safety of laboratory personnel and the quality of your experimental outcomes.
Fundamental Chemical Properties: Understanding the "Why" Behind the "How"
The protocols for handling any chemical are not arbitrary; they are a direct consequence of its physical and chemical properties. Understanding the nature of Boc-protected amino acids is paramount to their safe and effective use.
The Boc Protecting Group: Structure and Function
The Boc group is a carbamate that temporarily masks a primary or secondary amine.[4] Its efficacy lies in its steric bulk and electronic properties, which render the protected amine nucleophilicity negligible under many reaction conditions. The most common reagent for its introduction is di-tert-butyl dicarbonate (Boc₂O).[1][4]
Chemical Stability Profile
The stability of the Boc group dictates the conditions under which it can be used and the methods required for its storage and handling.
-
2.2.1 Stability Towards Bases and Nucleophiles Boc-protected amino acids exhibit high stability in basic and nucleophilic conditions.[1][5][] This robustness is critical for synthetic strategies that require the use of base-labile protecting groups, such as Fmoc, on other parts of the molecule, enabling an orthogonal protection strategy.[5]
-
2.2.2 Acid Lability: The Key to Deprotection The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[][7] Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent, are commonly used for its removal.[7][8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton, with the subsequent release of carbon dioxide from the resulting carbamic acid.[9] This acid-lability is the primary reason why acidic contaminants must be scrupulously avoided during storage and handling.
-
2.2.3 Thermal Stability and Decomposition While generally stable at ambient temperatures, the Boc group can be removed by heating, typically at temperatures of 150°C or higher, though some substrates may undergo deprotection at lower temperatures over longer periods.[10] High temperatures can, however, lead to side reactions, including racemization in chiral compounds.[10] The thermal deprotection mechanism likely involves fragmentation to the free amine, isobutylene, and carbon dioxide.[10] This property underscores the need for controlled storage temperatures to prevent gradual degradation.
Physical Properties
-
2.3.1 General Appearance and Physical State Boc-protected amino acids are typically white, crystalline solids that are stable for extended periods when stored correctly.[1][] Their powdered nature necessitates careful handling to avoid generating dust, which can be an inhalation hazard.[11][12][13]
-
2.3.2 Solubility Characteristics The solubility of these compounds is a key factor in their application. They are generally soluble in organic solvents but have limited solubility in non-polar solvents and water.[1][14] Understanding these properties is crucial for preparing solutions for synthesis.
| Solvent | General Solubility of Boc-Amino Acids | Application Notes |
| Dichloromethane (DCM) | Generally Soluble | Common solvent for reactions and deprotection.[1][4] |
| Dimethylformamide (DMF) | Generally Soluble | Often used in solid-phase peptide synthesis.[1] |
| Tetrahydrofuran (THF) | Generally Soluble | Used in protection reactions.[1][7] |
| Ethyl Acetate (EtOAc) | Soluble | Often used for extraction during workup.[15] |
| Methanol (MeOH) | Soluble | Can be used for certain protection/deprotection protocols.[7][14] |
| Water | Insoluble to Sparingly Soluble | Generally insoluble, which is utilized during aqueous workups.[14] |
| Dioxane | Soluble | Used in protection reactions, often mixed with water.[8][15] |
| Caption : Solubility of Boc-Protected Amino Acids in Common Laboratory Solvents. |
Prudent Storage and Stock Management
The long-term stability of Boc-protected amino acids is entirely dependent on proper storage. The primary threats to their integrity are moisture, heat, and acidic vapors.
The Enemies of Stability: Moisture, Heat, and Acidity
-
Moisture: Boc-amino acids can be hygroscopic. Absorbed moisture can reduce long-term stability and interfere with reactions.[16]
-
Heat: As discussed, elevated temperatures can lead to thermal decomposition.[10] Storing near heat sources (ovens, hot plates) must be avoided.
-
Acidity: Accidental exposure to acidic vapors in a chemical storage cabinet can lead to premature deprotection of the Boc group, compromising the reagent's purity.
Recommended Long-Term and Short-Term Storage Protocols
To mitigate these risks, a stringent storage protocol is essential.
-
Short-Term Storage (Weeks to Months): For reagents in frequent use, storage at room temperature away from light and moisture is acceptable.[17]
-
Long-Term Storage: For archival purposes, Boc-protected amino acids should be stored in tightly sealed containers at 5°C or, preferably, -20°C.[16][17][18] The container should be placed inside a secondary sealed bag with a desiccant.
Workflow for Receiving and Storing New Reagents
References
- 1. benchchem.com [benchchem.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 17. peptide.com [peptide.com]
- 18. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
An In-depth Technical Guide to the Role of the Boc Protecting Group in Amino Acid Chemistry
For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is paramount to successful molecular synthesis. In the realm of peptide chemistry, the reversible masking of the highly nucleophilic α-amino group of amino acids is a foundational requirement. Among the arsenal of protective groups developed for this purpose, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, its introduction marking a pivotal moment in the evolution of peptide synthesis. This guide provides a comprehensive technical overview of the Boc protecting group, from its fundamental chemical principles to its practical application in complex synthetic workflows.
The Boc Group: A Strategic Imperative in Peptide Synthesis
The synthesis of a peptide with a defined sequence necessitates a stepwise and controlled assembly of amino acid residues. The primary challenge lies in preventing self-polymerization and other unwanted side reactions stemming from the nucleophilic α-amino group of the incoming amino acid. The Boc group, a carbamate-based protecting group, effectively addresses this by rendering the amino group inert to the coupling conditions used to form peptide bonds.[1]
The widespread adoption of the Boc group is attributable to a finely tuned balance of stability and selective lability. It is robust enough to withstand a variety of synthetic conditions, including basic and nucleophilic environments, yet can be readily removed under specific, moderately acidic conditions that, ideally, do not affect other sensitive parts of the peptide, including most side-chain protecting groups.[2] This differential lability is the linchpin of the Boc/Bzl (benzyl) protection strategy in solid-phase peptide synthesis (SPPS).[3]
Key Features of the Boc Protecting Group:
-
Acid Lability: Easily cleaved by moderately strong acids like trifluoroacetic acid (TFA).[1][4]
-
Base and Nucleophile Stability: Exceptionally stable under basic conditions and in the presence of various nucleophiles.[1][2]
-
Orthogonality: Its removal condition is orthogonal to those of other common protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups.
The Chemistry of Boc Protection and Deprotection
A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is critical for optimizing reaction conditions and troubleshooting potential issues.
Boc Protection of Amino Acids
The most prevalent method for installing the Boc group onto an amino acid's α-amino group involves a reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4][5] The reaction proceeds via a nucleophilic acyl substitution where the amino group attacks one of the electrophilic carbonyl carbons of the anhydride.[6]
The reaction is typically performed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.[4][7]
Caption: General scheme for the Boc protection of an amino acid.
Detailed Experimental Protocol: N-Boc Protection of an Amino Acid
This protocol provides a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[1]
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA) (1.5 - 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water) containing the base.
-
Add (Boc)₂O (1.1 - 1.5 eq) to the solution while stirring.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.[8]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the N-Boc protected amino acid.[1]
Boc Deprotection
The removal of the Boc group is a critical step in the iterative cycle of peptide synthesis.[4] It is achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[4][9]
The mechanism involves three key steps:[10][11]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[7][12]
-
Carbocation Formation: This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[4][12] The stability of the tertiary carbocation is a key thermodynamic driver for this cleavage.[12]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[7][10] The liberated amine is then protonated by the excess acid, forming a salt (e.g., a trifluoroacetate salt).[11]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Side Reactions and the Role of Scavengers
The primary cause of side reactions during Boc deprotection is the highly reactive tert-butyl cation generated during cleavage.[13][14] This electrophile can attack nucleophilic side chains of certain amino acid residues, leading to unwanted modifications.[13]
Amino acids susceptible to tert-butylation:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[13]
-
Methionine (Met): The thioether side chain can be alkylated.[13]
-
Cysteine (Cys): The free thiol group is a potent nucleophile.[13]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[13]
To prevent these side reactions, scavengers are added to the deprotection cocktail.[13] These are nucleophilic agents that are more reactive or present in a much higher concentration than the sensitive residues, effectively trapping the carbocations.[13] Common scavengers include water, anisole, thioanisole, and dithiothreitol (DTT).[15][16]
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc group was central to the development of SPPS by R. Bruce Merrifield. The Boc/Bzl strategy relies on the differential acid lability of the Nα-Boc group and the more acid-stable benzyl-based side-chain protecting groups.[15]
The SPPS cycle using Boc chemistry involves the following steps:[15][4]
-
Deprotection: The Nα-Boc group of the resin-bound amino acid is removed with TFA in DCM.
-
Washing: The resin is washed to remove excess TFA and the cleaved Boc group.
-
Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling step.[15][4]
-
Coupling: The next Boc-protected amino acid is activated (e.g., with DCC or HBTU) and coupled to the N-terminal of the growing peptide chain.
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.[15]
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Final Cleavage
Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved with a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4] This step requires specialized equipment due to the hazardous nature of the reagents.[17][18]
Quantitative Data and Method Comparison
The efficiency of protection and deprotection is crucial for the overall yield and purity of the final peptide.
| Deprotection Reagent | Typical Concentration | Time | Efficiency | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in DCM | 20-30 min | >99% | The most common and standard method.[4] |
| Hydrochloric acid (HCl) | 4M in Dioxane | 30-60 min | >98% | An alternative to TFA.[4] |
Boc vs. Fmoc Strategy
While the Boc strategy was foundational, the Fmoc strategy has become more prevalent in modern SPPS. The primary difference lies in the lability of the α-amino protecting group.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butyloxycarbonyl (acid-labile)[] | 9-fluorenylmethoxycarbonyl (base-labile)[] |
| Nα-Deprotection | Moderate acid (e.g., TFA)[] | Mild base (e.g., 20% piperidine in DMF)[] |
| Side-Chain Protection | Benzyl-based (strong acid-labile)[15] | tert-Butyl-based (acid-labile)[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[4] | Moderate acid (e.g., TFA)[] |
| Advantages | Can be advantageous for synthesizing hydrophobic or long peptides.[17] | Milder overall conditions, avoiding the use of hazardous strong acids like HF.[][20] |
Conclusion: An Enduring Tool in Chemical Synthesis
The Boc protecting group remains an indispensable tool in the arsenal of the synthetic chemist. Its well-understood chemistry, reliability, and the vast body of literature supporting its use ensure its continued relevance in both academic research and industrial drug development.[7] While the Fmoc strategy has gained favor for its milder conditions, the Boc strategy holds distinct advantages for specific applications and remains a cornerstone of peptide and organic synthesis. A deep, mechanistic understanding of its application and removal is fundamental for any scientist engaged in the construction of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. peptide.com [peptide.com]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 20. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
Methodological & Application
Effective Coupling Protocols for Boc-Protected β-Amino Acids in Solid-Phase Peptide Synthesis
< APPLICATION NOTE
Introduction: The Growing Importance and Unique Challenges of β-Peptides
β-peptides, oligomers constructed from β-amino acids, have garnered significant attention in medicinal chemistry and materials science. Their inherent resistance to enzymatic degradation and their ability to form stable, predictable secondary structures, such as helices and sheets, make them highly attractive candidates for novel therapeutics, biomaterials, and catalysts.
The Boc (tert-butyloxycarbonyl) protection strategy remains a robust and widely used method in solid-phase peptide synthesis (SPPS). However, the incorporation of Boc-protected β-amino acids into a growing peptide chain presents a unique set of challenges not typically encountered with their α-amino acid counterparts. The primary obstacle is the increased steric hindrance around the amine nucleophile, which can lead to sluggish and incomplete coupling reactions.[1][2] This guide provides an in-depth analysis of these challenges and offers field-proven protocols to achieve high-efficiency couplings for these valuable building blocks.
The Core Challenge: Steric Hindrance and Aggregation
The fundamental difficulty in coupling Boc-β-amino acids stems from their structure. The presence of an additional carbon in the backbone, combined with the bulky Boc protecting group, physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide.[2][] This steric clash leads to several downstream problems:
-
Slow Reaction Kinetics: Coupling reactions that are typically complete within an hour for α-amino acids may require significantly longer times or even fail to reach completion.[4]
-
Incomplete Reactions & Deletion Sequences: Failure to drive the coupling to completion results in unreacted N-terminal amines, which, if not capped, will lead to the formation of deletion sequences—impurities that are often difficult to separate from the target peptide.[5]
-
Peptide Aggregation: Sequences rich in β-amino acids, particularly hydrophobic ones, have a tendency to aggregate on the solid support. This aggregation further masks reactive sites, exacerbating the problem of incomplete coupling.[6][7]
Overcoming these obstacles requires a carefully optimized strategy, beginning with the choice of coupling reagent.
Selecting the Optimal Coupling Reagent: A Comparative Guide
Standard coupling reagents may prove insufficient for driving Boc-β-amino acid couplings to completion. More potent activating agents are generally required. The choice of reagent is a critical factor in achieving high coupling efficiency while minimizing side reactions like racemization.[2]
Uronium/Aminium Salt Reagents (The High-Activity Workhorses)
This class of reagents is highly recommended for difficult couplings. They react with the carboxylic acid to form a highly reactive intermediate, facilitating rapid amide bond formation.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for sterically hindered couplings. HATU is based on the additive HOAt (1-hydroxy-7-azabenzotriazole), which results in a more reactive activated ester and has been shown to suppress racemization more effectively than its HOBt-based counterpart, HBTU.[8][9]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, HBTU is a cost-effective alternative to HATU. While generally very efficient, it may be slightly less effective than HATU for the most challenging β-amino acid couplings.[8][9]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): The chlorine substitution on the benzotriazole ring enhances the reactivity of HCTU, making it another excellent choice for difficult couplings, with performance often comparable to HATU.[8]
Phosphonium Salt Reagents
Phosphonium salts, like the classic BOP reagent, are also highly effective. However, modern variations are preferred due to safety and byproduct considerations.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient reagent that functions similarly to BOP but avoids the formation of the carcinogenic byproduct HMPA (hexamethylphosphoramide).[9][10] PyBOP is known for rapid couplings and low levels of racemization.[8][10]
Carbodiimide Reagents (The Classic Approach)
While less potent than onium salts, carbodiimides remain a viable and cost-effective option, provided they are used correctly.
-
DIC (N,N'-Diisopropylcarbodiimide) / HOBt (1-Hydroxybenzotriazole): This is a classic combination in peptide synthesis. DIC activates the carboxylic acid, and HOBt acts as an additive to form an active ester, which accelerates the coupling and, crucially, suppresses racemization.[8][11] For β-amino acids, extended reaction times and potentially a "double coupling" are often necessary to achieve high efficiency.[1] The urea byproduct from DIC is soluble in common SPPS solvents like DMF, making it suitable for solid-phase synthesis.[8]
Data Summary: Comparison of Coupling Reagents
| Reagent Class | Example(s) | Key Advantages | Key Considerations |
| Uronium/Aminium | HATU, HCTU, HBTU | High reactivity, fast reaction times, excellent for hindered couplings.[8] | Higher cost, potential for guanidinylation side reaction if used in excess.[12] |
| Phosphonium | PyBOP | High efficiency, low racemization, avoids carcinogenic HMPA byproduct.[9][10] | Higher cost than carbodiimides. |
| Carbodiimide | DIC/HOBt, DIC/Oxyma | Cost-effective, widely available, good suppression of racemization with additives.[11][13] | Slower reaction rates, may require double coupling for difficult residues.[1] |
Detailed Application Protocols
The following protocols are designed as a robust starting point. Optimization may be required based on the specific β-amino acid and peptide sequence.
Workflow Visualization: SPPS Cycle for β-Amino Acid Coupling
Caption: General SPPS workflow for a single Boc-β-amino acid coupling cycle.
Protocol 1: High-Activity Coupling using HATU
This protocol is recommended for the most sterically demanding β-amino acids.
-
Resin Preparation: Following Boc deprotection (e.g., two treatments with 50% TFA in DCM for 1 and 5 minutes) and appropriate washes, swell the deprotected peptide-resin in N,N-Dimethylformamide (DMF).[14]
-
Neutralization: Neutralize the resin-bound TFA salt with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DMF for 5-10 minutes, followed by thorough washing with DMF.[2]
-
Pre-activation: In a separate vessel, dissolve the Boc-β-amino acid (3 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal volume of DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 1-5 minutes.[15] The solution may change color.
-
Coupling: Add the pre-activated solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a qualitative Kaiser test on a small sample of beads.[16] A yellow/colorless result indicates a complete reaction. If the beads are blue/purple, the coupling is incomplete.
-
Action: If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step ("double coupling") with a freshly prepared activated amino acid solution for another 1-2 hours.[1]
-
Washing: Once the coupling is complete (Kaiser test negative), drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
Protocol 2: Cost-Effective Coupling using DIC/HOBt
This protocol is a reliable and economical choice for less hindered β-amino acids.
-
Resin Preparation & Neutralization: Perform steps 1 and 2 as described in Protocol 1.
-
Reagent Solution Preparation:
-
In one vessel, dissolve the Boc-β-amino acid (3 eq.) in DMF.
-
In a second vessel, dissolve HOBt (3 eq.) in a minimal amount of DMF.
-
-
Coupling: Add the Boc-β-amino acid solution and the HOBt solution to the neutralized peptide-resin. Add DIC (3 eq.) to the resin slurry.[14][17]
-
Reaction & Monitoring: Agitate the mixture at room temperature. Monitor the reaction every 1-2 hours using the Kaiser test. Reaction times can be 4 hours or longer.
-
Action & Washing: Follow steps 6 and 7 as described in Protocol 1. If the reaction is not complete after 4-6 hours, a double coupling is strongly recommended.
Understanding and Mitigating Side Reactions
Forcing conditions required for β-amino acid coupling can sometimes promote side reactions. Awareness is key to prevention.
-
Racemization: The loss of stereochemical integrity is a major concern. Activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[1]
-
Guanidinylation: Uronium/aminium reagents like HATU and HBTU can react with the free N-terminal amine of the peptide to form an irreversible guanidinyl cap, terminating the chain.[12]
-
Mitigation: This side reaction is largely avoided by pre-activating the amino acid with the coupling reagent before adding the mixture to the resin. Never add the coupling reagent directly to the resin followed by the amino acid. Using a slight excess of the amino acid relative to the coupling reagent is also advisable.
-
-
Aspartimide Formation: This can occur in sequences containing aspartic acid, especially under basic or acidic conditions, leading to a mixture of α- and β-coupled peptides upon ring-opening.[12][18]
Mechanism Visualization: HATU Activationdot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
Application Note: Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric Acid as a Strategic Chiral Building Block in Medicinal Chemistry
Introduction: The Imperative for Chirality and Conformational Control in Drug Design
In modern medicinal chemistry, the precise three-dimensional architecture of a therapeutic agent is paramount to its efficacy and safety. Biological systems are inherently chiral, and thus, drug-target interactions are stereospecific. The use of enantiomerically pure chiral building blocks is no longer a niche requirement but a foundational principle in the design of selective and potent pharmaceuticals.
Among these crucial reagents, non-proteinogenic amino acids, particularly β-amino acids, offer unique advantages. Their incorporation into peptide backbones or use as scaffolds generates molecules with novel conformational properties and enhanced metabolic stability. β-amino acid-containing peptides can adopt stable secondary structures, such as helices and turns, that are resistant to degradation by common proteases.[1] This resistance makes them ideal for developing peptidomimetics with improved pharmacokinetic profiles.
This guide focuses on Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid , a specialized β-amino acid derivative. This building block combines three critical features for advanced drug design:
-
Defined (S)-Stereochemistry: Ensures stereochemical purity, which is crucial for specific biological interactions.
-
Acid-Labile Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the amine during synthesis and can be removed under mild acidic conditions, allowing for orthogonal protection strategies.
-
2-Chlorophenyl Moiety: The halogenated aromatic ring serves as a critical modulator of the molecule's physicochemical properties, influencing lipophilicity, metabolic stability, and binding interactions through potential halogen bonding.[2][3]
This document provides an in-depth guide to the strategic applications and core experimental protocols for utilizing this compound in research and drug development.
Section 1: Physicochemical Properties and Handling
Understanding the fundamental properties of a building block is the first step toward its effective implementation in a synthetic workflow. While the exact CAS number for the (S)-enantiomer with 2-chloro substitution is not universally cataloged, its properties can be inferred from closely related analogs. The (R)-enantiomer is cataloged under CAS number 218608-93-6.[4]
| Property | Value | Source/Comment |
| IUPAC Name | (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2-chlorophenyl)butanoic acid | N/A |
| Molecular Formula | C₁₅H₂₀ClNO₄ | N/A |
| Molecular Weight | 313.78 g/mol | Calculated from formula.[5] |
| Appearance | Typically a white to off-white solid | Based on similar compounds. |
| Solubility | Soluble in polar organic solvents such as DMF, DCM, MeOH, and THF. | General characteristic of Boc-protected amino acids. |
| Storage | Store at 2-8°C, sealed under dry conditions. | Standard for protected amino acids to prevent degradation. |
Handling Considerations:
-
Moisture Sensitivity: While generally stable, prolonged exposure to moisture should be avoided. Store in a desiccator.
-
Thermal Stability: Stable under standard laboratory conditions. Avoid excessive heat.
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.
Section 2: Strategic Applications in Medicinal Chemistry
The unique structure of this compound makes it a versatile tool for addressing several challenges in drug discovery.
Synthesis of Conformationally Constrained Peptidomimetics
The incorporation of β-amino acids into peptide chains disrupts the typical α-peptide backbone, leading to the formation of unique and stable secondary structures like β-turns and helices.[6][7] This conformational constraint can lock a peptide into its bioactive conformation, increasing its binding affinity for a target receptor or enzyme. Furthermore, the resulting peptidomimetic is often resistant to proteolytic degradation, enhancing its in vivo half-life.[1]
Structure-Activity Relationship (SAR) Studies
The 2-chlorophenyl group is a powerful tool for SAR exploration. Halogen atoms, particularly chlorine, can significantly alter a molecule's properties:
-
Lipophilicity: The chloro group increases the lipophilicity of the side chain, which can enhance membrane permeability and oral bioavailability.[8]
-
Metabolic Stability: Halogenation at specific positions can block sites of metabolic oxidation, thereby increasing the compound's stability in vivo.[8][9]
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a weak, directional, non-covalent interaction with a Lewis basic atom (like an oxygen or nitrogen) in a protein's binding pocket.[2][3] This can provide an additional anchor point to improve binding affinity and selectivity.
Use as a Chiral Scaffold
Beyond peptides, this building block serves as an excellent starting point for the synthesis of complex small molecules. The chiral center and dual functionalities (a protected amine and a carboxylic acid) allow for the stereocontrolled elaboration into diverse chemical scaffolds, such as lactams, piperidones, and other heterocyclic systems relevant to drug discovery.
Section 3: Core Experimental Protocols
The following protocols are designed to be self-validating, with clear explanations for methodological choices and checkpoints for monitoring reaction progress.
Protocol 1: Amide Bond Formation via HBTU Coupling
Objective: To couple the carboxylic acid of this compound with a primary amine (e.g., Benzylamine) to form the corresponding amide.
Causality and Principle: Amide bond formation between a carboxylic acid and an amine is not spontaneous and requires activation of the carboxyl group. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[10] It reacts with the carboxylate to form a reactive OBt-ester intermediate, which is then readily attacked by the amine nucleophile. A tertiary base like Diisopropylethylamine (DIPEA) is required to deprotonate the carboxylic acid and neutralize the HCl formed during the reaction, driving the equilibrium towards product formation.[11] HBTU is favored for its rapid reaction times and ability to suppress racemization.[12]
Materials:
-
This compound (1.0 equiv.)
-
Benzylamine (1.1 equiv.)
-
HBTU (1.1 equiv.)
-
Diisopropylethylamine (DIPEA) (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
TLC plates (silica gel) and appropriate mobile phase (e.g., 30-50% EtOAc in Hexanes)
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 314 mg, 1.0 mmol).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 5-10 mL).
-
Reagent Addition: Add Benzylamine (e.g., 118 mg, 1.1 mmol) to the solution.
-
Activation: In a separate vial, dissolve HBTU (e.g., 417 mg, 1.1 mmol) in anhydrous DMF (2 mL). Add this solution to the reaction flask, followed by the addition of DIPEA (e.g., 323 mg, 2.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC. Spot the starting material and the reaction mixture. The disappearance of the starting carboxylic acid (which typically stays at the baseline in non-polar eluents) and the appearance of a new, higher Rf product spot indicates progress. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc (50 mL). Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). Rationale: The acid wash removes excess amine and DIPEA. The base wash removes unreacted HBTU byproducts and any remaining starting acid.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., EtOAc/Hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Boc Group Deprotection via Acidolysis
Objective: To selectively remove the Boc protecting group from the synthesized amide to yield the free amine as its trifluoroacetate salt.
Causality and Principle: The Boc group is designed to be stable to a wide range of conditions but labile to strong acids.[13] Trifluoroacetic acid (TFA) is commonly used for this purpose. The mechanism involves protonation of the Boc carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate spontaneously decomposes, releasing CO₂ and the free amine.[14] The reaction is typically performed in a non-nucleophilic solvent like Dichloromethane (DCM).
Materials:
-
Boc-protected substrate (from Protocol 1) (1.0 equiv.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected compound (e.g., 1.0 mmol) in DCM (5 mL) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA (5 mL, for a 1:1 v/v mixture). Safety Note: TFA is highly corrosive. Handle with extreme care in a fume hood.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The product will have a much lower Rf (or different retention time) and a mass difference of -100 Da compared to the starting material. The reaction is usually complete within 30-60 minutes.[15][16]
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene or DCM (2-3 times).
-
Precipitation: Dissolve the resulting oil in a minimal amount of DCM or methanol and add it dropwise to a flask of cold, vigorously stirring diethyl ether. The amine TFA salt will typically precipitate as a solid.
-
Final Product: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the deprotected amine salt, which can be used directly in the next step.
-
Characterization: Confirm deprotection by ¹H NMR (disappearance of the t-butyl singlet at ~1.4 ppm) and mass spectrometry.
Section 4: Sequential Workflow for Dipeptide Synthesis
The true power of this building block is realized in sequential synthesis. By combining the protocols above, a researcher can iteratively build a peptide chain. The workflow below illustrates the synthesis of a dipeptide.
This workflow highlights the orthogonality of the synthetic strategy. The amide coupling conditions are typically neutral or basic and do not affect the Boc group, while the acidic deprotection conditions are specifically chosen to cleave the Boc group without affecting the newly formed peptide bond. This cycle of coupling and deprotection is the foundation of modern peptide synthesis.
Conclusion
This compound is a high-value chiral building block that provides medicinal chemists with precise control over stereochemistry, conformation, and physicochemical properties. Its utility in creating metabolically stable peptidomimetics and as a versatile scaffold for small molecule synthesis makes it an indispensable tool for developing next-generation therapeutics. The robust and well-understood protocols for amide coupling and Boc deprotection enable its reliable incorporation into complex synthetic routes, accelerating the discovery of novel drug candidates.
References
- 1. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00309G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. (R)-N-Boc-3-Amino-4-(2-chlorophenyl)butanoic acid [cymitquimica.com]
- 5. Boc-(s)-3-amino-4-(4-chlorophenyl)-butyric acid - CAS:270596-42-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. reddit.com [reddit.com]
Application of Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid in the Synthesis of GABA Receptor Ligands
Introduction: The Significance of GABA Receptor Ligands and the Role of Chiral Precursors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1][2] Its receptors, broadly classified into GABA-A (ionotropic) and GABA-B (metabotropic), are pivotal targets for therapeutic agents aimed at treating a spectrum of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[3][4][5] The development of ligands that can selectively modulate these receptors is a cornerstone of modern neuropharmacology.
The stereochemistry of these ligands is often critical to their pharmacological activity and safety profile. Enantiomers of a drug can exhibit significantly different potency, efficacy, and toxicity.[2] For instance, the (R)-enantiomer of many GABA derivatives is significantly more active than its (S)-counterpart.[2] This underscores the importance of asymmetric synthesis to produce enantiomerically pure compounds. Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid serves as a vital chiral building block in this endeavor. Its predefined stereocenter and the presence of both a protected amine and a carboxylic acid functional group make it an ideal starting material for the stereoselective synthesis of various GABA receptor ligands.[6][] The tert-butyloxycarbonyl (Boc) protecting group is particularly advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions.[8][9]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of GABA receptor ligands, with a focus on a key derivative, (S)-Phenibut.
Synthetic Pathway Overview: From Chiral Precursor to Active Ligand
The synthesis of (S)-Phenibut from this compound involves two primary transformations: an amide coupling reaction followed by a deprotection step. This streamlined approach leverages the inherent chirality of the starting material to produce the target molecule in its desired stereoisomeric form.
References
- 1. drugs.com [drugs.com]
- 2. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. GABA receptor - Wikipedia [en.wikipedia.org]
- 5. Gaba receptors & drugs acting on them | PPTX [slideshare.net]
- 6. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Navigating Amine Deprotection: A Senior Scientist's Guide to Boc Cleavage with TFA and HCl/Dioxane
Abstract
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. Its widespread use is attributed to its stability under a variety of conditions and its facile, clean removal under acidic conditions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the two most prevalent methods for Boc deprotection: Trifluoroacetic Acid (TFA) and hydrogen chloride in 1,4-dioxane (HCl/dioxane). We will explore the underlying mechanisms, present detailed, field-proven protocols, discuss critical considerations for substrate-specific challenges, and provide a robust troubleshooting framework. This guide is structured to empower scientists to not just follow a protocol, but to make informed, rationale-driven decisions to optimize their deprotection strategies for maximal yield and purity.
Theoretical Framework: The Chemistry of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that hinges on the formation of the highly stable tert-butyl cation.[1][2][3] The general mechanism proceeds through three key steps:
-
Protonation: The acid (TFA or HCl) protonates the carbonyl oxygen of the carbamate.[1][2][4] This initial step activates the protecting group, making the C-O bond susceptible to cleavage.
-
Carbocation Formation: The protonated intermediate collapses, cleaving the tert-butyl-oxygen bond to release the stable tertiary carbocation (t-Bu⁺) and an unstable carbamic acid intermediate.[1][4][5]
-
Decarboxylation: The carbamic acid rapidly decomposes into the desired free amine and carbon dioxide gas.[1][4][5] The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding trifluoroacetate or hydrochloride salt.[1][2]
This mechanism is visually represented in the following diagram:
References
Incorporation of Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid into peptidomimetics
Application Notes & Protocols
Topic: Incorporation of Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid into Peptidomimetics
Abstract
The rational design of peptidomimetics is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3] The incorporation of non-natural amino acids, particularly β-amino acids, is a key tactic in this endeavor.[4][5] These building blocks introduce conformational constraints and resistance to enzymatic degradation. This guide provides a detailed technical overview and validated protocols for the incorporation of This compound , a specialized β-amino acid, into peptide backbones. We present step-by-step methodologies for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis, offering researchers the practical tools needed to leverage this compound's unique structural features for the development of novel therapeutics.
Introduction: The Rationale for β-Amino Acid Incorporation
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid cleavage by proteases. Peptidomimetics are designed to mimic the structure and function of natural peptides while exhibiting enhanced drug-like properties.[6][7] A primary strategy in their design is the modification of the peptide backbone.
The substitution of a standard α-amino acid with a β-amino acid, such as this compound, fundamentally alters the peptide backbone by introducing an extra carbon atom. This seemingly minor change has profound consequences:
-
Proteolytic Resistance: The altered spacing of the amide bonds renders the peptidomimetic unrecognizable to most proteases, significantly increasing its in vivo half-life.[4][5]
-
Conformational Control: β-amino acids induce unique secondary structures and folding patterns (e.g., helices, turns) that differ from those formed by α-amino acids. This allows for precise control over the three-dimensional presentation of pharmacophoric elements.[]
-
Structural Diversity: The 2-chlorophenyl moiety of the target compound introduces specific steric and electronic properties. The chlorine atom can engage in halogen bonding or other non-covalent interactions, potentially enhancing binding affinity and selectivity for a biological target.
This application note serves as a comprehensive guide for researchers aiming to harness these advantages by incorporating this specific building block into their peptide-based drug candidates.
Featured Building Block: this compound
The successful incorporation of any non-natural amino acid begins with a thorough understanding of its chemical properties.
Chemical Structure & Key Features
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the amine terminus is a robust, acid-labile protecting group, making it suitable for specific synthetic strategies.[9][10]
-
β-Amino Acid Backbone: The amino group is attached to the third carbon (β-carbon) from the carboxyl group, defining it as a β-amino acid.
-
(S)-Stereochemistry: The defined stereocenter at the β-carbon is critical for controlling the final conformation of the peptidomimetic.
-
2-Chlorophenyl Side Chain: This aromatic side chain provides a rigid, hydrophobic element that can influence molecular folding and receptor interactions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₀ClNO₄ |
| Molecular Weight | 313.78 g/mol |
| CAS Number | 270596-37-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (DMF, DCM, MeOH) |
Core Methodologies: A Strategic Overview
The incorporation of this compound can be achieved through two primary synthetic routes: Solid-Phase Peptide Synthesis (SPPS) and traditional Solution-Phase Synthesis. The choice depends on the desired scale, peptide length, and available resources.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the dominant method for peptide synthesis due to its efficiency and ease of purification.[11][12] The growing peptide is anchored to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[][14]
Solution-Phase Synthesis
While more labor-intensive, solution-phase synthesis offers advantages for large-scale production and for synthesizing very short or highly modified peptides where resin-based chemistry is impractical.[15][16] This method relies on conventional organic chemistry techniques, including extraction and chromatography for purification after each step.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints and troubleshooting advice based on extensive field experience.
Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the incorporation of the Boc-protected β-amino acid into a peptide chain being synthesized using standard Fmoc chemistry. This "mixed" Boc/Fmoc approach is common when working with specialized monomers.[17]
Materials & Reagents
-
Resin: Rink Amide or Wang resin pre-loaded with the first Fmoc-protected amino acid.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection: 20% Piperidine in DMF.
-
Amino Acids: Standard Fmoc-protected α-amino acids; this compound.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Washing Solvents: Isopropyl alcohol (IPA), Diethyl ether.
Step-by-Step Methodology
-
Resin Preparation:
-
Place the resin (0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DMF for 30 min, then drain.
-
-
Fmoc Deprotection (of the resin-bound peptide):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain.
-
Repeat with a fresh portion of deprotection solution for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
Rationale: β-amino acids can be sterically hindered. A pre-activation step and potentially a longer coupling time or double coupling are recommended to ensure the reaction goes to completion.
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture. Allow to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2-4 hours.
-
Self-Validation Checkpoint: Perform a Kaiser test. If the test is positive (beads are blue), indicating incomplete coupling, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").
-
Once the Kaiser test is negative (beads are colorless/yellow), wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Chain Elongation with Fmoc-Amino Acids:
-
Proceed with the next standard Fmoc-amino acid coupling cycle (Fmoc deprotection -> activation/coupling -> washing).
-
-
Final Cleavage and Global Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol resin) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold diethyl ether solution.
-
A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Troubleshooting Guide for SPPS
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser test after coupling | Steric hindrance of the β-amino acid; poor reagent quality. | Extend coupling time to 4 hours; perform a double coupling; use a stronger coupling reagent like HATU. |
| Low final yield | Incomplete couplings throughout synthesis; premature chain cleavage. | Ensure Kaiser test is negative after each step; use a more acid-stable resin if necessary (e.g., PAM resin for Boc-SPPS).[9] |
| Deletion of β-amino acid in MS | Failed coupling of the β-amino acid. | Re-evaluate coupling conditions (time, reagents). Consider a different activation method. |
Protocol 2: Incorporation via Solution-Phase Synthesis
This protocol outlines the coupling of the β-amino acid to a C-terminally protected amino acid ester (e.g., H-Phe-OMe).
Materials & Reagents
-
Reactants: this compound; Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl).
-
Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).
-
Base: Triethylamine (TEA) or DIPEA.
-
Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Dimethylformamide (DMF).
-
Aqueous Solutions: 1N HCl, saturated NaHCO₃, saturated NaCl (brine).
-
Drying Agent: Anhydrous Na₂SO₄ or MgSO₄.
Step-by-Step Methodology
-
Preparation of Free Amine:
-
Dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.1 eq.) dropwise and stir for 20 minutes. The formation of triethylammonium chloride salt may be observed as a white precipitate.
-
-
Carboxyl Group Activation and Coupling:
-
In a separate flask, dissolve this compound (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in DCM or DMF.
-
Stir at 0 °C for 20 minutes to form the activated HOBt ester.
-
Add the free amine solution from Step 1 to this flask.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Reaction Work-up and Purification:
-
Rationale: This series of aqueous washes removes excess reagents and by-products.
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Final Purification:
-
The crude dipeptide product can be purified using flash column chromatography on silica gel to yield the pure, protected peptidomimetic.
-
Product Characterization and Quality Control
Successful incorporation must be confirmed analytically. The crude peptide from SPPS or the purified product from solution-phase synthesis should be analyzed to confirm identity and purity.
Analytical Techniques:
-
Reverse-Phase HPLC (RP-HPLC): To determine the purity of the final product. A gradient of water/acetonitrile with 0.1% TFA is standard.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptidomimetic. ESI-MS is commonly used.
Example Data Table (for a dipeptide: Boc-β-AA-Phe-OMe)
| Compound | Theoretical Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity (HPLC) |
| Boc-(S)-3-Amino-4-(2-Cl-Ph)-Phe-OMe | 475.98 | 476.1 | >95% |
Conclusion
This compound is a valuable, non-canonical building block for constructing peptidomimetics with enhanced stability and controlled conformations. Its successful incorporation is readily achievable using either optimized solid-phase or solution-phase protocols. The methodologies detailed in this guide provide a robust framework for researchers to synthesize novel peptide-based molecules, paving the way for the discovery of next-generation therapeutics. The strategic use of such building blocks will continue to be a driving force in medicinal chemistry and drug development.[2][6][7]
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [beta]-Amino Acids: Versatile Peptidomimetics - ProQuest [proquest.com]
- 6. jopcr.com [jopcr.com]
- 7. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00102C [pubs.rsc.org]
- 9. chempep.com [chempep.com]
- 10. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
- 11. bachem.com [bachem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Therapeutics Using Halogenated Amino Acid Derivatives
Abstract
The strategic incorporation of halogen atoms into amino acid scaffolds represents a powerful and transformative approach in modern drug discovery and development. This guide provides a comprehensive overview and detailed protocols for the synthesis and application of halogenated amino acid derivatives in the creation of novel therapeutics. By leveraging the unique physicochemical properties imparted by halogens—such as fluorine, chlorine, and bromine—researchers can systematically modulate the metabolic stability, conformational preferences, binding affinity, and pharmacokinetic profiles of peptide and small molecule drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven experimental methodologies. We will explore both chemical and enzymatic synthetic strategies, techniques for incorporation into larger molecules, and robust analytical characterization methods.
Introduction: The Rationale for Halogenation in Therapeutic Design
The introduction of halogens into bioactive molecules is a well-established strategy for optimizing drug-like properties.[1] Halogenation can profoundly influence a molecule's electronic and steric characteristics, leading to significant improvements in therapeutic efficacy.[2][3][4]
-
Enhanced Metabolic Stability: The carbon-halogen bond, particularly the carbon-fluorine bond, is exceptionally strong.[5] This increased bond strength can shield adjacent chemical bonds from enzymatic degradation, thereby increasing the in vivo half-life of a drug.[2][3][] For instance, the incorporation of fluorinated amino acids has been shown to confer resistance to proteolytic digestion.[2][3]
-
Modulation of Physicochemical Properties: Halogenation, especially fluorination, can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[7][8] This is a critical factor in developing drugs for central nervous system disorders. Conversely, strategic halogenation can also be used to fine-tune solubility.[9]
-
Improved Binding Affinity and Selectivity: Halogen atoms can participate in favorable non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bond, with target proteins.[2][10][11] These interactions can significantly enhance the binding affinity and selectivity of a drug for its intended biological target.[7][10] The unique electronic properties of fluorine can also alter the pKa of nearby functional groups, influencing ionization states and receptor interactions.[5]
-
Conformational Control: The introduction of bulky or stereoelectronically demanding halogenated residues can impose specific conformational constraints on peptides and proteins. This can be used to stabilize desired secondary structures, such as α-helices or β-sheets, which are often crucial for biological activity.[2][4]
The following diagram illustrates the key benefits of incorporating halogenated amino acids into therapeutic candidates.
Caption: Key advantages of using halogenated amino acids in drug design.
Synthetic Strategies for Halogenated Amino Acids
The synthesis of halogenated amino acids can be broadly categorized into chemical synthesis and enzymatic (biocatalytic) methods. The choice of method depends on the desired halogen, the position of halogenation, stereochemical requirements, and scalability.
Chemical Synthesis Protocols
Chemical synthesis offers great versatility in accessing a wide range of halogenated amino acids.[3][4] However, these methods often require careful handling of hazardous reagents and multi-step procedures.[12][13]
This protocol describes a general method for the synthesis of α-fluoro-α-amino acid derivatives.
Materials:
-
N-protected amino acid ester (e.g., N-Boc-phenylalanine methyl ester)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
N-Fluorobenzenesulfonimide (NFSI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-protected amino acid ester (1.0 eq) in anhydrous THF to a concentration of 0.1 M.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (1.1 eq) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophilic Fluorination: In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF. Add the NFSI solution dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add EtOAc. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/EtOAc).
This protocol details the direct bromination of a tryptophan derivative.
Materials:
-
N-Boc-L-tryptophan
-
Dichloromethane (DCM)
-
N-Bromosuccinimide (NBS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve N-Boc-L-tryptophan (1.0 eq) in DCM.
-
Halogenation: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 eq) portion-wise over 15 minutes. Stir the reaction at 0 °C and monitor its progress by TLC.
-
Workup: Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO₃, followed by saturated aqueous Na₂S₂O₃ to quench any remaining bromine.
-
Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude product by flash chromatography to yield the desired brominated tryptophan derivative.
Enzymatic Synthesis: A Greener Approach
Enzymatic halogenation offers a highly regioselective and stereoselective alternative to chemical methods, often proceeding under milder, more environmentally friendly conditions.[14][15] Halogenase enzymes, such as tryptophan halogenases, can catalyze the specific halogenation of amino acids.[7][16]
This protocol describes the use of a tryptophan halogenase (e.g., PyrH) for the chlorination of L-tryptophan.[7]
Materials:
-
Purified tryptophan halogenase (e.g., PyrH)
-
L-tryptophan
-
Sodium chloride (NaCl)
-
Flavin adenine dinucleotide (FAD)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Flavin reductase (e.g., RebF)
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Tris-HCl buffer (pH 7.5)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
L-tryptophan (1 mM)
-
NaCl (50 mM)
-
FAD (10 µM)
-
NADH (2 mM)
-
Flavin reductase (30 µM)
-
Glucose (20 mM)
-
Glucose dehydrogenase (5 units)
-
-
Enzyme Addition: Add the purified tryptophan halogenase to a final concentration of 10 µM to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30 °C for 4-6 hours with gentle shaking.
-
Reaction Termination: Terminate the reaction by heating at 95 °C for 10 minutes to denature the enzymes.
-
Analysis: Centrifuge the mixture to pellet the denatured proteins. Analyze the supernatant for the formation of chlorinated tryptophan using LC-MS.[7]
The following diagram outlines the general workflow for both chemical and enzymatic synthesis of halogenated amino acids.
Caption: Comparison of chemical and enzymatic synthesis workflows.
Incorporation into Peptides and Characterization
Once synthesized, halogenated amino acids can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. The characterization of the final halogenated product is crucial to confirm its identity, purity, and structure.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-protected halogenated amino acids are commercially available or can be synthesized and used directly in automated or manual SPPS. The coupling and deprotection cycles are generally similar to those for standard amino acids, although some optimization may be required for sterically hindered halogenated residues.
Analytical Characterization Protocols
A combination of analytical techniques is necessary for comprehensive characterization.
| Technique | Purpose | Key Parameters to Observe |
| LC-MS | Purity assessment and mass confirmation. | Elution time, molecular ion peak corresponding to the calculated mass of the halogenated product. |
| NMR Spectroscopy | Structural elucidation and confirmation of halogenation site. | Chemical shifts (δ), coupling constants, and characteristic signals for the halogenated residue (e.g., ¹⁹F NMR for fluorinated compounds).[7] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition. | Exact mass measurement with low ppm error.[7] |
| Amino Acid Analysis (AAA) | Quantify amino acid composition of peptides. | Verifies the incorporation and ratio of the halogenated amino acid relative to other residues. |
Instrumentation:
-
Agilent 1290 Infinity II LC system coupled with an Agilent 6120 Single Quadrupole MS, or equivalent.[7]
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-2000.
-
-
Data Analysis: Integrate the peak area of the desired peptide to assess purity. Confirm the identity by matching the observed mass-to-charge ratio with the theoretical value.
Applications and Future Perspectives
The application of halogenated amino acids in therapeutics is a rapidly expanding field.[5][17] They are being explored in various areas, including:
-
Anticancer Agents: Fluorinated amino acids have shown cytostatic activities and are being investigated as potential chemotherapeutics.[5]
-
Antimicrobial Peptides: Halogenation can enhance the antimicrobial activity and proteolytic stability of peptides, making them promising candidates to combat antibiotic resistance.[2][3][4][18]
-
PET Imaging Agents: The incorporation of fluorine-18, a positron-emitting isotope, into amino acids allows for their use as tracers in Positron Emission Tomography (PET) for diagnostic imaging, particularly in oncology.[]
-
Vaccine Development: Peptides incorporating halogenated amino acids can exhibit enhanced stability and bioavailability, which is beneficial for the development of peptide-based vaccines.[5]
The continued development of novel synthetic methodologies, including more efficient and selective enzymatic systems, will further broaden the accessibility and application of these valuable building blocks.[19][20] The synergy between synthetic chemistry, biocatalysis, and computational design will undoubtedly lead to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 13. Halogenating Agents | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. mdpi.com [mdpi.com]
- 15. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics [arts.units.it]
- 19. michellechang.chemistry.princeton.edu [michellechang.chemistry.princeton.edu]
- 20. Biosynthesis downstream of amino acid halogenation: Investigation of non-canonical amino acid biosynthetic gene clusters [escholarship.org]
Use of substituted butyric acid derivatives in neuroscience research
An in-depth guide for researchers, scientists, and drug development professionals on the application of substituted butyric acid derivatives in neuroscience.
Introduction: A New Frontier in Neuromodulation
Substituted butyric acid derivatives, a class of small molecules including the well-known compounds Valproic Acid (VPA), Sodium Phenylbutyrate (4-PBA), and Sodium Butyrate (NaB), are emerging as powerful tools in neuroscience research.[1][2] Initially explored for metabolic disorders and as anti-epileptic drugs, their therapeutic potential now extends to a range of complex neurological and psychiatric conditions, such as Alzheimer's disease, Parkinson's disease, and mood disorders.[3][4][5] These compounds are particularly compelling because they act on fundamental cellular processes that are often dysregulated in brain disorders: epigenetic regulation and protein quality control.[6][7]
This guide provides a comprehensive overview of the core mechanisms of action for these derivatives and presents detailed, field-proven protocols for their application in both in vitro and in vivo neuroscience research models.
Part 1: The Dual Mechanisms of Action
The therapeutic efficacy of substituted butyric acid derivatives in the central nervous system stems primarily from two interconnected mechanisms: inhibition of Histone Deacetylases (HDACs) and modulation of Endoplasmic Reticulum (ER) stress.
Epigenetic Reprogramming via HDAC Inhibition
Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.[8] Many neurological disorders are associated with aberrant epigenetic silencing of genes crucial for neuronal survival, synaptic plasticity, and cognitive function.[3][9]
Substituted butyric acid derivatives such as Valproic Acid (VPA) and Sodium Butyrate (NaB) are potent HDAC inhibitors.[5][10][11] By blocking HDAC activity, they induce a state of histone hyperacetylation. This "relaxes" the chromatin, making it more accessible to transcription factors and reactivating the expression of neuroprotective genes.[6][12] This mechanism is foundational to their observed benefits in enhancing memory, reducing neuroinflammation, and promoting neuronal survival.[3][9]
Figure 1: Mechanism of HDAC Inhibition by Butyric Acid Derivatives.
Restoring Proteostasis as a Chemical Chaperone
The Endoplasmic Reticulum (ER) is the cell's primary site for protein folding.[7] In many neurodegenerative diseases, the accumulation of misfolded proteins like amyloid-β and tau overwhelms the ER's capacity, leading to a condition known as ER stress.[13][14] This activates the Unfolded Protein Response (UPR), a signaling network designed to restore homeostasis.[15][16] However, chronic UPR activation can trigger apoptosis (programmed cell death), contributing to neuronal loss.[17][18]
4-Phenylbutyric acid (4-PBA) is unique in that it functions not only as an HDAC inhibitor but also as a chemical chaperone.[19][20][21] It can stabilize protein conformation, prevent aggregation, and facilitate the proper folding of proteins, thereby reducing the load on the ER and mitigating stress.[22][23] This chaperone activity is crucial for its neuroprotective effects, as it directly targets the protein misfolding pathology central to diseases like Alzheimer's.[14][19]
Figure 2: 4-PBA as a Chemical Chaperone in ER Stress.
Part 2: Application Notes & Experimental Workflows
The following section details how to apply these compounds in a research setting and measure their biological effects.
Key Compounds and Recommended Concentrations
| Compound | Primary Mechanism(s) | Typical In Vitro Conc. | Typical In Vivo Dose (Mouse) | Key Applications in Neuroscience |
| Valproic Acid (VPA) | HDAC Inhibition[6][24] | 100 µM - 1 mM | 100 - 300 mg/kg[6][10] | Neuroprotection, mood stabilization, memory enhancement[3][10] |
| 4-Phenylbutyric Acid (4-PBA) | Chemical Chaperone, HDAC Inhibition[19][22] | 100 µM - 5 mM | 100 - 200 mg/kg[13][20] | Reducing Aβ/tau pathology, mitigating ER stress, anti-apoptosis[9][14][18] |
| Sodium Butyrate (NaB) | HDAC Inhibition, Gut-Brain Axis Modulation[1][11] | 1 - 5 mM | 100 - 200 mg/kg | Anti-inflammatory, neuroprotection, autophagy induction[5][25] |
Experimental Workflow Visualization
A typical research project investigating these compounds follows a logical progression from treatment to multi-level analysis.
Figure 3: General workflow for investigating butyric acid derivatives.
Part 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in controls and clear steps to ensure trustworthy and reproducible results.
Protocol 1: In Vitro Treatment of Neuronal Cells with 4-PBA
This protocol describes the treatment of a human neuroblastoma cell line (e.g., SK-N-SH or SH-SY5Y) to study the effects of 4-PBA on ER stress.[14]
-
Cell Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS) in 6-well plates until they reach 70-80% confluency.
-
Preparation of 4-PBA Stock: Prepare a 1 M stock solution of Sodium 4-Phenylbutyrate in sterile, nuclease-free water and filter-sterilize. Store at -20°C.
-
Induction of ER Stress (Optional): To study protective effects, induce ER stress by treating cells with a known stressor like Tunicamycin (e.g., 1-5 µg/mL) for 16-24 hours.[14]
-
Treatment:
-
Prepare working solutions of 4-PBA in fresh culture media at desired final concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
Include a "Vehicle Control" well (media only) and, if applicable, a "Stressor Only" well.
-
Aspirate old media and add the treatment media to the respective wells.
-
-
Incubation: Incubate cells for the desired time course (e.g., 24 hours) at 37°C and 5% CO2.
-
Harvesting for Analysis: After incubation, wash cells twice with ice-cold PBS and proceed immediately to protein extraction for Western Blot (Protocol 3) or fixation for apoptosis assays (Protocol 4).
Protocol 2: Assessing HDAC Inhibition via Chromatin Immunoprecipitation (ChIP)
This protocol measures the increase in histone H3 acetylation (a direct marker of HDAC inhibition) at a specific gene promoter.[8][26][27]
-
Cell Treatment & Cross-linking:
-
Treat cultured cells (e.g., 10 cm dish) with your compound (e.g., 5 mM Sodium Butyrate) or vehicle for 6-24 hours.
-
Add formaldehyde directly to the media to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[28]
-
-
Cell Lysis & Chromatin Shearing:
-
Wash, scrape, and pellet the cells. Lyse the cells in a buffer containing protease inhibitors.[28]
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. This step is critical and must be optimized for your specific cell type and sonicator.
-
-
Immunoprecipitation (IP):
-
Save a small aliquot of the sheared chromatin as "Input" control.
-
Dilute the remaining chromatin and incubate overnight at 4°C with an antibody specific for acetylated-Histone H3 (e.g., anti-acetyl-H3K9).
-
Include a "Negative Control" IP with a non-specific IgG antibody (e.g., Rabbit IgG).[26]
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to each IP sample and rotate for 1-2 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution & Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours. Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification: Purify the DNA from the IP, IgG, and Input samples using a standard DNA purification kit.
-
Analysis by qPCR:
-
Use qPCR to quantify the amount of a specific gene promoter (e.g., FOSL1 or CDKN1A) present in each sample.[26]
-
Calculate the enrichment of the target sequence in the acetyl-H3 IP relative to the IgG and Input controls. A significant increase in the drug-treated sample indicates successful HDAC inhibition at that gene locus.
-
Protocol 3: Measuring ER Stress Markers via Western Blot
This protocol quantifies changes in key UPR proteins to assess the modulation of ER stress.[17][29][30]
-
Protein Extraction:
-
Following cell treatment (Protocol 1), lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.
-
Collect the supernatant, which contains the total protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same concentration (e.g., 20-30 µg of total protein).
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.[17]
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[29]
-
Incubate the membrane overnight at 4°C with primary antibodies targeting ER stress markers.
-
| Target Protein | Function in ER Stress | Recommended Dilution |
| GRP78 (BiP) | Master regulator, chaperone[15] | 1:1000 |
| CHOP | Pro-apoptotic transcription factor[30] | 1:500 - 1:1000 |
| p-eIF2α | Attenuates protein synthesis[18] | 1:1000 |
| β-Actin / GAPDH | Loading Control | 1:5000 - 1:10000 |
-
Secondary Antibody & Detection:
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[17]
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. A decrease in CHOP and p-eIF2α in 4-PBA-treated samples (relative to stressor-only) indicates alleviation of ER stress.
-
Protocol 4: Assessing Apoptosis via TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects the DNA fragmentation that is a hallmark of late-stage apoptosis.[31][32] This protocol is for adherent cells on coverslips.
-
Cell Culture & Fixation:
-
Permeabilization:
-
Positive and Negative Controls:
-
Positive Control: Treat one fixed and permeabilized coverslip with DNase I to induce artificial DNA breaks.
-
Negative Control: Prepare one coverslip for a reaction mix that omits the TdT enzyme.
-
-
TdT Labeling Reaction:
-
Wash the cells with PBS.
-
Prepare the TdT reaction mix according to the manufacturer's instructions (typically includes TdT enzyme and a fluorescently labeled dUTP, e.g., FITC-dUTP).
-
Incubate the coverslips with the reaction mix in a humidified chamber at 37°C for 60 minutes, protected from light.[31][34]
-
-
Counterstaining & Mounting:
-
Stop the reaction and wash the coverslips with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342 to visualize all cells.[33]
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging & Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Apoptotic cells will show bright green fluorescence in the nucleus (TUNEL-positive), while all nuclei will be visible with the blue counterstain.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained) across several fields of view. A reduction in this percentage in drug-treated groups indicates a neuroprotective, anti-apoptotic effect.
-
Conclusion
Substituted butyric acid derivatives represent a versatile and potent class of molecules for neuroscience research. Their ability to modulate fundamental cellular pathways—epigenetic programming and protein homeostasis—makes them invaluable for both investigating disease mechanisms and exploring novel therapeutic strategies. The protocols outlined in this guide provide a robust framework for researchers to harness the power of these compounds, ensuring that experimental designs are both mechanistically informative and yield high-integrity, reproducible data.
References
- 1. Butyrate as a potential therapeutic agent for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Potential of Sodium Butyrate in Neurological and Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic acid-mediated neuroprotection in intracerebral hemorrhage via histone deacetylase inhibition and transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Phenylbutyrate, a Drug With Known Capacity to Reduce Endoplasmic Reticulum Stress, Partially Alleviates Lipid-Induced Insulin Resistance and β-Cell Dysfunction in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The histone deacetylase inhibitor valproic acid enhances acquisition, extinction, and reconsolidation of conditioned fear - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 15. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 16. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 4-Phenylbutyric Acid (4-PBA) and Lithium Cooperatively Attenuate Cell Death during Oxygen–Glucose Deprivation (OGD) and Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. alzdiscovery.org [alzdiscovery.org]
- 21. researchgate.net [researchgate.net]
- 22. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchers.mq.edu.au [researchers.mq.edu.au]
- 26. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 27. whatisepigenetics.com [whatisepigenetics.com]
- 28. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 29. benchchem.com [benchchem.com]
- 30. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 31. clyte.tech [clyte.tech]
- 32. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. creative-bioarray.com [creative-bioarray.com]
- 34. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
The Enduring Utility of the tert-Butyloxycarbonyl (Boc) Group in Multi-Step Organic Synthesis: A Guide for Researchers
In the intricate landscape of multi-step organic synthesis, the strategic orchestration of protecting groups is paramount to achieving the desired molecular architecture. Among the arsenal of protective moieties available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, particularly for the safeguarding of amine functionalities. Its widespread adoption in pharmaceutical development, peptide synthesis, and the total synthesis of complex natural products is a testament to its reliability, versatility, and the fine balance it strikes between stability and selective lability.[1][2] This guide provides an in-depth exploration of Boc chemistry, moving beyond mere procedural descriptions to elucidate the underlying principles and strategic considerations that empower researchers to harness its full potential.
The Fundamental Chemistry of the Boc Group: A Tale of Stability and Controlled Release
The efficacy of the Boc group stems from its ability to convert a nucleophilic and basic amine into a significantly less reactive carbamate.[1] This transformation is crucial in complex syntheses where the presence of a free amine would lead to undesired side reactions.[1] The Boc group's steric bulk and electronic properties render it stable to a wide array of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[3]
Mechanism of Boc Protection
The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[3] This is often facilitated by a base, such as triethylamine (TEA) or sodium hydroxide, although the reaction can proceed without a base, with the formation of tert-butanol as a byproduct.[3][4] The mechanism is driven by the formation of a stable carbamate and the decomposition of the tert-butyl carbonate leaving group into gaseous carbon dioxide and tert-butoxide, providing a strong thermodynamic driving force.[3]
Mechanism of Boc Deprotection
The hallmark of the Boc group is its facile removal under acidic conditions.[3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are typically employed.[4] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[4] This unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[4]
Strategic Implementation in Multi-Step Synthesis: The Power of Orthogonality
The true elegance of Boc chemistry is revealed in its application within orthogonal protecting group strategies.[5] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[5] This principle is fundamental to the synthesis of complex molecules with multiple functional groups that require sequential manipulation.[6]
The acid-labile nature of the Boc group makes it an ideal orthogonal partner to a variety of other protecting groups, including:
-
Base-labile groups: such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by bases like piperidine. This Boc/Fmoc strategy is a cornerstone of solid-phase peptide synthesis (SPPS).[3][7]
-
Groups removed by hydrogenolysis: like the benzyloxycarbonyl (Cbz or Z) group, which is cleaved using H₂ gas and a palladium catalyst.[3]
-
Allyl-based groups: such as the allyloxycarbonyl (Alloc) group, which is removed by transition metal catalysis (e.g., Pd(0)).[3]
This orthogonality allows for the precise and sequential unmasking of different functional groups within a molecule, enabling complex bond formations and structural modifications.
Caption: Orthogonality of the Boc group with other common amine protecting groups.
Application Notes & Protocols
General Protocol for N-Boc Protection
This protocol is a general guideline and may require optimization based on the specific substrate.
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Hydroxide (NaOH)) (1.2 - 2.0 equivalents)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture like Dioxane/water)
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base to the solution and stir.
-
Add Boc₂O to the reaction mixture. The addition can be done portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.
-
Upon completion, quench the reaction with water or a mild aqueous acid (e.g., saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Causality Behind Experimental Choices:
-
The choice of base and solvent depends on the solubility and reactivity of the substrate. For water-soluble substrates like amino acids, a biphasic system with NaOH is often used.[3] For more sensitive or sterically hindered amines, an organic base like TEA or DIPEA in an aprotic solvent is preferred.
-
Using a slight excess of Boc₂O ensures complete conversion of the starting amine.
General Protocol for N-Boc Deprotection
Standard Conditions (TFA/DCM):
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., triethylsilane (TES), anisole, or thioanisole)
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
If the substrate contains functional groups susceptible to alkylation by the tert-butyl cation (e.g., tryptophan, methionine, tyrosine), add a scavenger (typically 2-5% v/v).[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution (typically 20-50% v/v in DCM).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS. Deprotection is usually rapid, often complete within 30 minutes to 2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can help remove residual TFA.
-
The resulting amine is typically obtained as a TFA salt. It can be used directly in the next step or neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.
Alternative Conditions (HCl in Dioxane/Methanol):
For substrates sensitive to TFA, a solution of HCl in an organic solvent offers a common alternative.
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Add a solution of 4M HCl in 1,4-dioxane or methanol.
-
Stir the mixture at room temperature for 1-4 hours.
-
The deprotected amine hydrochloride salt may precipitate from the solution and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.
Causality Behind Experimental Choices:
-
The use of scavengers is critical when deprotecting peptides or other molecules with sensitive functional groups. The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate nucleophilic residues.[8]
-
HCl in dioxane or methanol is often considered a milder alternative to TFA and can sometimes offer better selectivity, especially when other acid-sensitive groups are present.[9]
Case Study: The Strategic Role of Boc in the Total Synthesis of Complex Molecules
The total synthesis of natural products provides a compelling arena to witness the strategic application of Boc chemistry.
Case Study: Chemoenzymatic Total Synthesis of GE81112 B1
In the chemoenzymatic total synthesis of the antibiotic GE81112 B1, the Boc group plays a crucial role in managing the reactivity of key amine intermediates. For instance, after a GetF-catalyzed hydroxylation of L-pipecolic acid, the resulting crude amino acid is protected as its N-Boc derivative, facilitating purification and subsequent peptide coupling.[10] Later in the synthesis, the deprotection of a Boc group in the presence of an acid-labile secondary TBS (tert-butyldimethylsilyl) ether necessitates the use of buffered conditions (TESOTf and 2,6-lutidine) to avoid cleavage of the silyl ether.[10] This highlights the fine-tuning of deprotection conditions required in complex molecular settings.
Caption: Workflow illustrating the strategic use of Boc protection in the total synthesis of GE81112 B1.
Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Recommended Solution | Citation |
| Incomplete Protection | Steric hindrance of the amine; Low nucleophilicity of the amine. | Increase reaction temperature; Use a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts; Increase reaction time. | [3] |
| Incomplete Deprotection | Insufficient acid strength or stoichiometry; Steric hindrance. | Increase the concentration of acid (e.g., use 50% TFA or neat TFA); Increase reaction time or temperature (with caution); Switch to a stronger acid system if compatible (e.g., HBr/AcOH). | [3] |
| Side-product formation during deprotection (t-butylation) | Alkylation of nucleophilic functional groups (e.g., Trp, Met, Tyr) by the tert-butyl cation. | Add scavengers to the deprotection cocktail (e.g., triethylsilane, anisole, thioanisole). | [8] |
| Cleavage of other acid-sensitive groups (e.g., silyl ethers, acetals) | The deprotection conditions are too harsh for other functionalities in the molecule. | Use milder deprotection conditions (e.g., 4M HCl in dioxane at 0°C, TMSOTf/2,6-lutidine, or enzymatic deprotection); Consider using a more acid-labile protecting group for the amine if redesigning the synthesis is an option. | [10][11] |
| Racemization | Although less common with Boc-protected amino acids during coupling, it can occur with certain activation methods. | Use coupling reagents known to suppress racemization (e.g., COMU, HATU). | [3] |
Conclusion
The tert-butyloxycarbonyl protecting group is an indispensable tool in the repertoire of the synthetic organic chemist. Its unique combination of stability to a broad range of reagents and its predictable, clean cleavage under acidic conditions allows for the elegant and efficient construction of complex molecular targets. A thorough understanding of its underlying chemical principles, coupled with a strategic approach to its implementation in orthogonal protection schemes, empowers researchers to navigate the challenges of multi-step synthesis with confidence and precision. As the demand for ever more complex and novel molecules in medicine and materials science continues to grow, the venerable Boc group is certain to remain a key player in the art and science of chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. genscript.com [genscript.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. biosynth.com [biosynth.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Boc Deprotection of Hindered Amino Acids
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group from sterically hindered amino acids. As Senior Application Scientists, we aim to provide not just protocols, but a foundational understanding of the underlying chemistry to empower you to solve even the most challenging deprotection problems.
The Challenge of Steric Hindrance
Sterically hindered amino acids, such as Valine (Val), Isoleucine (Ile), tert-Leucine (Tle), and α-aminoisobutyric acid (Aib), present a significant challenge in peptide synthesis and organic chemistry. The bulky side chains adjacent to the nitrogen atom physically obstruct the approach of the acidic reagent to the Boc group's carbonyl oxygen, which is the initial site of protonation in the deprotection mechanism.[1][2][3][4] This steric impediment slows the reaction rate, often leading to incomplete deprotection under standard conditions.[2][3][5][6]
Understanding the Mechanism: The "Why" Behind Deprotection
Successful troubleshooting begins with a firm grasp of the reaction mechanism. The acid-catalyzed cleavage of the Boc group is a three-step process:[1][7][8]
-
Protonation: The strong acid (typically trifluoroacetic acid, TFA) protonates the carbonyl oxygen of the Boc group.[1][7]
-
Carbocation Formation: This protonation weakens the C-O bond, leading to its cleavage. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][7]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][7] The liberated amine is then protonated by the excess acid to form its corresponding salt (e.g., trifluoroacetate salt).[1][7]
The rate-limiting step for hindered substrates is often the initial protonation, which is sterically disfavored.
Caption: Mechanism of TFA-mediated Boc deprotection and scavenger action.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions that our application scientists frequently encounter. We provide not only a solution but also the scientific reasoning behind our recommendations.
Q1: My deprotection is extremely slow or incomplete, even after several hours. What should I do?
This is the most common issue with hindered amino acids.[3][9] The primary cause is the reduced rate of the initial protonation due to steric hindrance.[2][4]
Root Cause Analysis & Solution Workflow:
-
Increase Acid Concentration: The rate of Boc cleavage often shows a second-order dependence on the acid's concentration.[1][4][9] A small increase in acid strength can have a significant impact.
-
Extend Reaction Time: Since the reaction is kinetically slow, simply allowing more time can often drive it to completion.
-
Action: Monitor the reaction by TLC or LC-MS at regular intervals. Hindered systems may require 4 hours or even longer, compared to the typical 30-60 minutes for unhindered substrates.[2]
-
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.
-
Switch to a Stronger Acid System: If TFA is ineffective, a more potent acidic system may be required.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q2: My reaction is complete, but my mass spectrum shows unexpected higher mass peaks. What's happening?
The presence of unexpected peaks, often corresponding to the desired product +56 Da, indicates a side reaction caused by the tert-butyl cation.[11][12] This highly reactive electrophile, generated during the cleavage of the Boc group, can alkylate nucleophilic residues in your molecule.[11][12][13]
Most Susceptible Residues:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[11][12]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[11][12]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[11][12]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[11][12]
Solution: The Critical Role of Scavengers
Scavengers are nucleophilic reagents added to the deprotection cocktail to trap the tert-butyl cation before it can react with your substrate.[11][12][13]
-
Action: Always include scavengers in your deprotection mixture, especially when working with sensitive amino acids. The choice of scavenger depends on the residues present.
| Scavenger | Target Residue(s) Protected | Typical Concentration | Reference |
| Triisopropylsilane (TIS) | General purpose, effective for Trp | 2.5 - 5% (v/v) | [12] |
| Water (H₂O) | General purpose, helps hydrolyze the cation | 2.5 - 5% (v/v) | [12] |
| Ethanedithiol (EDT) | Cys, Met | 2.5% (v/v) | [12] |
| Thioanisole | Trp, Met | 5% (v/v) | [11] |
A common and highly effective general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[12][14]
Q3: I am working on a solid-phase synthesis, and my deprotection is incomplete. Could the resin be the problem?
Yes, absolutely. In Solid-Phase Peptide Synthesis (SPPS), reagent access to the growing peptide chain is paramount.[2]
Root Cause Analysis & Solution:
-
Poor Resin Swelling: The resin must be fully swollen in the reaction solvent for the acid to penetrate the polymer matrix and reach all reaction sites.[2][15] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, which can paradoxically lead to more incomplete deprotection.[1][16]
-
Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures (like β-sheets) and aggregate, physically blocking access to the N-terminal Boc group.[2]
-
Action: If you suspect aggregation, consider using structure-disrupting ("chaotropic") solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in your coupling and deprotection steps.[17]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of a non-hindered amino acid? A1: For a typical, non-hindered substrate, a solution of 25-50% TFA in DCM for 30-60 minutes at room temperature is usually sufficient.[3][6]
Q2: Are there milder, non-acidic alternatives for Boc deprotection if my molecule has other acid-sensitive groups? A2: Yes, while strong acid is standard, several milder methods exist for sensitive substrates. These are particularly useful when orthogonality with other acid-labile groups is required.[18] Options include:
-
Thermal Deprotection: Heating the substrate, sometimes in a high-boiling solvent or an ionic liquid, can induce thermal cleavage of the Boc group.[3][19]
-
Lewis Acids: Reagents like ZnBr₂ or bismuth(III) trichloride can catalyze Boc removal under milder conditions than TFA.[3][20]
-
Oxalyl Chloride in Methanol: This system provides efficient deprotection at room temperature and is tolerant of many other functional groups.[3][21][22]
Q3: Why is it important not to run Boc deprotections in a closed system? A3: The deprotection reaction generates two gases: carbon dioxide (from the decomposition of the carbamic acid) and isobutylene (from the deprotonation of the tert-butyl cation).[7][20] In a sealed vessel, the pressure buildup can be significant and poses a safety hazard. Always ensure the reaction vessel is vented or equipped with a reflux condenser.
Q4: Can N-methylation affect the rate of Boc deprotection? A4: Yes, the presence of an N-methyl group adds further steric bulk around the carbamate nitrogen, which can hinder the approach of the acid and slow the deprotection rate even more than a bulky side chain alone.[4] For N-methylated hindered amino acids, you should anticipate needing the more forcing conditions described in the troubleshooting guide.
Key Experimental Protocols
Protocol 1: Standard Deprotection of a Hindered Amino Acid
This protocol is a robust starting point for a sterically hindered Boc-protected amine in solution.
-
Preparation: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any exotherm and minimize side reactions upon addition of the acid.
-
Reagent Addition: Prepare the deprotection cocktail. For a 10 mL reaction, create a solution of TFA/TIS/H₂O (9.5 mL / 0.25 mL / 0.25 mL). Add this cocktail to the stirring substrate solution.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is fully consumed (typically 2-6 hours).[9]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[9][15]
-
The resulting TFA salt can often be used directly. If the free amine is required, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]
-
Protocol 2: Deprotection using 4M HCl in Dioxane
Use this protocol for particularly resistant substrates where TFA-based methods have failed.
-
Preparation: Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane.
-
Reagent Addition: Add a commercial solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The product will be the hydrochloride salt. It can be isolated by precipitation with a non-polar solvent like cold diethyl ether.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jkchemical.com [jkchemical.com]
- 21. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of Boc-Protected Amino Acids
Welcome to the Technical Support Center for the synthesis of tert-butyloxycarbonyl (Boc)-protected amino acids. This resource is designed for researchers, scientists, and professionals in drug development who utilize Boc-protection in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide chemistry. Its widespread use is attributed to its stability under various conditions and its straightforward removal under mild acidic conditions.[1][2] However, achieving high yields and purity can be challenging. This guide provides practical, field-proven insights to address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Enhancing Your Synthesis Yield
This section addresses specific problems encountered during the Boc-protection of amino acids in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yield in a Boc-protection reaction is a common issue that can stem from several factors, including incomplete reaction, formation of side products, or loss of product during purification.[3] A systematic approach to troubleshooting is crucial for identifying the root cause.
Here is a workflow to diagnose and resolve low-yield issues:
Caption: Troubleshooting workflow for low yield in Boc protection.
Detailed Steps for Optimization:
-
Ensure Complete Reaction: An incomplete reaction is a primary cause of low yields.[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the starting material (the free amino acid) is still present after the expected reaction time, consider the following optimizations:
-
Increase Reaction Time: Some amino acids, particularly those that are sterically hindered, may require longer reaction times to go to completion.[5]
-
Increase Temperature: Gently heating the reaction can increase the rate, but be cautious as the Boc group can be thermally unstable at high temperatures (above 85-90°C).[6]
-
Stoichiometry of (Boc)₂O: Ensure you are using a sufficient amount of di-tert-butyl dicarbonate ((Boc)₂O). A slight excess (1.1-1.2 equivalents) is common practice.[3]
-
-
Address Side Reactions: The formation of side products can significantly reduce the yield of your desired Boc-protected amino acid.[7] Common side reactions include:
-
Di-Boc Formation: Primary amines can react with a large excess of (Boc)₂O, especially in the presence of a strong base, to form a di-Boc protected product. To avoid this, use a stoichiometric or only a slight excess of (Boc)₂O.[3]
-
Urea Formation: This can occur with sterically hindered amines. Performing the reaction under anhydrous conditions with high-purity (Boc)₂O can minimize this side reaction.[3][]
-
-
Optimize Purification: Significant product loss can occur during the work-up and purification steps.[3]
-
Extraction: Ensure the pH of the aqueous layer is correctly adjusted during extraction to maximize the partitioning of the Boc-amino acid into the organic layer.[9]
-
Recrystallization: If your product is an oil, it may be difficult to crystallize. Seeding the oil with a small crystal of the product can induce crystallization.[10][11]
-
Column Chromatography: The polar nature of some Boc-amino acids can lead to poor recovery from silica gel. Using a more polar eluent or deactivating the silica gel with a small amount of triethylamine can improve recovery.[3]
-
Question 2: I am working with a sterically hindered amino acid (e.g., Valine, Isoleucine) and observing very low conversion. How can I improve the yield?
Answer:
Sterically hindered amino acids present a significant challenge due to the reduced accessibility of the amino group.[5] To overcome this, more forcing reaction conditions are often necessary.
Strategies for Sterically Hindered Amino Acids:
| Strategy | Rationale |
| Increase Reaction Time and Temperature | Allows more time for the sterically hindered nucleophile to react and provides the necessary activation energy.[5] |
| Use a More Potent Catalyst | A catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate for less nucleophilic amines.[] |
| Employ a Stronger Base | For particularly challenging cases, using a strong base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) can deprotonate the amine, increasing its nucleophilicity.[] |
Experimental Protocol: Boc-Protection of a Sterically Hindered Amino Acid
-
Suspend the sterically hindered amino acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, DCM).
-
Add a strong base such as NaH or NaHMDS (1.1 eq.) and stir the mixture at 0 °C for 30 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water and proceed with a standard aqueous work-up.
-
Purify the product by flash column chromatography on silica gel.
Question 3: My amino acid has low solubility in the reaction solvent, leading to a heterogeneous mixture and poor yield. What can I do?
Answer:
Poor solubility of the starting amino acid is a common hurdle.[6] Ensuring all reactants are in solution is critical for an efficient reaction.
Solvent Optimization Strategies:
-
Solvent Mixtures: Using a co-solvent system can significantly improve solubility. A common and effective mixture is a 1:1 ratio of dioxane and water.[] Other options include THF/water or DMF.[6]
-
Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst can facilitate the reaction between reactants in different phases.
-
Temperature Adjustment: Gently warming the reaction mixture can help dissolve the amino acid, but as mentioned, avoid excessive heat.
Frequently Asked Questions (FAQs)
Q1: Is a base always required for a Boc-protection reaction?
While not strictly necessary in all cases, using a base is highly recommended. The reaction of an amine with (Boc)₂O produces tert-butoxycarbamic acid, which is unstable and decomposes to tert-butanol and carbon dioxide. A base helps to neutralize the acidic byproducts and drive the reaction to completion.[12] For weakly nucleophilic amines, a base is often essential for achieving a reasonable reaction rate.
Q2: What is the role of DMAP in Boc-protection reactions?
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst. It reacts with (Boc)₂O to form a more reactive intermediate, which is then more readily attacked by the amino group of the amino acid. This is particularly useful for less reactive amines, such as aromatic amines, or sterically hindered amino acids.[]
Q3: How do I choose between (Boc)₂O and other Boc-donating reagents?
Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and generally preferred reagent due to its high reactivity and the fact that its byproducts are easily removed. Other reagents, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), can also be used and may offer advantages in specific situations, such as milder reaction conditions.
Q4: What are the best analytical techniques to monitor the reaction and determine the final yield and purity?
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is excellent for determining the purity of the final product and quantifying the yield.[4][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by providing its mass-to-charge ratio and can also be used to monitor reaction progress.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the structure of the Boc-protected amino acid and assess its purity.
Key Reaction Mechanisms and Workflows
Caption: General mechanism of Boc-protection of an amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Technical Support Center: Purification of Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic building block. Drawing upon established chemical principles and field-proven techniques, this document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: From Crude Oil to Crystalline Solid
This section addresses the most frequently encountered issues during the purification of this compound in a direct question-and-answer format.
Q1: My crude product has "oiled out" after the workup and solvent evaporation. How can I induce crystallization to get a solid?
A1: "Oiling out," where the product separates as a liquid instead of a solid, is a common challenge with Boc-protected amino acids.[1] This phenomenon often occurs due to the presence of residual solvents, impurities depressing the melting point, or the compound's inherent hygroscopic nature.[2][3] The primary goal is to remove these interfering substances and provide the right conditions for nucleation and crystal growth.
Here is a systematic approach to induce solidification:
-
Ensure Rigorous Solvent Removal: Residual solvents from the reaction or extraction (e.g., ethyl acetate, dichloromethane) can act as co-solvents, preventing crystallization.[1] Dry the crude oil under high vacuum, potentially with gentle heating (40–60 °C), until it becomes a thick, viscous gum or foam.[1][3]
-
Trituration: This is often the most effective next step. Trituration involves stirring or grinding the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble.[1]
-
Recommended Solvents: Non-polar solvents like n-hexane, cyclohexane, or diethyl ether are excellent choices.[4]
-
Mechanism: The mechanical action breaks down the oil, while the anti-solvent washes away soluble impurities and encourages the product to precipitate as a solid.
-
-
Seeding: If a small amount of pure, solid material is available from a previous batch, "seeding" the oil can be highly effective.[4] Add a single, tiny crystal to the viscous oil. The seed crystal acts as a template for nucleation, overcoming the kinetic barrier to crystallization.
-
pH Adjustment and Re-extraction: Since the target molecule is a carboxylic acid, its protonation state is critical. Ensure that during the acidic wash of your workup, the pH is brought to approximately 2-3 to ensure the carboxylic acid is fully protonated and less water-soluble.[5] If you suspect acidic or basic impurities are the cause, you can redissolve the oil in a suitable organic solvent (like ethyl acetate), wash again with a mild acid (e.g., 5% citric acid) and then brine, dry thoroughly, and re-concentrate.[6]
Caption: Troubleshooting Workflow for Non-Crystalline Product.
Q2: My recrystallized product has low purity (<98%). What are the likely impurities and how can I improve the purification?
A2: Low purity after an initial crystallization points to the presence of impurities with similar solubility profiles to your target compound. Identifying these is key to selecting an effective purification strategy.
Common Impurities & Mitigation Strategies:
| Impurity Type | Origin | Identification | Removal Strategy |
| Unreacted Starting Material | Incomplete reaction | TLC, HPLC, ¹H NMR | Optimize reaction conditions. During workup, an aqueous base wash (e.g., dilute NaHCO₃) can remove the unreacted amino acid, but this will also extract your product. A better method is purification via chromatography or DCHA salt formation. |
| (Boc)₂O & Byproducts | Excess reagent from Boc-protection | TLC, ¹H NMR (signals around 1.4-1.5 ppm) | A thorough aqueous workup is usually sufficient.[6] If persistent, trituration with a non-polar solvent can help. |
| Condensation Impurities | Side reaction during synthesis | HPLC-MS, LC-MS | These impurities, structurally similar to the product, can be very difficult to remove by recrystallization.[7] Flash column chromatography is often the most effective method.[7] |
| Residual Base (e.g., TEA) | From the Boc-protection step | ¹H NMR (broad signals), distinct smell | A dilute acid wash (e.g., 5% citric acid or 1N HCl) during the workup is crucial for removing residual amines.[2][6] |
If a single recrystallization is insufficient, consider a second recrystallization from a different solvent system to target impurities with different solubilities.
Q3: Recrystallization is ineffective or causes significant yield loss. What are my alternative purification options?
A3: When recrystallization fails, more robust methods are required.
-
Flash Column Chromatography: This is the workhorse of purification for challenging separations in organic synthesis.
-
Principle: Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. To prevent peak tailing caused by the carboxylic acid interacting with the acidic silica, it is highly recommended to add a small amount of acetic acid or formic acid (0.5-1%) to the eluent system.
-
-
Dicyclohexylamine (DCHA) Salt Formation: This is an excellent classical technique for purifying acidic compounds that are oils or difficult to crystallize.[6]
-
Mechanism: The acidic product reacts with the basic DCHA to form a diastereomeric salt, which is often a highly crystalline, stable solid. Impurities that do not form salts are washed away during the isolation and recrystallization of the salt. The pure acid can then be liberated from the salt.
-
Benefit: The salt's crystalline nature makes it much easier to purify by recrystallization than the free acid. See Protocol 3 for a detailed methodology.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of pure this compound? A1: Based on data for structurally similar compounds, the pure product is expected to be a white to off-white solid or crystalline powder.[8][9]
Q2: Which analytical techniques should I use to confirm the purity and identity of my final product? A2: A combination of techniques is essential for full characterization:
-
Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.
-
Identity: ¹H NMR and ¹³C NMR will confirm the chemical structure, while Mass Spectrometry (MS) will confirm the molecular weight.
-
Chiral Integrity: Chiral HPLC may be necessary to confirm the enantiomeric excess (e.e.) if racemization is a concern during synthesis.
Q3: How should I store the purified compound? A3: The compound should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere (like argon or nitrogen) at room temperature to prevent degradation from moisture and air.[8] For long-term storage, refrigeration (-20°C) is recommended.[10]
Detailed Experimental Protocols
Protocol 1: Trituration for Inducing Solidification
-
Place the crude oil/gum in a round-bottom flask or beaker with a magnetic stir bar.
-
Add a small volume of a non-polar solvent (e.g., n-hexane) – just enough to cover the oil.
-
Stir the mixture vigorously at room temperature. Use a spatula to occasionally scrape the sides of the flask and break up the oil.
-
Continue stirring for 0.5-5 hours.[4] The oil should gradually transform into a fine, free-flowing powder or slurry.
-
Isolate the solid by vacuum filtration, washing with a small amount of cold non-polar solvent.
-
Dry the solid under high vacuum to remove all residual solvent.
Protocol 2: Standard Recrystallization
-
Dissolve the crude solid in the minimum amount of a suitable hot solvent or solvent system (e.g., ethyl acetate/hexanes, toluene).
-
Once fully dissolved, allow the solution to cool slowly to room temperature. Covering the flask with glass wool can promote the formation of larger, purer crystals.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small portion of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
Protocol 3: Purification via Dicyclohexylamine (DCHA) Salt Formation
-
Dissolve the crude Boc-amino acid oil or solid in diethyl ether or ethyl acetate.[6]
-
Slowly add one molar equivalent of dicyclohexylamine (DCHA) dropwise with stirring.[6]
-
A white precipitate of the DCHA salt should form immediately or upon further stirring.[6] If precipitation is slow, cooling the mixture in an ice bath can help.
-
Collect the solid salt by vacuum filtration and wash it with cold diethyl ether.
-
The DCHA salt can now be recrystallized from a suitable solvent (e.g., ethanol/water or ethyl acetate) to high purity.
-
Liberation of the Free Acid: To recover the purified amino acid, suspend the DCHA salt in a mixture of water and ethyl acetate. Acidify the aqueous layer to pH 2-3 with a strong acid (e.g., 1N HCl or KHSO₄ solution).[11] Separate the organic layer, extract the aqueous layer two more times with ethyl acetate, combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 8. BOC-(S)-3-AMINO-4-(4-CHLORO-PHENYL)-BUTYRIC ACID CAS#: 270596-42-4 [amp.chemicalbook.com]
- 9. Boc-(s)-3-amino-4-(4-chlorophenyl)-butyric acid - CAS:270596-42-4 - Sunway Pharm Ltd [3wpharm.com]
- 10. cusabio.com [cusabio.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Preventing racemization during activation of chiral amino acids in peptide synthesis
A Specialist's Guide to Preventing Racemization During Amino Acid Activation
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining stereochemical integrity during peptide synthesis is paramount to your research and development success. Racemization, the loss of chiral purity at the α-carbon of an amino acid, can lead to the generation of diastereomeric impurities that are difficult to remove and can critically impact the biological activity of your final peptide.[1][2]
This guide provides in-depth technical support, troubleshooting advice, and optimized protocols to help you minimize racemization during the critical activation and coupling steps of both solid-phase (SPPS) and solution-phase peptide synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers frequently encounter regarding racemization in peptide synthesis.
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
A: Racemization is the process where a pure L- or D-enantiomer of an amino acid is converted into a mixture of both.[2] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, creating diastereomeric impurities. The biological activity of a peptide is strictly dictated by its precise three-dimensional structure, which depends on the specific chirality of its amino acids. These impurities can significantly reduce the peptide's therapeutic efficacy, alter its pharmacological profile, and introduce potential off-target effects, making their control a critical aspect of synthesis.[1][2]
Q2: What are the primary chemical mechanisms responsible for racemization during peptide coupling?
A: There are two predominant mechanisms through which racemization occurs during the activation of the C-terminus for peptide bond formation[3][4]:
-
Oxazolone (Azlactone) Formation: This is the most common pathway.[2] The activated carboxyl group of an Nα-protected amino acid intramolecularly attacks the carbonyl of the protecting group, forming a planar oxazolone intermediate. The α-proton on this planar ring is acidic and can be easily abstracted by a base. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a loss of the original stereochemistry.[2][5][6]
-
Direct Enolization (α-Abstraction): This mechanism involves the direct abstraction of the α-proton from the activated amino acid intermediate by a base, forming a planar enolate.[4][5] Reprotonation of this enolate can occur from either side, resulting in racemization. This pathway is more significant when strong bases are used or with amino acid residues that have more acidic α-protons.
Diagram 1: Mechanisms of Racemization
This diagram illustrates the two primary pathways leading to the loss of stereochemical integrity during peptide bond formation. Path A shows Direct Enolization, and Path B details the more common Oxazolone formation mechanism.
Caption: Primary mechanisms of racemization during peptide synthesis.
Q3: Are certain amino acids more prone to racemization?
A: Yes. While any chiral amino acid can racemize, some are particularly susceptible under standard coupling conditions[2][7][8]:
-
Histidine (His): The imidazole side chain can act as an intramolecular base, catalyzing the abstraction of the α-proton.[2]
-
Cysteine (Cys): The thiol group in the side chain can promote racemization, especially when using certain protecting groups.[2][8]
-
Serine (Ser): The hydroxyl group can participate in side reactions that facilitate racemization.[2][8]
-
Phenylalanine (Phe): Can be susceptible under non-optimized conditions.[2]
Q4: How do Nα-protecting groups like Fmoc and Boc influence racemization?
A: Urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are specifically designed to minimize racemization.[5][6] The electronic structure of the urethane linkage disfavors the formation of the oxazolone intermediate (Path B), which is the primary racemization pathway.[6] In contrast, acyl-type protecting groups (e.g., Benzoyl) readily form oxazolones and lead to significant racemization.[3]
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during peptide synthesis related to racemization.
Issue 1: My final peptide product shows significant diastereomeric impurities upon analysis (e.g., by chiral HPLC).
This is a classic sign of racemization during one or more coupling steps. Follow this systematic approach to diagnose and resolve the issue.
-
Step 1: Scrutinize Your Coupling Reagent & Additive Combination
-
Probable Cause: The use of carbodiimides like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) without a racemization-suppressing additive is a major cause of racemization.[2][5] These reagents form a highly reactive O-acylisourea intermediate that is very prone to oxazolone formation.[9]
-
Solution: ALWAYS use an additive when coupling with carbodiimides.[2][5] Additives intercept the O-acylisourea to form an active ester intermediate that is more stable and less susceptible to racemization.[1][10]
-
Standard Choice: 1-Hydroxybenzotriazole (HOBt) is a classic additive that significantly reduces racemization.[5]
-
Higher Efficiency: 1-Hydroxy-7-azabenzotriazole (HOAt) and oxima-based additives like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) are more acidic than HOBt and are generally more effective at suppressing racemization.[1][3][5] Oxyma-B has shown even better performance in some challenging cases.[3][11]
-
-
Expert Tip: For particularly racemization-prone residues like His or Cys, consider switching from a carbodiimide/additive system to a phosphonium-based reagent like PyBOP or PyAOP, which are often associated with lower levels of racemization.[12][13]
-
-
Step 2: Evaluate the Base Used in Your Coupling Reaction
-
Probable Cause: The type and amount of base used can dramatically affect racemization rates. Strong, non-sterically hindered bases like triethylamine (TEA) can readily abstract the α-proton, promoting both oxazolone and direct enolization pathways.[3]
-
Solution:
-
Switch to a Weaker or More Hindered Base: Use N,N-diisopropylethylamine (DIPEA/DIEA) or N-methylmorpholine (NMM) instead of TEA.[3][5]
-
For Highly Sensitive Couplings: For fragment condensations or couplings involving susceptible amino acids, the highly hindered base 2,4,6-collidine (TMP) is recommended as it has been shown to produce the least racemization.[3][14]
-
Stoichiometry is Key: Use the minimum amount of base required for the reaction. Excess base significantly increases the risk of racemization.[15]
-
-
-
Step 3: Assess Your Reaction Conditions (Temperature & Solvent)
-
Probable Cause: Higher reaction temperatures accelerate the rate of racemization.[16][17] The polarity of the solvent also plays a role, with more polar solvents like DMF potentially favoring racemization over less polar options like THF or DCM.[18]
-
Solution:
-
Lower the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C), especially for sensitive amino acids.[15]
-
Solvent Choice: If reagent solubility permits, consider using a less polar solvent.[15]
-
Microwave Synthesis: While microwave heating accelerates synthesis, it can also increase racemization. For sensitive residues like His and Cys, lowering the microwave coupling temperature from 80°C to 50°C can significantly limit racemization.[14][19] Alternatively, couple these specific residues at room temperature while using microwave heating for the rest of the synthesis.[14]
-
-
Diagram 2: Troubleshooting Workflow for Racemization
This flowchart provides a logical sequence of steps to diagnose and resolve issues of racemization in peptide synthesis.
Caption: A step-by-step workflow for troubleshooting racemization issues.
Part 3: Data-Driven Reagent Selection
The choice of coupling reagents and additives is the most critical factor in controlling racemization. The following tables summarize the characteristics of common reagents to aid in your selection process.
Table 1: Comparison of Common Racemization-Suppressing Additives
| Additive | Chemical Name | pKa | Key Advantages | Considerations |
| HOBt | 1-Hydroxybenzotriazole | 4.60[3] | The historical standard, effective at reducing racemization compared to no additive.[5] | Less active and provides less suppression than newer additives.[3] Has explosive properties in anhydrous form, restricting availability.[5] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | 3.28[3] | More acidic than HOBt, leading to faster coupling and superior racemization suppression.[3][5] | Explosive properties are a significant concern, limiting its use and availability.[5] |
| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole | 3.35[3] | Higher acidity than HOBt, offering improved performance.[3][7] | Also a benzotriazole derivative with potential safety concerns. |
| OxymaPure® | Ethyl 2-cyano-2-(hydroxyimino)acetate | 4.60 | A non-explosive and highly effective alternative to HOBt/HOAt.[5] Provides high coupling rates with low racemization.[1][5][9] | Generally considered the modern standard additive for carbodiimide-mediated couplings. |
| Oxyma-B | 5-(hydroxyimino)-1,3-dimethyl-pyrimidine-2,4,6(1H,3H,5H)-trione | N/A | Has demonstrated superior racemization suppression compared to OxymaPure and HOAt in some challenging syntheses, particularly for His, Cys, and Ser.[3][11] | A newer generation additive. |
Table 2: Overview of Common Coupling Reagent Classes
| Reagent Class | Examples | Activation Mechanism | Racemization Potential | Key Features & By-products |
| Carbodiimides | DCC, DIC, EDC | Forms highly reactive O-acylisourea intermediate. | High (if used alone).[2] Low (with additives like Oxyma/HOAt).[10] | Cost-effective. By-products (ureas) can be problematic (DCC-urea is insoluble, DIC-urea is soluble).[5] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Activation occurs at the phosphorus atom, forming an active ester.[12] | Low .[12][13] Generally considered superior for minimizing racemization in difficult couplings.[12] | "Clean" reaction, no risk of guanidinylation.[12] BOP produces carcinogenic HMPA; PyBOP is a safer alternative.[5][20] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Activation occurs at a carbon atom, forming an active ester.[12] | Low to Moderate . Can be higher than phosphonium salts, especially with extended reaction times.[12] | Highly reactive and efficient.[5] Risk of N-terminal guanidinylation if used in excess.[12] HATU (HOAt-based) is more reactive than HBTU (HOBt-based).[13] COMU (Oxyma-based) is a highly efficient and safe alternative.[21] |
Part 4: Validated Experimental Protocols
Adherence to a validated protocol is essential for reproducibility and minimizing side reactions.
Protocol 1: General Coupling Cycle for Fmoc-SPPS with Minimized Racemization
This protocol details a standard coupling cycle using the highly effective DIC/OxymaPure combination, which is a robust starting point for minimizing racemization.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
OxymaPure® (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (if coupling an amino acid salt)
-
Resin-bound peptide with free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: a. Following N-terminal Fmoc deprotection (e.g., with 20% piperidine in DMF), thoroughly wash the peptide-resin with DMF (5-7 times) to remove all residual piperidine. Incomplete washing can lead to side reactions.
-
Activation Solution Preparation (In-situ): a. In a separate vessel, dissolve the Fmoc-amino acid and an equimolar amount of OxymaPure® in a minimal volume of DMF. b. Add an equimolar amount of DIC to this solution. c. Optional Pre-activation: Allow the activation mixture to react for 1-5 minutes at room temperature before adding it to the resin. This can be beneficial but should be kept short to avoid decomposition of the active ester.
-
Coupling Reaction: a. Add the activation solution to the washed peptide-resin. b. Ensure the resin is fully suspended in the solution and agitate the mixture (e.g., by shaking or nitrogen bubbling) for 45-90 minutes at room temperature. c. For sensitive amino acids (His, Cys): Consider performing the coupling at 0 °C for 2-4 hours to further minimize racemization.
-
Monitoring and Washing: a. Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for completion (disappearance of the primary amine). b. Once the reaction is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Next Cycle: a. The resin is now ready for the next Fmoc-deprotection step in the synthesis sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 20. peptide.com [peptide.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting low coupling efficiency for sterically hindered amino acids in SPPS
<_ _>
Topic: Troubleshooting Low Coupling Efficiency for Sterically Hindered Amino Acids in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incorporating sterically hindered amino acids into their peptide sequences. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome these common synthetic hurdles.
Introduction: The Challenge of Steric Hindrance
Sterically hindered amino acids, such as those with β-branched side chains (Val, Ile, Thr), α,α-disubstituted amino acids (e.g., Aib - α-aminoisobutyric acid), and N-methylated amino acids, present a significant challenge in SPPS.[1][2][3] Their bulky nature physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling reactions. This can result in deletion sequences and low purity of the final crude peptide.[4]
This guide provides a structured approach to troubleshooting and optimizing the coupling of these "difficult" residues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My coupling reaction for a valine residue is incomplete, as confirmed by a positive Kaiser test. What is my first course of action?
A positive Kaiser test (indicated by a blue or violet color on the resin beads) confirms the presence of unreacted primary amines, signifying an incomplete coupling.[5] For sterically hindered residues like valine, a standard coupling protocol may be insufficient.
Initial Troubleshooting Steps:
-
Double Coupling: The most straightforward initial response is to perform a second coupling reaction (a "double couple").[4][6][7][8] This involves draining the reaction vessel, washing the resin with DMF, and repeating the coupling step with a fresh solution of activated amino acid. This is often sufficient to drive the reaction to completion.[4][7]
-
Extended Coupling Time: If you prefer to avoid a full double coupling, extending the reaction time of the initial coupling (e.g., from 1-2 hours to 4 hours or even overnight) can also improve efficiency, though this may not be as effective as a fresh addition of reagents.[6][9]
Q2: I've tried double coupling, but the efficiency is still low. What other parameters can I adjust?
When simple repetition isn't enough, you need to consider the fundamental factors influencing the reaction environment.
Advanced Troubleshooting Strategies:
-
Elevated Temperature: Increasing the reaction temperature can significantly enhance coupling kinetics.[9][10][11] Many automated synthesizers offer heating capabilities, with temperatures between 50°C and 90°C being effective.[10][12][13][14] Even without a dedicated microwave synthesizer, conventional heating can yield comparable results in terms of purity and racemization.[13][14] For the synthesis of Aib-ACP, a sterically hindered model peptide, increasing the temperature to 75°C dramatically improved the yield.[10]
-
Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex.[15][16] While DMF is the most common solvent, for difficult sequences, switching to or using a mixture containing N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can improve solvation and accessibility of the reaction sites.[6][15]
-
Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can also drive the reaction forward.[8][9] This increases the probability of successful molecular interactions.[8]
Q3: Are all coupling reagents created equal when it comes to hindered amino acids?
Absolutely not. The choice of coupling reagent is one of the most critical factors for success.[17] Standard carbodiimide reagents like DIC, while effective for many couplings, often fall short with sterically demanding residues.[4]
High-Potency Coupling Reagents:
For challenging couplings, more powerful uronium/aminium or phosphonium salt-based reagents are recommended.[4][17]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, HATU forms a highly reactive OAt-active ester.[18][19][20] This reactivity is often sufficient to overcome the steric barrier of hindered amino acids.[4][21]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent, COMU has coupling efficiencies comparable to or even exceeding HATU.[17][22] It is based on Oxyma Pure, making it a safer alternative to benzotriazole-based reagents like HBTU and HATU, which have a higher risk of explosion.[23] COMU is also known for its ability to suppress racemization.[24][25]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt is particularly effective for coupling N-methyl amino acids.[26]
| Reagent | Reagent Type | Key Advantages for Hindered Couplings |
| HATU | Aminium/Uronium Salt | High reactivity, forms OAt-active ester.[18][20] |
| COMU | Aminium/Uronium Salt | High efficiency, excellent safety profile, low racemization.[17][22][23][24] |
| HCTU | Aminium/Uronium Salt | Good coupling efficiency and racemization suppression.[25] |
| PyAOP | Phosphonium Salt | Very effective for N-methyl amino acids.[26] |
Q4: I'm synthesizing a peptide with multiple adjacent hindered residues, and I'm concerned about aggregation. What can I do?
Peptide chain aggregation on the solid support is a major cause of synthetic failure, especially with hydrophobic and sterically hindered sequences.[27][28] Aggregation prevents reagents from accessing the reactive N-terminus.
Strategies to Mitigate Aggregation:
-
"Disrupting" Amino Acid Derivatives: Incorporating special amino acid derivatives can break up the secondary structures that lead to aggregation.
-
Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is reversibly protected as an oxazolidine, mimicking proline's structure-disrupting properties.[29] They are introduced as a dipeptide unit, which also has the advantage of adding two residues in one step.[29]
-
Dmb/Hmb Backbone Protection: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen of a residue can prevent hydrogen bond formation, thereby disrupting aggregation.[27]
-
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help to break up aggregates and improve solvation.[27]
-
Resin Choice: The choice of resin can impact aggregation. High-swelling PEG-based resins (like ChemMatrix® or TentaGel®) can provide a better-solvated environment for the growing peptide chain compared to standard polystyrene resins.[30][31]
Experimental Protocols
Protocol 1: Standard Double Coupling Procedure
This protocol is initiated after a primary coupling reaction has been shown to be incomplete via a monitoring test (e.g., Kaiser test).
-
Following the initial coupling reaction, drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of the activated amino acid:
-
Dissolve the Fmoc-amino acid (3-5 eq.), coupling reagent (e.g., HATU, 3-5 eq.), and a base such as DIPEA (6-10 eq.) in DMF.
-
-
Add the freshly activated amino acid solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (5x) to remove excess reagents.
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: High-Temperature Coupling
This protocol is for use with peptide synthesizers equipped with heating capabilities.
-
Swell the resin in DMF.
-
Perform the Fmoc deprotection step as per your standard protocol. This step can also be heated (e.g., 75-90°C for 1-3 minutes) to improve efficiency.
-
Wash the resin thoroughly with DMF.
-
Add the activated amino acid solution (prepared as in Protocol 1) to the reaction vessel.
-
Heat the reaction vessel to the target temperature (e.g., 75°C) and maintain for the desired coupling time (e.g., 5-10 minutes).
-
Cool the vessel, drain the reagents, and wash thoroughly with DMF.
Caution: High temperatures can increase the risk of racemization, especially for sensitive amino acids like Cysteine and Histidine.[12][13][14]
Visual Workflows
Troubleshooting Logic for Low Coupling Efficiency
Caption: A stepwise guide for troubleshooting incomplete couplings.
Mechanism of HATU-Mediated Coupling
Caption: Simplified mechanism of amide bond formation using HATU.
References
- 1. reddit.com [reddit.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Solid Phase Peptide Synthesis: Complete Guide - Peptide Port [peptideport.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. 新闻 -The role of temperature in Solid Phase Peptide Synthesis (SPPS) - 希施生物科技 [csbiochina.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bachem.com [bachem.com]
- 18. benchchem.com [benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. HATU - Wikipedia [en.wikipedia.org]
- 21. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nbinno.com [nbinno.com]
- 25. mesalabs.com [mesalabs.com]
- 26. peptide.com [peptide.com]
- 27. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 30. youtube.com [youtube.com]
- 31. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Navigating Amine Protection in Acid-Sensitive Environments: A Technical Support Guide
References
- 1. scispace.com [scispace.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ovid.com [ovid.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. Application of Teoc Protecting Group [en.highfine.com]
- 19. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. Protective Groups [organic-chemistry.org]
Technical Support Center: Managing Side-Chain Reactions of Halogenated Phenyl Groups
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be a crucial resource for navigating the complexities of working with halogenated phenyl groups in organic synthesis. These moieties are ubiquitous in pharmaceuticals and advanced materials, yet their journey from starting material to final product is often fraught with undesirable side-chain reactions.
This technical support center provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will delve into the causality behind common experimental pitfalls and offer field-proven strategies to optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common issues encountered during the synthesis involving halogenated phenyl groups, particularly in the context of popular cross-coupling reactions.
Hydrodehalogenation: The Persistent Impurity
Q1: I am observing a significant amount of dehalogenated starting material in my Suzuki-Miyaura coupling. What is causing this, and how can I prevent it?
A1: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a frequent and frustrating side reaction.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[2] This can arise from reactions with bases, solvents (especially alcohols), or even trace water.[2]
-
Mechanism Insight: The Pd-H species can undergo reductive elimination with the aryl group on the palladium intermediate, yielding the undesired arene (Ar-H).[2]
-
Substrate Susceptibility: The likelihood of dehalogenation follows the reactivity of the halide: I > Br > Cl.[2][3][4] Electron-deficient aryl halides and N-heterocyclic halides are particularly prone to this side reaction.[2]
Troubleshooting Strategies:
-
Ligand Selection: Switching to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can favor the desired reductive elimination over dehalogenation.[2]
-
Base Optimization: Employ weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] Strong alkoxide bases should be used with caution.
-
Solvent Choice: Avoid alcoholic solvents which can be a hydride source.[2] Anhydrous and thoroughly degassed solvents are crucial.[5][6]
-
Additives: In some cases, additives like silver salts can act as halide scavengers and suppress hydrodehalogenation.[7]
Homocoupling: The Dimerization Dilemma
Q2: My reaction mixture is showing a significant amount of biaryl product derived from the homocoupling of my boronic acid. What's going wrong?
A2: Homocoupling of the boronic acid is another common side reaction, often promoted by the presence of Pd(II) species and oxygen.[5]
-
Mechanism Insight: Two molecules of the boronic acid can couple, and in the process, the Pd(II) species is reduced to the active Pd(0) catalyst. Elevated oxygen levels are known to increase the incidence of homocoupling.[5]
Troubleshooting Strategies:
-
Rigorous Degassing: The most critical step is to ensure a truly inert atmosphere.[8][9] Degas your solvents and reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[2][6]
-
Catalyst Choice: Using a Pd(0) precatalyst can sometimes mitigate side reactions associated with Pd(II) sources.[9]
-
Slow Addition: In some instances, the slow addition of one of the coupling partners can maintain a low concentration of the species prone to homocoupling.[9]
Benzyne Formation: An Unwanted Intermediate
Q3: I am using a strong base with my aryl halide and observing unexpected regioisomers. Could benzyne formation be the cause?
A3: Yes, under strongly basic conditions, aryl halides can undergo dehydrohalogenation to form a highly reactive benzyne intermediate.[10][11] This is particularly relevant when using strong bases like sodium amide or potassium tert-butoxide at elevated temperatures.[10][12]
-
Mechanism Insight: The strong base abstracts a proton ortho to the halogen, followed by the elimination of the halide.[11] The nucleophile then adds to the benzyne, which can occur at two different positions, leading to a mixture of regioisomers.[11]
Troubleshooting Strategies:
-
Base Selection: If benzyne formation is not the desired pathway, avoid exceptionally strong bases. Opt for milder conditions typically used in cross-coupling reactions (e.g., carbonates, phosphates).
-
Temperature Control: High temperatures favor benzyne formation.[10] Running the reaction at the lowest effective temperature can minimize this side reaction.
Section 2: Troubleshooting Guides - A Deeper Dive
This section provides more detailed, scenario-based troubleshooting for specific cross-coupling reactions.
Suzuki-Miyaura Coupling: A Case Study
Problem: A Suzuki-Miyaura reaction between 4-bromoanisole and phenylboronic acid is resulting in a low yield of the desired product, with significant amounts of anisole (dehalogenation) and biphenyl (homocoupling) observed by GC-MS.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting a problematic Suzuki-Miyaura coupling.
Detailed Steps:
-
Verify Inert Atmosphere: Oxygen is a known culprit for both catalyst decomposition and promoting homocoupling.[5][8] Ensure rigorous degassing of the solvent and maintain a positive pressure of inert gas throughout the reaction.[6]
-
Assess Reagent Quality: Boronic acids can degrade, and palladium catalysts can become inactive.[6] Use fresh, high-purity reagents.
-
Optimize the Base: The base can be a source of hydrides for dehalogenation.[2] Switch from a strong base like NaOtBu to a milder one such as K₂CO₃ or K₃PO₄.
-
Screen Ligands: The ligand plays a crucial role in stabilizing the catalyst and influencing the relative rates of desired and undesired reactions.[13] For aryl bromides, bulky, electron-rich phosphine ligands like XPhos or SPhos can be effective in promoting the desired cross-coupling.[2]
-
Adjust Temperature: High temperatures can increase the rate of side reactions.[1] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
Sonogashira Coupling: Minimizing Glaser-Hay Homocoupling
Problem: A Sonogashira coupling of an aryl iodide with a terminal alkyne is producing a significant amount of the alkyne dimer (Glaser-Hay coupling).
Troubleshooting Strategies:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[14] The use of Schlenk techniques or a glovebox is highly recommended.
-
Reduce Copper Catalyst Loading: Minimizing the amount of the copper(I) co-catalyst can decrease the rate of homocoupling.[14]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While these may require different ligands or bases, they eliminate the primary catalyst for alkyne homocoupling.[14]
Heck Coupling: Addressing β-Hydride Elimination
Problem: In a Heck reaction, isomerization of the alkene product is observed.
A: This is often due to a reversible β-hydride elimination step.[15]
Troubleshooting Strategies:
-
Use of Additives: The addition of a base or silver salts can facilitate the reductive elimination of H-X, thereby minimizing alkene isomerization.[15]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the rate of β-hydride elimination. Bulky ligands can disfavor the conformation required for this side reaction.[16]
Section 3: The Influence of Steric and Electronic Effects
The nature and position of substituents on the halogenated phenyl group can profoundly influence the course of a reaction.
Q4: How do electron-withdrawing and electron-donating groups on the aryl halide affect the likelihood of side reactions?
A4:
-
Electron-Withdrawing Groups (EWGs): Aryl halides with EWGs are generally more reactive towards oxidative addition.[17] However, they can also be more susceptible to nucleophilic aromatic substitution, especially if the EWG is in the ortho or para position.[18] In the context of dehalogenation, electron-deficient aryl halides are more prone to this side reaction.[2]
-
Electron-Donating Groups (EDGs): Aryl halides with EDGs are less reactive towards oxidative addition. This can sometimes lead to the need for more forcing conditions (higher temperatures, more active catalysts), which in turn can promote side reactions.[17]
Q5: How does steric hindrance around the halogen affect the reaction?
A5: Steric hindrance, particularly from ortho substituents, can significantly slow down the rate of oxidative addition.[19][20] This can make the desired cross-coupling reaction more challenging and may require the use of specialized, highly active catalyst systems with bulky ligands to overcome the steric barrier.[19][20][21] In some cases, extreme steric hindrance can favor side reactions by making the approach of the coupling partner more difficult than, for example, the approach of a small hydride species leading to dehalogenation.
Section 4: Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling to minimize dehalogenation and homocoupling.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 equiv.), boronic acid or ester (1.2 equiv.), and a mild base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition and Degassing: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[5] Bubble argon through the stirred solution for 15-20 minutes to ensure it is oxygen-free.[2]
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[2][6]
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[2][6]
Visualization of the Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and key competing side reactions.
Section 5: Data Summary Table
| Side Reaction | Common Causes | Key Troubleshooting Strategies |
| Hydrodehalogenation | Formation of Pd-H species from base, solvent, or water. | Use milder bases (K₂CO₃, K₃PO₄), avoid alcohol solvents, use bulky/electron-rich ligands.[2] |
| Homocoupling | Presence of O₂ and Pd(II) species. | Rigorous degassing, use of Pd(0) precatalysts, slow reagent addition.[5][8][9] |
| Benzyne Formation | Use of very strong bases (e.g., NaNH₂, t-BuOK) and high temperatures. | Use milder bases, lower reaction temperature.[10][11] |
| Glaser-Hay Coupling (Sonogashira) | Presence of O₂ and copper(I) catalyst. | Strict anaerobic conditions, reduce Cu(I) loading, consider copper-free protocols.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Aryne - Wikipedia [en.wikipedia.org]
- 11. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
High-Temperature Boc Deprotection: A Technical Support Guide for Complex Substrates
Welcome to the technical support center for high-temperature tert-butoxycarbonyl (Boc) deprotection methods. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing the Boc protecting group from complex and sensitive substrates. Here, we move beyond standard acidic protocols to explore the nuances of thermal cleavage, offering field-proven insights, troubleshooting guides, and detailed experimental workflows to enhance the success of your synthetic endeavors.
Introduction: Why High-Temperature Deprotection?
The Boc group is a cornerstone of amine protection in organic synthesis due to its stability under a wide range of conditions. However, its removal traditionally relies on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] While effective for many substrates, these methods can be detrimental to molecules bearing acid-sensitive functional groups, leading to undesired side reactions and degradation.[3][4]
High-temperature Boc deprotection offers a powerful, acid-free alternative that circumvents these issues.[5][6] By leveraging thermal energy, the Boc group can be cleaved cleanly, often without the need for any reagents, yielding the free amine directly. This approach is particularly advantageous for complex molecules and in multistep syntheses where avoiding aqueous workups and salt formation is desirable.[6][7] Continuous flow and microwave-assisted technologies have further expanded the utility of thermal deprotection, allowing for precise temperature control and rapid reaction times.[3][8][9]
This guide will provide you with the necessary knowledge to implement high-temperature Boc deprotection methods effectively and troubleshoot any challenges that may arise.
Frequently Asked Questions (FAQs)
Here we address common questions regarding high-temperature Boc deprotection.
Q1: What is the mechanism of thermal Boc deprotection?
A1: Thermal Boc deprotection proceeds through a concerted elimination reaction.[5][10] Upon heating, the Boc group fragments to release isobutylene and a carbamic acid intermediate, which then rapidly decarboxylates to yield the free amine and carbon dioxide.[5][10] This mechanism avoids the generation of a reactive tert-butyl cation, which is a common source of side reactions in acid-catalyzed deprotection.[11][12]
Q2: At what temperature does thermal Boc deprotection typically occur?
A2: The temperature required for thermal Boc deprotection can vary significantly depending on the substrate and reaction conditions. While some substrates may undergo deprotection at temperatures as low as 100°C over extended periods, more practical rates are often achieved at 150°C or higher.[5] In continuous flow systems, temperatures can reach up to 270°C, enabling very rapid deprotections.[4][6]
Q3: What solvents are suitable for high-temperature Boc deprotection?
A3: A range of solvents can be used for thermal Boc deprotection, with the choice often depending on the substrate's solubility and the desired reaction temperature. Protic solvents like water and trifluoroethanol have been shown to be effective.[4][5] Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dioxane are also commonly used, particularly in continuous flow and microwave-assisted setups.[3][13][14]
Q4: Can thermal Boc deprotection be selective?
A4: Yes, selectivity can be achieved with thermal deprotection. By carefully controlling the temperature, it is possible to selectively deprotect one Boc group in the presence of another.[4][15] For example, N-Boc groups on heteroaryl and aryl amines are generally more labile than those on alkyl amines, allowing for differential cleavage.[4][7] Furthermore, other protecting groups like TBS, tosyl, and Cbz are often stable under thermal deprotection conditions.[3]
Q5: What are the main advantages of thermal deprotection over acidic methods?
A5: The key advantages include:
-
Compatibility with acid-sensitive functional groups: Avoids degradation of moieties that are unstable in strong acid.[3][6]
-
Avoidance of tert-butyl cation side reactions: Prevents unwanted alkylation of nucleophilic sites on the substrate.[2][16]
-
Simplified workup: The products are free amines, eliminating the need for salt breaks and extractions.[6]
-
Greener approach: Can be performed without any reagents, reducing chemical waste.[5]
Troubleshooting Guide
Even with a robust method, challenges can arise. This section provides a systematic approach to troubleshooting common issues encountered during high-temperature Boc deprotection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Temperature: The reaction temperature may be too low for the specific substrate.[5] 2. Short Reaction Time: The heating duration may not be sufficient for the reaction to go to completion. 3. Steric Hindrance: Bulky groups near the Boc-protected nitrogen can slow the reaction.[11] 4. Solvent Effects: The chosen solvent may not be optimal for the reaction. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. 2. Extend Reaction Time: Monitor the reaction over a longer period. 3. Switch to Microwave or Flow: These technologies can provide more efficient heat transfer and allow for higher temperatures.[3][8] 4. Solvent Screen: Test different solvents, such as trifluoroethanol or acetonitrile.[4] |
| Substrate Degradation | 1. Thermal Instability: The substrate itself may not be stable at the required deprotection temperature. 2. Prolonged Heating: Extended exposure to high temperatures can lead to decomposition. | 1. Lower Temperature and Extend Time: Attempt the deprotection at a lower temperature for a longer duration. 2. Use Microwave or Flow Chemistry: The rapid heating and precise temperature control of these methods can minimize degradation.[9][17] |
| Formation of Side Products | 1. Racemization: Chiral centers may be susceptible to racemization at high temperatures.[5] 2. Elimination Reactions: The substrate may undergo undesired elimination reactions.[5] 3. Urea Formation: In some cases, isocyanate intermediates can react with amines to form ureas.[7] | 1. Optimize Temperature and Time: Use the lowest possible temperature and shortest time required for complete deprotection. 2. Consider Alternative Methods: If thermal degradation is unavoidable, milder, non-acidic methods like using oxalyl chloride in methanol could be an option.[18] |
Experimental Protocols
Here are detailed, step-by-step protocols for performing high-temperature Boc deprotection using both microwave and continuous flow technologies.
Protocol 1: Microwave-Assisted Thermal Boc Deprotection
This protocol is suitable for rapid, small-scale deprotections.
Materials:
-
Boc-protected substrate
-
Anhydrous solvent (e.g., acetonitrile, dioxane, or trifluoroethanol)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
Dissolve the Boc-protected substrate in the chosen solvent in a microwave reactor vial at a typical concentration of 0.1-0.5 M.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to the desired temperature (e.g., 150-200°C) with stirring.
-
Hold at the target temperature for the specified time (typically 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure to obtain the crude deprotected amine.
-
Purify the product as necessary.
Protocol 2: Continuous Flow Thermal Boc Deprotection
This protocol is ideal for larger scale reactions and for integrating the deprotection step into a multi-step sequence.
Materials:
-
Boc-protected substrate
-
Anhydrous solvent (e.g., acetonitrile, methanol, or trifluoroethanol)
-
HPLC pump
-
Flow reactor with a heated coil or column
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare a stock solution of the Boc-protected substrate in the chosen solvent.
-
Set up the flow reactor system, ensuring the heated coil or column is at the desired temperature (e.g., 200-250°C) and the back-pressure regulator is set to maintain the solvent in a liquid state (e.g., 750 psi).[10]
-
Pump the substrate solution through the heated reactor at a defined flow rate to achieve the desired residence time.
-
Collect the product stream in a collection vessel.
-
Once the run is complete, flush the system with fresh solvent.
-
Combine the collected fractions and remove the solvent under reduced pressure to yield the deprotected amine.
-
The crude product can often be used directly in the next step without further purification.[3][6]
Visualizing the Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of thermal Boc deprotection.
Caption: Troubleshooting decision tree for high-temperature Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Methods for Determining Enantiomeric Purity of (S)-3-Amino-4-(2-chlorophenyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-(2-chlorophenyl)butyric acid is a chiral building block of significant interest in pharmaceutical development, closely related to bioactive molecules such as Baclofen. The stereochemistry of such compounds is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis, offering a variety of methodologies to achieve the requisite separation.
This guide provides an in-depth comparison of three robust HPLC methods for determining the enantiomeric purity of (S)-3-Amino-4-(2-chlorophenyl)butyric acid. We will delve into two direct methods employing Chiral Stationary Phases (CSPs) and one indirect method utilizing a chiral derivatizing agent. The discussion will focus on the underlying principles, practical execution, and comparative performance to empower researchers to select the optimal method for their specific analytical needs.
Method 1: Direct Enantioseparation using a Crown Ether-Based Chiral Stationary Phase
Principle and Rationale
Crown ether-based CSPs, such as the Daicel CROWNPAK® CR(+), are renowned for their exceptional ability to resolve the enantiomers of compounds containing a primary amino group. The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity.[1] The stability of these diastereomeric complexes is influenced by steric and electrostatic interactions, leading to differential retention times for the enantiomers. For CROWNPAK® CR(+) columns, the D-enantiomer (or in this case, the (R)-enantiomer) typically elutes before the L-enantiomer ((S)-enantiomer).[1]
The selection of a CROWNPAK® CR(+) column for this analysis is predicated on the structure of (S)-3-Amino-4-(2-chlorophenyl)butyric acid, which possesses a primary amino group that can be protonated under acidic mobile phase conditions, making it an ideal candidate for this type of CSP.
Experimental Protocol
Column: Daicel CROWNPAK® CR(+) (150 x 4.0 mm, 5 µm)[1][2] Mobile Phase: Perchloric acid solution (pH 2.0) / Methanol (90:10, v/v) Flow Rate: 0.8 mL/min Temperature: 25 °C Detection: UV at 220 nm Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Injection Volume: 10 µL
Expected Performance and Considerations
This method is expected to yield excellent resolution and sharp peaks for the enantiomers of 3-Amino-4-(2-chlorophenyl)butyric acid. The acidic mobile phase ensures the protonation of the primary amine, which is essential for the chiral recognition mechanism. The methanol content is kept low (typically ≤15%) as higher concentrations of organic modifiers can disrupt the inclusion complex formation and diminish the enantioselectivity of the stationary phase.[1] Temperature can also be a critical parameter, with lower temperatures often leading to improved resolution.
A key advantage of this direct method is its simplicity, as it does not require any sample derivatization. However, the constraints on the mobile phase composition and the sensitivity of the stationary phase to certain organic solvents necessitate careful column handling and system equilibration.
Method 2: Direct Enantioseparation using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase
Principle and Rationale
Macrocyclic glycopeptide CSPs, such as the Astec® CHIROBIOTIC® T, are exceptionally versatile and have demonstrated broad applicability in the separation of amino acids and their derivatives, including β-amino acids.[3][4] The chiral selector, teicoplanin in the case of CHIROBIOTIC® T, possesses a complex structure with multiple chiral centers, aromatic rings, and ionizable groups.[4] This allows for a variety of chiral recognition interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and ionic interactions.[5]
For a molecule like 3-Amino-4-(2-chlorophenyl)butyric acid, the amino and carboxylic acid groups, as well as the aromatic ring, can all participate in these interactions with the CSP. This multi-modal interaction capability makes CHIROBIOTIC® T a powerful tool for achieving challenging chiral separations. The separation can be performed in reversed-phase, normal-phase, or polar organic modes, offering significant flexibility in method development.[6]
Experimental Protocol
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)[4] Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v) (Polar Ionic Mode) Flow Rate: 1.0 mL/min Temperature: 25 °C Detection: UV at 220 nm Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Injection Volume: 10 µL
Expected Performance and Considerations
This method is anticipated to provide good to excellent separation of the enantiomers. The polar ionic mobile phase, with small amounts of acid and base, helps to control the ionization state of both the analyte and the stationary phase, which can be crucial for optimizing the enantioselectivity. One of the major advantages of CHIROBIOTIC® T is its compatibility with a wide range of solvents and its robustness, allowing for greater flexibility in method development compared to the crown ether-based CSPs.[4][6] It is also well-suited for LC-MS applications due to its compatibility with volatile mobile phases.[4] The elution order on this type of column is compound-specific and needs to be determined empirically.
Method 3: Indirect Enantioseparation via Chiral Derivatization with Marfey's Reagent
Principle and Rationale
The indirect approach to chiral separation involves the reaction of the enantiomeric analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated on a standard achiral HPLC column, such as a C18 reversed-phase column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used CDA for the analysis of amino acids and other primary and secondary amines.
The primary amine of 3-Amino-4-(2-chlorophenyl)butyric acid reacts with FDAA to form stable diastereomeric derivatives. The separation of these diastereomers on a C18 column is typically straightforward, and the method offers the advantage of using readily available and robust achiral columns. The dinitrophenyl chromophore in the derivatizing agent also enhances UV detection at 340 nm, often leading to improved sensitivity.
Experimental Protocol
Derivatization Procedure:
-
Dissolve approximately 1 mg of the 3-Amino-4-(2-chlorophenyl)butyric acid sample in 200 µL of 1 M sodium bicarbonate.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize with 200 µL of 2 M HCl.
-
Evaporate the acetone under a stream of nitrogen and dilute the remaining aqueous solution with the mobile phase for HPLC analysis.
HPLC Conditions: Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile Gradient:
| Time (min) | % B |
|---|---|
| 0 | 20 |
| 30 | 70 |
| 35 | 70 |
| 40 | 20 |
| 45 | 20 |
Expected Performance and Considerations
The indirect method with Marfey's reagent is a powerful and reliable technique. It is expected to provide baseline separation of the diastereomeric derivatives, allowing for accurate quantification of the enantiomeric excess. A significant advantage is the use of a standard C18 column, which is available in every analytical laboratory. The enhanced UV absorbance at 340 nm is beneficial for trace analysis.
The main drawback of this method is the need for a derivatization step, which adds to the sample preparation time and introduces potential sources of error if the reaction is not complete or if side products are formed. It is crucial to ensure that no racemization occurs during the derivatization process.
Performance Comparison
| Feature | Method 1: Crown Ether CSP | Method 2: Macrocyclic Glycopeptide CSP | Method 3: Indirect (Marfey's Reagent) |
| Principle | Direct; Inclusion Complexation | Direct; Multi-modal Interactions | Indirect; Diastereomer Formation |
| Column | CROWNPAK® CR(+) | CHIROBIOTIC® T | Standard C18 |
| Sample Prep | Simple dissolution | Simple dissolution | Derivatization required |
| Method Dev. | Less flexible mobile phase | Highly flexible mobile phase | Flexible gradient on C18 |
| Robustness | Sensitive to organic modifiers | Generally robust | Very robust column |
| Sensitivity | Moderate | Moderate to high (LC-MS compatible) | High (enhanced UV detection) |
| Key Advantage | High selectivity for primary amines | Versatility and robustness | Uses standard achiral columns |
| Key Disadvantage | Mobile phase limitations | Higher column cost | Extra derivatization step |
Visualizing the Methodologies
Workflow for Chiral HPLC Analysis
Caption: Decision workflow for selecting an HPLC method.
Chiral Recognition Mechanisms
Caption: Simplified representation of chiral recognition.
Conclusion
The choice of an HPLC method for determining the enantiomeric purity of (S)-3-Amino-4-(2-chlorophenyl)butyric acid is contingent upon the specific requirements of the analysis, including sample throughput, required sensitivity, and available instrumentation.
-
Direct analysis on a crown ether-based CSP (Method 1) is an elegant and highly selective method, particularly suitable for routine quality control where a validated method with minimal sample preparation is desired.
-
Direct analysis on a macrocyclic glycopeptide-based CSP (Method 2) offers unparalleled flexibility and robustness, making it an excellent choice for method development and for challenging sample matrices. Its compatibility with LC-MS is a significant advantage for applications requiring high sensitivity and specificity.
-
Indirect analysis using Marfey's reagent (Method 3) is a reliable and accessible technique that leverages standard laboratory equipment. It is particularly advantageous when high sensitivity is paramount or when a dedicated chiral column is not available.
Each method, when properly validated, can provide accurate and precise determination of the enantiomeric purity of (S)-3-Amino-4-(2-chlorophenyl)butyric acid. It is recommended that the choice of method be guided by a thorough evaluation of the analytical objectives and the resources at hand.
References
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Comparison of Boc versus Fmoc strategy for synthesizing peptides with unnatural amino acids
A Senior Application Scientist's Perspective on Navigating Key Strategy Choices in Solid-Phase Peptide Synthesis
The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery and chemical biology, offering pathways to enhance stability, modulate bioactivity, and introduce novel functionalities.[1][2] The success of these ambitious synthetic endeavors hinges on the foundational choice of chemical strategy for solid-phase peptide synthesis (SPPS). The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), represent distinct chemical philosophies.[3][4] This guide provides a detailed, data-driven comparison to help researchers, scientists, and drug development professionals make informed decisions when synthesizing peptides containing non-canonical residues.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used for the iterative removal of the temporary α-amino protecting group.[3][4]
The Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary α-amino protection.[3] Deprotection requires moderately strong acid, typically trifluoroacetic acid (TFA), often in dichloromethane (DCM).[5][6] Side-chain protecting groups are generally benzyl-based (Bzl) and are removed during the final cleavage step with a very strong acid, such as hazardous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3][6] This graduated acid lability forms the basis of the Boc strategy's selectivity.[6][7]
The Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group.[3] This group is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8][9] The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, allowing for their simultaneous removal along with cleavage from the resin using TFA.[] This true orthogonality, where temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a key advantage of the Fmoc approach.[11][12]
Head-to-Head Comparison for Unnatural Amino Acid Incorporation
The choice between Boc and Fmoc is not merely a matter of preference but a critical decision dictated by the specific properties of the UAA and the target peptide. The unique structures of UAAs often present challenges such as steric hindrance, altered electronic effects, and novel side-chain reactivity that require careful consideration.[1]
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Impact on UAA Synthesis |
| α-Amino Deprotection | Strong Acid (e.g., 50% TFA in DCM)[5][6] | Mild Base (e.g., 20% Piperidine in DMF)[8] | Critical for UAA Stability: The harsh, repeated acid exposure in Boc synthesis can degrade UAAs with acid-sensitive side chains (e.g., certain glycosylations, complex esters). Fmoc's mild basic conditions are compatible with a much wider range of sensitive functional groups.[][13] |
| Side-Chain Protection | Benzyl-based (Bzl), cleaved by HF/TFMSA[3][6] | tert-Butyl-based (tBu), cleaved by TFA[] | Orthogonality is Key: Fmoc offers true orthogonality, simplifying the protection scheme for complex UAAs.[11][] Boc's reliance on graduated acid lability can be less selective and may lead to premature side-chain deprotection with repeated TFA cycles.[15] |
| Final Cleavage | Harsh Strong Acid (HF, TFMSA)[3] | Moderate Acid (TFA cocktail)[13] | Equipment & Safety: Boc cleavage requires specialized, corrosion-resistant equipment (e.g., Teflon apparatus) to handle highly toxic HF.[7][13] Fmoc cleavage uses standard laboratory glassware and less hazardous TFA cocktails, making it more accessible.[13] |
| Aggregation Issues | Can be advantageous for hydrophobic sequences. | Can be problematic for "difficult" sequences. | Solvation Properties: The protonated N-terminus generated during Boc's acidic deprotection can disrupt interchain hydrogen bonding, improving solvation and mitigating aggregation for some problematic sequences.[3] |
| Compatibility with UAAs | Less suitable for acid-sensitive UAAs. | Highly compatible with a wide range of sensitive UAAs, including phosphorylated and glycosylated residues.[][13] | Preserving UAA Integrity: The mild conditions of Fmoc SPPS are crucial for preserving the integrity of delicate or complex modifications often found in unnatural amino acids.[] |
| Automation & Monitoring | More complex due to corrosive reagents.[3] | Readily automated and allows for real-time UV monitoring of Fmoc group cleavage.[][15] | Efficiency and Control: The UV absorbance of the cleaved Fmoc-piperidine adduct allows for straightforward, quantitative monitoring of reaction completion, which is a significant advantage for automated synthesis.[] |
| Cost | Boc-amino acids are generally less expensive.[] | Fmoc-amino acids are typically more expensive.[] | Overall Cost-Effectiveness: While initial reagent costs for Fmoc may be higher, the increased efficiency, higher purity of crude products, and reduced side reactions can lead to better overall cost-effectiveness.[][] |
| Crude Purity & Yield | Highly sequence-dependent. | Generally provides higher purity crude products due to milder conditions and fewer side reactions.[3] | Downstream Processing: Higher crude purity from Fmoc synthesis simplifies subsequent purification steps (e.g., RP-HPLC), saving time and resources.[] |
Decision-Making Framework: Choosing the Right Strategy
The selection of a synthesis strategy should be a deliberate process based on a risk-benefit analysis for your specific project. This decision tree provides a logical framework to guide your choice.
Experimental Workflows and Protocols
To illustrate the practical differences, below are generalized, step-by-step protocols for a single coupling cycle incorporating a UAA using both strategies.
Fmoc SPPS Workflow Diagram
Protocol 1: General Fmoc-SPPS Cycle for UAA Incorporation [1]
This protocol outlines a single coupling cycle on a 0.1 mmol scale.
-
Resin Swelling: Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel. Add DMF to swell the resin for at least 30 minutes, then drain.[1]
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain, then repeat with a fresh 20% piperidine solution for 15-20 minutes. Drain the vessel.[1][16]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.
-
UAA Coupling: a. In a separate vial, dissolve the Fmoc-protected UAA (3-5 eq.), a coupling agent (e.g., HCTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.[16] b. Pre-activate the mixture for 5-10 minutes.[16] c. Add the activated UAA solution to the resin and agitate for 1-4 hours. Note: For sterically hindered UAAs, longer coupling times, double coupling, or stronger coupling reagents like HATU may be necessary.[1]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive (blue beads), repeat the coupling step.[16]
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents. The resin is now ready for the next cycle.
-
Final Cleavage: After the final synthesis cycle, treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.[1]
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA filtrate to cold diethyl ether. Collect the crude peptide via centrifugation.[1][3]
Boc SPPS Workflow Diagram
Protocol 2: General Boc-SPPS Cycle for UAA Incorporation [17]
This protocol outlines a single coupling cycle on a 0.1 mmol scale.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours in a reaction vessel.[17]
-
Boc Deprotection: a. Pre-wash the resin with 50% TFA in DCM for 1-2 minutes. b. Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc group.[5][17]
-
Washing: Wash the resin with DCM (3 times) and Isopropanol (IPA) (2 times) to remove residual acid.
-
Neutralization: Neutralize the N-terminal ammonium salt by washing with a 10% solution of DIEA in DCM (3 times, 2 minutes each) until the free amine is generated.[6]
-
Washing: Wash the resin thoroughly with DCM (5-7 times) to remove excess base.
-
UAA Coupling: a. In a separate vial, dissolve the Boc-protected UAA (3-5 eq.) and a coupling agent (e.g., HBTU/HOBt or DCC/HOBt) in DMF or DCM.[] b. Add the activated UAA solution to the resin and agitate for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle.
-
Final Cleavage: After synthesis, treat the dried peptide-resin with anhydrous HF or TFMSA with appropriate scavengers (e.g., anisole, cresol) at 0°C for 1-2 hours in a specialized apparatus.
-
Peptide Precipitation: After evaporation of the strong acid, triturate the residue with cold diethyl ether to precipitate the crude peptide.
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are powerful methods for peptide synthesis.[3] The Fmoc strategy has largely become the method of choice for routine and complex peptide synthesis, especially those involving sensitive or modified unnatural amino acids, due to its milder reaction conditions, easier automation, and greater orthogonality.[3][13][15] Its compatibility with a vast array of functional groups makes it exceptionally well-suited for the innovative demands of modern peptide research.[8]
However, the Boc strategy remains a valuable tool. It can offer advantages for the synthesis of certain long or difficult sequences prone to aggregation, where the acidic deprotection step can enhance solvation.[3] For industrial-scale productions with well-established protocols, Boc chemistry is also still employed.[3]
Ultimately, the optimal choice is dictated by a thorough analysis of the UAA's chemical properties, the target peptide's sequence, and the available laboratory resources.[4] A deep understanding of the causality behind each strategy's chemical principles is paramount to successfully navigating the challenges of synthesizing novel, UAA-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 9. chem.uci.edu [chem.uci.edu]
- 11. nbinno.com [nbinno.com]
- 12. biosynth.com [biosynth.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Chlorophenyl Butyric Acid Derivatives
In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Even a subtle alteration, such as shifting a substituent on an aromatic ring, can profoundly impact a compound's interaction with its biological target, altering its efficacy, selectivity, and even its mechanism of action. This guide provides a comparative analysis of the biological activities of ortho-, meta-, and para-chlorophenyl butyric acid derivatives, delving into their structure-activity relationships and the experimental methodologies used to elucidate them. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of isomeric substitution on the pharmacological profiles of this class of compounds.
Introduction: The Significance of Isomeric Substitution in Drug Design
The chlorophenyl butyric acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds targeting a range of biological pathways. The position of the chlorine atom on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—creates distinct electronic and steric environments that dictate how these molecules engage with their protein targets. Understanding these differences is paramount for optimizing lead compounds and developing drugs with improved therapeutic indices. This guide will explore two primary areas of biological activity for these derivatives: their role as Histone Deacetylase (HDAC) inhibitors and their function as Gamma-Aminobutyric Acid (GABA) analogues.
Comparative Biological Activities
The biological effects of chlorophenyl butyric acid derivatives are intrinsically linked to the isomeric position of the chlorine substituent. While direct, side-by-side comparative studies of all three isomers are not extensively documented in publicly available literature, we can synthesize findings from research on individual and related compounds to draw meaningful comparisons.
Histone Deacetylase (HDAC) Inhibition and Anticancer Activity
Butyric acid and its derivatives are well-established as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer agents.[1][2] These inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[3][4]
The introduction of a chlorophenyl group to the butyric acid backbone can modulate this inhibitory activity. For instance, N-(4-chlorophenyl)-4-phenylbutanamide, a derivative of phenylbutyric acid, has been identified as a selective inhibitor of HDAC6, an enzyme implicated in various cancers including leukemia and cervical cancer.[5][6] While this specific compound has a para-chloro substitution on a secondary phenyl ring, it underscores the potential for chlorophenyl moieties to contribute to HDAC inhibition. The anticancer activity of butyric acid prodrugs has also been linked to anti-angiogenic properties, suggesting a multi-faceted mechanism of action.[7]
The precise influence of the ortho-, meta-, and para- positions on HDAC inhibition by chlorophenyl butyric acid itself requires further dedicated investigation. However, it is plausible that the position of the electron-withdrawing chlorine atom could affect the compound's ability to chelate the zinc ion in the HDAC active site, a key interaction for many HDAC inhibitors.
Modulation of the GABAergic System
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating conditions like epilepsy, anxiety, and muscle spasticity.[8] A prominent example of a chlorophenyl butyric acid derivative with potent GABAergic activity is baclofen , which is chemically known as β-(4-chlorophenyl)-GABA.[9] Baclofen is a selective agonist for the GABA_B receptor and is widely used as a muscle relaxant.[10][11] The para-position of the chlorine atom is a key feature of this drug.
The pharmacological activity of baclofen is highly stereospecific, with the (R)-enantiomer being the active form.[10][12] This highlights the importance of both isomeric position and chirality in determining biological effect. While baclofen represents the para-isomer, the activities of the ortho- and meta-chlorophenyl GABA analogues are less characterized in clinical settings. However, it is known that substitutions on the phenyl ring of GABA analogues significantly impact their affinity and efficacy at GABA receptors.[13] For example, phenibut (β-phenyl-GABA) has anxiolytic properties, and the addition of a chlorine atom at the para-position to create baclofen enhances its potency as a GABA_B agonist.[9][13] It is conceivable that ortho- and meta-substitution would lead to different binding affinities and functional activities at GABA receptors due to altered steric and electronic properties.
Experimental Protocols for Biological Evaluation
To ascertain and compare the biological activities of ortho-, meta-, and para-chlorophenyl butyric acid derivatives, a series of well-defined experimental protocols are essential. The following sections detail the methodologies for assessing HDAC inhibition, cytotoxicity, and GABA receptor activity.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This assay fluorometrically measures the activity of HDAC enzymes and the inhibitory potential of test compounds.
Principle: HDAC enzymes deacetylate a synthetic substrate containing an acetylated lysine side chain. A developing agent then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified. A decrease in fluorescence in the presence of a test compound indicates HDAC inhibition.[14][15]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare HDAC assay buffer, a fluorometric HDAC substrate, and a developer solution containing a protease like trypsin, as per manufacturer's instructions (e.g., BioVision K340-100 or similar kits).[15][16]
-
Dissolve the ortho-, meta-, and para-chlorophenyl butyric acid derivatives in a suitable solvent, such as DMSO, to create stock solutions. Prepare a serial dilution of each compound.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the HDAC assay buffer.
-
Add the HDAC substrate to all wells.
-
Add the test compounds at various concentrations to their respective wells. Include a positive control (e.g., Trichostatin A or SAHA) and a negative control (solvent alone).[14]
-
Initiate the reaction by adding the HDAC enzyme (e.g., HeLa nuclear extract or a purified recombinant HDAC isoform) to all wells except for a blank control.[16]
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce HDAC activity by 50%) for each isomer by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices: The use of a fluorometric assay provides a sensitive and high-throughput method for quantifying enzyme activity.[14] HeLa nuclear extract is a common source of multiple HDAC enzymes for initial screening, while purified recombinant HDACs can be used to determine isoform selectivity.[16] The inclusion of a known HDAC inhibitor as a positive control validates the assay's performance.
Experimental Workflow for HDAC Inhibition Assay
Caption: Workflow for determining HDAC inhibitory activity.
Cell Viability (Cytotoxicity) Assay
This assay determines the effect of the compounds on the proliferation and viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Culture:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ortho-, meta-, and para-chlorophenyl butyric acid derivatives in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO in medium) and a positive control for cytotoxicity if desired.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each isomer.
-
Causality Behind Experimental Choices: The MTT assay is a widely accepted and reliable method for assessing cell viability.[17] The choice of cell line should be relevant to the therapeutic area of interest (e.g., a breast cancer cell line if investigating breast cancer therapeutics). Multiple time points for incubation can reveal time-dependent cytotoxic effects.
GABA Receptor Binding Assay
This assay determines the affinity of the test compounds for GABA receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-baclofen for GABA_B receptors) for binding to receptors in a membrane preparation from a tissue source rich in these receptors (e.g., rat brain). The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the cell membranes containing the GABA receptors.
-
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, the radiolabeled ligand (e.g., [³H]-baclofen) at a fixed concentration, and varying concentrations of the ortho-, meta-, and para-chlorophenyl butyric acid derivatives.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known ligand like baclofen).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any remaining unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of the test compound.
-
Calculate the Ki (inhibitory constant) for each isomer, which is a measure of its binding affinity for the receptor.
-
Causality Behind Experimental Choices: Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[18] The use of a tissue source like the rat brain ensures a high density of the target receptors. Competitive binding allows for the determination of the relative affinity of unlabeled test compounds.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate easy comparison of the ortho-, meta-, and para-isomers.
Table 1: Comparative Biological Activity of Chlorophenyl Butyric Acid Derivatives
| Compound | Target/Assay | IC50 / Ki (µM) | Notes |
| Ortho-chlorophenyl butyric acid | HDAC Inhibition | To be determined | |
| Cytotoxicity (e.g., HeLa) | To be determined | ||
| GABA_B Receptor Binding | To be determined | ||
| Meta-chlorophenyl butyric acid | HDAC Inhibition | To be determined | |
| Cytotoxicity (e.g., HeLa) | To be determined | ||
| GABA_B Receptor Binding | To be determined | ||
| Para-chlorophenyl butyric acid | HDAC Inhibition | To be determined | |
| Cytotoxicity (e.g., HeLa) | To be determined | ||
| GABA_B Receptor Binding | To be determined | Known GABA_B agonist (as baclofen)[9] |
This table serves as a template for organizing experimental results. The actual values would need to be determined through the execution of the described protocols.
Logical Relationship of Isomer Structure to Biological Activity
References
- 1. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. The anticancer prodrugs of butyric acid AN-7 and AN-9, possess antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA analogue - Wikipedia [en.wikipedia.org]
- 10. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of beta-(p-chlorophenyl)-GABA (baclofen) on spinal synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Validation for GABA Transporter Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of common in vitro assays for identifying and characterizing inhibitors of Gamma-Aminobutyric Acid (GABA) Transporters (GATs). As critical regulators of GABAergic neurotransmission, GATs are significant therapeutic targets for neurological disorders like epilepsy.[1][2] The reliability of any screening campaign or drug discovery effort hinges on the selection of an appropriate assay and its rigorous validation. Here, we dissect the methodologies, from the workhorse radioligand uptake assay to fluorescence-based and electrophysiological approaches, offering field-proven insights into their validation and application.
The Central Role of GABA Transporters
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[3] Its extracellular concentrations are finely tuned by four main transporters: GAT1, GAT2, GAT3, and BGT1.[1] These transporters, part of the Solute Carrier 6 (SLC6) family, actively clear GABA from the synaptic cleft and extrasynaptic spaces into neurons and glial cells, thus terminating its signal.[1][4] By inhibiting these transporters, we can increase ambient GABA levels, enhancing inhibitory tone. This mechanism is the basis for the therapeutic action of anticonvulsant drugs like tiagabine, a selective GAT1 inhibitor.[2][5]
Given their importance, robust and reliable in vitro assays are essential for discovering novel GAT inhibitors with improved potency and subtype selectivity.
Comparative Overview of GAT Inhibition Assay Technologies
The choice of an assay platform is a critical decision driven by factors such as throughput, cost, required equipment, and the specific scientific question being addressed. Three primary methodologies dominate the field.
Diagram: Mechanism of GABA Transport and Inhibition
Caption: Mechanism of GABA transport and competitive inhibition.
| Assay Type | Principle | Throughput | Advantages | Disadvantages |
| Radioligand Uptake | Measures uptake of radiolabeled GABA (e.g., [³H]GABA) into cells expressing a specific GAT.[6] | Medium to High | Gold standard, highly sensitive, direct measure of transport.[2][6] | Requires handling of radioactive materials, specialized equipment (scintillation counter), generates radioactive waste. |
| Fluorescence-Based | Uses fluorescent GABA analogs or coupled enzymatic reactions to detect GABA levels or transporter activity.[7][8] | High | Non-radioactive, amenable to HTS, can provide real-time kinetics.[8] | Potential for compound interference (autofluorescence), indirect measurement may introduce artifacts.[7] |
| Electrophysiology | Measures the ion currents (Na⁺/Cl⁻) that are co-transported with GABA.[9][10] | Low | Provides real-time functional data, high physiological relevance, can distinguish between transport and channel-like activity.[10][11] | Technically demanding, low throughput, requires specialized equipment (voltage-clamp setup).[9] |
Deep Dive: Methodologies and Experimental Protocols
A self-validating protocol is built on meticulous execution and the inclusion of appropriate controls. Below is a detailed protocol for the most common method, the radioligand uptake assay, which serves as a benchmark for other techniques.
Protocol: [³H]GABA Uptake Inhibition Assay in Recombinant Cells
This protocol is designed for a 96-well format using a cell line (e.g., CHO or HEK293) stably expressing a human GAT subtype (e.g., hGAT1).[6]
A. Causality Behind Experimental Choices:
-
Cell Line: CHO or HEK293 cells are used for their robust growth and low endogenous transporter expression, ensuring that the measured uptake is overwhelmingly due to the transfected GAT.[6][12]
-
[³H]GABA: Tritiated GABA is chemically identical to endogenous GABA, making it the ideal tracer for measuring transport activity directly. Its specific activity determines the sensitivity of the assay.
-
Reference Inhibitor: A known inhibitor with a well-characterized IC50 (e.g., Nipecotic acid or Tiagabine for GAT1) is crucial for validating each experiment's performance.[13]
-
Non-Specific Uptake Control: Using a saturating concentration of a known inhibitor or performing the assay at 4°C allows for the determination of background signal (uptake not mediated by the specific GAT).
B. Materials:
-
CHO-hGAT1 cells (or other GAT-expressing cell line)
-
96-well cell culture plates (clear bottom, white walls for scintillation counting)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES)
-
[³H]GABA (specific activity ~30-40 Ci/mmol)
-
Non-labeled ("cold") GABA
-
Test compounds and reference inhibitor (e.g., Tiagabine)
-
Scintillation fluid and Microplate Scintillation Counter
C. Step-by-Step Methodology:
-
Cell Plating: Seed GAT-expressing cells into a 96-well plate at a density that yields a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[6] Culture for ~24 hours.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference inhibitor in assay buffer. A typical final concentration range might be from 10 nM to 100 µM.[6]
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer gently with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing the test compounds or controls to the respective wells. Include wells for "Total Uptake" (buffer only) and "Non-Specific Binding" (e.g., 100 µM Tiagabine).
-
Pre-incubate the plate at room temperature for 10-20 minutes.
-
-
GABA Uptake:
-
Add 50 µL of assay buffer containing a mixture of [³H]GABA and cold GABA to all wells to initiate the uptake. The final GABA concentration should be close to the transporter's Km value to maximize sensitivity for competitive inhibitors (e.g., 30 nM [³H]GABA).[6]
-
Incubate for a short, defined period (e.g., 3-20 minutes) at room temperature.[6][14] This incubation time must be within the linear range of uptake (determined during assay development).
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the solution and washing the wells three times with 150 µL of ice-cold assay buffer.
-
Lyse the cells by adding 100 µL of lysis buffer (e.g., 0.1% SDS) or scintillation fluid directly to each well.
-
-
Detection: Seal the plate and measure the radioactivity in a microplate scintillation counter.
D. Data Analysis:
-
Calculate Specific Uptake : (Total Uptake cpm) - (Non-Specific Uptake cpm).
-
Normalize Data : Express the uptake in compound-treated wells as a percentage of the specific uptake in the control (buffer only) wells.
-
IC50 Determination : Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
Assay Validation: A Framework for Trustworthiness
Validating an in vitro assay ensures that it is reliable, reproducible, and fit for its intended purpose. The principles outlined in guidelines from regulatory bodies like the FDA provide a strong framework, even for non-clinical assays.[15][16][17]
Diagram: In Vitro Assay Validation Workflow
Caption: A structured workflow for robust assay validation.
Key Validation Parameters:
-
Precision (Repeatability & Reproducibility):
-
Intra-assay precision: The variability within a single assay plate. Determined by running multiple replicates of controls and a reference inhibitor on the same plate. The coefficient of variation (%CV) should typically be <15%.
-
Inter-assay precision (Reproducibility): The variability between different experiments on different days. Assessed by repeating the assay on at least three separate occasions. The %CV of the determined IC50 for a reference compound should be <20-25%.[15]
-
-
Accuracy: How close the measured value is to the true value. For inhibition assays, this is demonstrated by consistently measuring the IC50 of a reference inhibitor within an acceptable range of its known, published value.[2][6]
-
Specificity and Selectivity: The assay should specifically measure the activity of the intended GAT subtype. This is validated by:
-
Testing known selective inhibitors to ensure they produce the expected potency ranking (e.g., GAT1 inhibitor should be potent in a GAT1 assay but weak in a GAT3 assay).[18]
-
Screening against a parental cell line (lacking the transporter) to confirm no significant activity.
-
Counter-screening lead compounds against other GAT subtypes to determine their selectivity profile.[6]
-
-
Linearity and Range: For uptake assays, it's critical to establish that the signal is linear with respect to time and cell number within the conditions of the experiment. This ensures the assay is not running to completion, which would distort inhibition curves.[14]
-
Signal Window and Robustness (Z'-factor): The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation. It is calculated using the means (µ) and standard deviations (σ) of the positive (p, max signal) and negative (n, inhibited signal) controls:
-
Z' = 1 - (3σp + 3σn) / |µp - µn|
-
An assay is considered robust and suitable for high-throughput screening (HTS) if the Z'-factor is consistently ≥ 0.5.[7]
-
Conclusion and Recommendations
The selection and validation of an in vitro assay for GAT inhibition is foundational to the success of a drug discovery program.
-
For high-throughput screening (HTS): A fluorescence-based assay is often preferred due to its speed, lack of radioactivity, and lower cost per well. However, hits must be confirmed using a more direct method.
-
For lead characterization and structure-activity relationship (SAR) studies: The [³H]GABA uptake assay remains the gold standard due to its direct measurement of transport, high sensitivity, and well-understood methodology.[2][6]
-
For detailed mechanistic studies: Electrophysiology offers unparalleled insight into the functional consequences of transporter modulation, including distinguishing between competitive and non-competitive inhibition and identifying allosteric effects.[9][19]
Regardless of the chosen method, a rigorous validation process that establishes precision, accuracy, specificity, and robustness is non-negotiable. By adhering to these principles, researchers can ensure the generation of high-quality, reliable data to drive the discovery of next-generation neurological therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Structure, function, and plasticity of GABA transporters [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. jneurosci.org [jneurosci.org]
- 11. Frontiers | Analytical approaches to examine gamma-aminobutyric acid and glutamate vesicular co-packaging [frontiersin.org]
- 12. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. researchgate.net [researchgate.net]
- 15. seed.nih.gov [seed.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselective Binding of Amino Acid Enantiomers to GABA Receptors
This guide provides an in-depth comparison of the binding affinities of (R) and (S) enantiomers of amino acids and their derivatives to γ-aminobutyric acid (GABA) receptors. Designed for researchers, scientists, and drug development professionals, this document explores the structural basis of stereoselectivity, presents supporting experimental data, and details the methodologies used to generate these findings.
Introduction: The Principle of Chirality in GABAergic Systems
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), acting on two main classes of receptors: ionotropic GABA_A receptors and metabotropic GABA_B receptors.[1][2][3] The interaction between a ligand and its receptor is a highly specific, three-dimensional process.[4] Many molecules, including amino acids and their derivatives, are chiral, meaning they exist as non-superimposable mirror images called enantiomers (labeled as 'R' for rectus and 'S' for sinister).
While enantiomers possess identical physical properties in an achiral environment, their interactions with chiral biological targets like receptors can differ dramatically.[5] This stereoselectivity is a cornerstone of pharmacology, as one enantiomer may exhibit high affinity and the desired therapeutic effect, while the other could be inactive or even produce adverse effects. The basis for this discrimination is often explained by the three-point attachment model , which posits that for a receptor to distinguish between enantiomers, the ligand must interact with the binding site at a minimum of three distinct points.[6][7] If one enantiomer fits perfectly, its mirror image will not be able to align all three corresponding interaction points simultaneously.
This guide will dissect the stereoselective interactions at GABA receptors, providing a robust framework for understanding and predicting ligand behavior in drug discovery and neuroscience research.
The GABAergic Signaling Pathway: A Primer
Understanding the context of GABA receptor activation is crucial. GABA is synthesized from the excitatory neurotransmitter glutamate and, upon release into the synaptic cleft, binds to postsynaptic receptors to mediate its inhibitory effects.[2][8][9]
-
GABA_A Receptors: These are ligand-gated ion channels.[10][11] Upon GABA binding, they open a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibiting the firing of action potentials.[1]
-
GABA_B Receptors: These are G-protein coupled receptors (GPCRs).[12][13] Their activation initiates a slower, more prolonged inhibitory response through second messenger systems, which can lead to the opening of potassium channels and the closing of calcium channels.[2][14]
The following diagram illustrates the key events at a GABAergic synapse.
Caption: Overview of the GABAergic signaling pathway.
Comparative Binding Affinities: (R) vs. (S) Enantiomers
Experimental data consistently demonstrates marked differences in the binding affinities of enantiomers of amino acid derivatives for GABA_A and GABA_B receptor subtypes. This stereoselectivity is not uniform; the preferred enantiomer often depends on the specific receptor subtype.
A study by Krogsgaard-Larsen et al. provides key insights by comparing the ability of various enantiomers to inhibit radioligand binding at GABA_A and GABA_B sites in rat brain membranes.[15] The results highlight a clear and often opposing stereoselectivity between the two receptor classes.
| Compound | Enantiomer | Receptor Target | Binding Affinity (IC₅₀, µM) | Stereoselectivity | Source |
| Baclofen | (R)-(-) | GABA_B | 0.13 | (R) > (S) | [15] |
| (S)-(+) | GABA_B | > 100 | [15] | ||
| 3-Hydroxy-4-aminobutyric acid | (R)-(-) | GABA_A | 1.8 | (S) > (R) | [15] |
| (S)-(+) | GABA_A | 0.09 | [15] | ||
| (R)-(-) | GABA_B | 0.65 | (R) > (S) | [15] | |
| (S)-(+) | GABA_B | 8.3 | [15] | ||
| 4,5-Dihydromuscimol | (R)-(-) | GABA_A | 0.30 | (S) > (R) | [15] |
| (S)-(+) | GABA_A | 0.015 | [15] |
Key Insights from the Data:
-
Opposing Selectivity: For 3-hydroxy-4-aminobutyric acid, the (S)-enantiomer shows a significantly higher affinity for the GABA_A receptor, while the (R)-enantiomer is more potent at the GABA_B receptor.[15]
-
Pronounced GABA_B Stereoselectivity: The GABA_B receptor exhibits a strong preference for the (R)-enantiomers of both baclofen and 3-hydroxy-4-aminobutyric acid.[15] In the case of baclofen, the difference is particularly stark, with the (R)-isomer being orders of magnitude more potent.
-
Strong GABA_A Stereoselectivity: The GABA_A receptor clearly favors the (S)-enantiomers of 3-hydroxy-4-aminobutyric acid and 4,5-dihydromuscimol.[15]
These findings underscore the critical importance of stereochemistry in ligand design. The differential binding suggests that the orthosteric binding sites of GABA_A and GABA_B receptors have distinct topographies, accommodating enantiomers differently to achieve optimal molecular interactions.[13][16][17]
Experimental Methodology: The Radioligand Binding Assay
The "gold standard" for determining the binding affinity of a ligand to a receptor is the radioligand binding assay.[18][19] This technique is robust, sensitive, and allows for the calculation of key parameters like the inhibition constant (Kᵢ) and the dissociation constant (K_d).[18]
The following is a detailed, self-validating protocol for a competitive radioligand binding assay, designed to determine the affinity of unlabeled test compounds (like (R) and (S) enantiomers) by measuring their ability to displace a known radioligand from the receptor.[18][20]
Step-by-Step Protocol
I. Membrane Preparation (Receptor Source)
-
Rationale: To isolate the membrane-bound GABA receptors from other cellular components.
-
Homogenization: Homogenize brain tissue (e.g., rat cortex) in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[21][22] This disrupts the cells and releases the intracellular contents.
-
Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[21]
-
Pelleting Membranes: Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 140,000 x g for 30 minutes) to pellet the cell membranes containing the receptors.[21][22]
-
Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation. This step is crucial for removing endogenous GABA and other interfering substances.[22]
-
Final Preparation: Resuspend the final pellet in the assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[21] The prepared membranes can be aliquoted and stored at -80°C.
II. Competitive Binding Reaction
-
Rationale: To allow the unlabeled test compound and the radioligand to compete for binding to the receptor at equilibrium.
-
Assay Setup: Set up the assay in a 96-well plate.[21] Each reaction will have three components:
-
Total Binding: Membrane preparation + Radioligand + Buffer.
-
Non-Specific Binding (NSB): Membrane preparation + Radioligand + a high concentration of a known unlabeled ligand (e.g., GABA) to saturate all specific binding sites.[22][23]
-
Test Compound: Membrane preparation + Radioligand + varying concentrations of the test enantiomer.
-
-
Component Addition: To each well, add the membrane preparation (e.g., 50-120 µg protein), the unlabeled test compound (or buffer/NSB ligand), and finally the radioligand (e.g., [³H]muscimol for GABA_A or --INVALID-LINK---baclofen for GABA_B) at a fixed concentration, typically near its K_d value.[21][23]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[21]
III. Separation of Bound and Free Radioligand
-
Rationale: To isolate the receptor-bound radioligand from the unbound radioligand so that the bound radioactivity can be quantified.
-
Rapid Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester.[21][24] The membranes and bound radioligand are trapped on the filter, while the free radioligand passes through.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.[21]
IV. Quantification and Data Analysis
-
Rationale: To measure the amount of bound radioligand and calculate the affinity of the test compound.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[21]
-
Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding counts from the total binding counts.
-
Generate IC₅₀ Curve: Plot the specific binding as a function of the log concentration of the test compound. Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.[21]
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Implications for Drug Development
The experimental evidence clearly demonstrates that GABA receptors exhibit significant stereoselectivity in binding amino acid derivatives. This selectivity is often pronounced and can be opposing between GABA_A and GABA_B receptor subtypes. For drug development professionals, these findings have profound implications:
-
Target Specificity: Synthesizing and testing individual enantiomers is essential. A racemic mixture may contain one highly active isomer and another that is inactive or contributes to off-target effects. By isolating the more potent enantiomer, the therapeutic index of a drug can be significantly improved.
-
Structure-Activity Relationship (SAR): The data provides crucial SAR insights, guiding medicinal chemists in designing ligands with higher affinity and greater selectivity for a specific GABA receptor subtype. For example, to target GABA_B receptors, an (R)-configuration at the chiral center of a baclofen analogue would be a logical starting point.
-
Reduced Side Effects: By eliminating the less active or potentially harmful enantiomer (the "isomeric ballast"), the overall dose can be reduced, minimizing the risk of adverse drug reactions.
References
- 1. GABA receptor - Wikipedia [en.wikipedia.org]
- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ogston’s ‘Three Point Attachment’ Model | Stereochemistry [blogs.ntu.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. GABAA receptor - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The GABAB Receptor-Structure, Ligand Binding and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. PDSP - GABA [kidbdev.med.unc.edu]
- 23. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
A Comparative Guide to Coupling Reagents for Sterically Hindered Boc-Amino Acids
Introduction: The Enduring Challenge of Steric Hindrance in Peptide Synthesis
In the landscape of drug discovery and materials science, peptides incorporating sterically hindered amino acids—such as α,α-disubstituted residues (e.g., Aib, α-aminoisobutyric acid) or N-methylated amino acids—are of paramount importance. These modifications serve as powerful tools to impose conformational constraints, enhance metabolic stability, and ultimately fine-tune the biological activity of synthetic peptides.[1][2] However, the very features that grant these residues their unique properties also present a significant synthetic hurdle. The bulky nature of these amino acids physically obstructs the approach of the activated carboxylic acid and the amine, dramatically slowing down peptide bond formation and often leading to incomplete reactions or undesired side reactions.[3]
This guide provides an in-depth comparison of commonly employed coupling reagents for incorporating Boc-protected hindered amino acids. We will move beyond a simple catalog of reagents to explore the mechanistic rationale behind their efficacy, present comparative data, and provide detailed, field-tested protocols to empower researchers to navigate these challenging synthetic steps with confidence.
Understanding the Players: A Mechanistic Overview of Coupling Reagent Classes
The selection of a coupling reagent is the most critical parameter for overcoming the kinetic barrier of a sterically demanding coupling. The primary function of any coupling reagent is to convert the carboxylic acid of the incoming Boc-amino acid into a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the peptide chain. The efficiency of this process dictates the success of the coupling. Reagents are broadly categorized into several classes, each with distinct characteristics.
Carbodiimides (e.g., DCC, DIC)
Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are the classic reagents in peptide synthesis.[4] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. To mitigate these issues, they are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which trap the O-acylisourea to form a more stable and selective active ester.[4][5] While cost-effective, their reactivity is often insufficient for severely hindered couplings.
Phosphonium Salts (e.g., PyBOP®, PyAOP)
Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent a significant advancement. They directly convert the carboxylate into its corresponding OBt active ester in the presence of a base.[6] The primary advantage of phosphonium salts is the complete absence of guanidinylation side reactions, as the phosphorus center is not susceptible to attack by the peptide's N-terminal amine.[7][8] This makes them exceptionally "clean" and ideal for situations requiring an excess of coupling reagent, such as in slow cyclization or fragment condensation reactions.[7] The original phosphonium reagent, BOP, was highly effective but produced the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of the safer PyBOP alternative.[6][8]
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU)
This class of reagents is arguably the most popular for both standard and difficult couplings due to its high reactivity.[9] Reagents like HBTU, HATU, and HCTU are based on a guanidinium core (despite their historical "uronium" names) and incorporate an additive moiety (HOBt, HOAt, or 6-Cl-HOBt, respectively).[10][11] In the presence of a base, they rapidly form the corresponding active esters.
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often the gold standard for hindered couplings.[12] It generates a highly reactive OAt ester. The nitrogen atom in the HOAt ring provides anchimeric assistance during the aminolysis step, accelerating the rate of amide bond formation.[7]
-
HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offers a good balance of high reactivity, stemming from the electron-withdrawing chloro group on the benzotriazole ring, and cost-effectiveness.[13]
-
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) is a third-generation reagent based on the non-explosive and highly effective Oxyma additive.[14] It exhibits reactivity comparable or even superior to HATU and benefits from improved solubility and a better safety profile.[4][14]
A key drawback of aminium reagents is the potential for a side reaction where the reagent reacts directly with the N-terminal amine, forming a guanidinium cap that terminates chain elongation. This is particularly problematic when carboxyl activation is slow, as is the case with hindered amino acids.[7][9]
Mechanism of Action: A Visual Guide to Carboxyl Activation
Understanding the activation pathway is key to rational reagent selection. The process begins with the deprotonation of the Boc-amino acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate attacks the coupling reagent to form the reactive species that will acylate the peptide's N-terminus.
Figure 1: General workflow for peptide coupling.
Phosphonium (PyBOP) vs. Aminium (HATU) Activation
The specific intermediates formed differ between reagent classes, which accounts for their varied performance.
Figure 2: Activation pathways for PyBOP and HATU.
The superior performance of HATU in difficult couplings is largely attributed to the electronic properties of the OAt-ester it forms. The pyridine nitrogen in the HOAt moiety provides "anchimeric assistance," acting as an intramolecular catalyst that accelerates the subsequent attack by the amine, making it more effective at overcoming steric barriers.[7]
Head-to-Head Comparison: Performance with Hindered Residues
When selecting a reagent, a researcher must balance reactivity, potential side reactions, and cost. For hindered Boc-amino acids, reactivity is paramount.
| Coupling Reagent | Class | Relative Speed | Typical Yield (Hindered AA) | Racemization Risk | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | Low to Moderate | Moderate | Cost-effective but often requires double coupling and longer reaction times for hindered residues.[4] |
| PyBOP | Phosphonium | Fast | High | Low | Excellent, clean reagent. No risk of guanidinylation. Safer byproduct than original BOP reagent.[6][8] |
| HBTU | Aminium | Fast | High | Low | A workhorse reagent, but can be less effective than HATU for the most challenging couplings.[12][15] |
| HCTU | Aminium | Very Fast | Very High | Low | More reactive than HBTU due to the 6-Cl-HOBt moiety; excellent cost-to-performance ratio.[13] |
| HATU | Aminium | Very Fast | Very High | Very Low | Often the best choice for hindered couplings due to highly reactive OAt-ester formation.[7][12] |
| COMU | Aminium | Very Fast | Very High | Very Low | Reactivity rivals HATU. Based on safer Oxyma additive. Excellent solubility.[4][14] |
Note: Yields are highly sequence- and substrate-dependent. This table serves as a general guide based on literature reports.
Experimental studies consistently show that for coupling severely hindered residues like Boc-(NMe)Aib-OH, reagents forming pivaloyl mixed anhydrides or acyl fluorides result in yields below 10%.[15] In contrast, uronium/aminium reagents like HBTU and phosphonium reagents like PyBroP (a brominated analogue of PyBOP) can provide significant yields.[15] For the most demanding couplings, HATU and the newer generation COMU are demonstrably superior, often providing higher yields in shorter reaction times.[12][14]
Experimental Section: Protocols for a Difficult Coupling
Here we provide validated, step-by-step protocols for a model difficult coupling: the incorporation of Boc-Aib-OH onto a resin-bound peptide using solid-phase peptide synthesis (SPPS).
Prerequisites:
-
Resin: Swollen Rink Amide resin with N-terminal amine deprotected (confirmed by positive Kaiser test).
-
Solvent: Anhydrous, peptide-grade N,N-Dimethylformamide (DMF).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Stoichiometry: Based on initial resin loading (e.g., 0.5 mmol/g).
Figure 3: Experimental workflow for a coupling cycle.
Protocol 1: HATU-Mediated Coupling of Boc-Aib-OH
Causality: This protocol is the gold standard for difficult couplings. The use of HATU generates the most reactive OAt-ester, and a short pre-activation ensures the reactive species is formed before addition to the resin, minimizing potential side reactions of the coupling reagent itself.
-
Activation Solution: In a separate vial, dissolve Boc-Aib-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (8 equivalents) to the activation solution.
-
Pre-activation: Gently agitate the solution for 1-2 minutes at room temperature. You may observe a color change.
-
Coupling: Add the activated Boc-Aib-OH solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
Washing: Once the reaction is complete, filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next cycle.
Protocol 2: PyBOP-Mediated Coupling of Boc-Aib-OH
Causality: This protocol is chosen when the risk of side reactions must be absolutely minimized, or if the N-terminal amine is particularly sensitive. PyBOP avoids the guanidinylation risk associated with HATU.
-
Activation Solution: In a separate vial, dissolve Boc-Aib-OH (4 equivalents), PyBOP (4 equivalents), and HOBt (4 equivalents, optional but recommended) in DMF.
-
Base Addition: Add DIPEA (8 equivalents) to the activation solution.
-
Pre-activation: Agitate for 2-5 minutes.
-
Coupling: Add the activated solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Reaction times may be longer than with HATU.
-
Monitoring & Washing: Follow steps 6 and 7 from the HATU protocol. If the coupling is incomplete, a second coupling may be necessary.
Protocol 3: COMU-Mediated Coupling of Boc-Aib-OH
Causality: This protocol leverages a modern, highly efficient reagent with a superior safety profile. COMU's high reactivity often matches HATU, and it requires less base, which can be beneficial for sensitive sequences.[14]
-
Activation Solution: In a separate vial, dissolve Boc-Aib-OH (4 equivalents) and COMU (4 equivalents) in DMF.
-
Base Addition: Add DIPEA (4 equivalents). Note the reduced amount of base required compared to HBTU/HATU systems.[4]
-
Pre-activation: Agitate for 1-2 minutes.
-
Coupling: Add the activated solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring & Washing: Follow steps 6 and 7 from the HATU protocol.
Troubleshooting & Final Recommendations
-
Low Coupling Yield: For extremely difficult sequences (e.g., Aib-Aib), consider switching to a more reactive reagent (HBTU → HATU → COMU), increasing the equivalents of amino acid and reagent, extending the reaction time, or performing the reaction at a slightly elevated temperature (e.g., 35-40°C).[3] Microwave-assisted coupling can also be highly effective.[16]
-
Racemization: While less of a concern for achiral Aib, it is critical for other hindered amino acids. Racemization is promoted by extended exposure to base.[17] Use the most reactive coupling reagent possible to shorten reaction times. In cases of high risk, a weaker base like sym-collidine can be substituted for DIPEA.[9]
-
Guanidinylation: If you suspect chain capping when using aminium reagents, ensure you use a slight excess of the Boc-amino acid relative to the coupling reagent and keep pre-activation times short. Alternatively, switch to a phosphonium reagent like PyBOP.[7]
For researchers tackling the synthesis of peptides with hindered Boc-amino acids, the choice of coupling reagent is a strategic decision. While traditional carbodiimides are insufficient, both phosphonium and modern aminium salts provide robust solutions. For the most demanding steric challenges, HATU and COMU stand out as the most powerful tools available, consistently delivering superior yields and purity. By understanding the chemical principles behind these reagents and employing validated protocols, the synthesis of complex, sterically hindered peptides can be transformed from a challenge into a routine success.
References
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. users.uniwa.gr [users.uniwa.gr]
- 11. Research Portal [scholarworks.brandeis.edu]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Spectroscopic data comparison between different substituted 3-amino-4-phenylbutyric acid isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their analogs is a cornerstone of modern chemistry. This guide provides an in-depth comparison of the spectroscopic data for a series of substituted 3-amino-4-phenylbutyric acid isomers, a class of compounds with significant interest in neuroscience and pharmacology. By understanding the subtle yet distinct differences in their NMR, IR, and Mass Spectra, researchers can confidently identify and characterize these molecules, ensuring the integrity of their scientific investigations.
Introduction to 3-Amino-4-Phenylbutyric Acid Analogs
3-Amino-4-phenylbutyric acid, commonly known as phenibut, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The addition of a phenyl ring to the GABA backbone allows it to cross the blood-brain barrier more readily.[1] Phenibut and its substituted analogs are of great interest for their potential therapeutic applications.[2] Structural isomers, including positional isomers (substituents on the phenyl ring at ortho-, meta-, or para-positions) and stereoisomers (enantiomers and diastereomers), can exhibit vastly different pharmacological profiles. Therefore, robust analytical methods to distinguish between these isomers are paramount.
This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear framework for differentiating these closely related compounds. We will explore the underlying principles that govern the observed spectroscopic differences and provide standardized protocols for data acquisition.
The Foundation of Spectroscopic Differentiation of Isomers
The ability to distinguish isomers using spectroscopic techniques hinges on how the unique three-dimensional arrangement of atoms and electrons in each isomer interacts with different forms of electromagnetic radiation or energy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic environments of atomic nuclei (typically ¹H and ¹³C). The chemical shift of a nucleus is highly sensitive to the local electron density, which is influenced by the presence and position of neighboring atoms and functional groups. The substitution pattern on the phenyl ring and the stereochemical arrangement of the chiral centers in 3-amino-4-phenylbutyric acid derivatives create distinct magnetic environments, leading to unique chemical shifts and coupling constants for each isomer.
-
Infrared (IR) Spectroscopy measures the vibrations of molecular bonds. The frequency of these vibrations is determined by the bond strength and the masses of the connected atoms. For substituted phenyl compounds, the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region of the IR spectrum are particularly diagnostic for the substitution pattern (ortho, meta, para).
-
Mass Spectrometry (MS) measures the mass-to-charge ratio of ions. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ. The position of a substituent on the phenyl ring can influence the stability of the resulting fragment ions, leading to a unique mass spectrum that can serve as a molecular fingerprint.
Comparative Spectroscopic Data
This section presents a comparative analysis of the spectroscopic data for unsubstituted phenibut and its para-substituted analogs, including 4-chloro (baclofen), 4-fluoro, and 4-methyl derivatives.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are exquisitely sensitive to their local electronic environment, allowing for the differentiation of subtle structural variations.
General Features of the ¹H NMR Spectra:
The ¹H NMR spectra of 3-amino-4-phenylbutyric acid and its analogs typically exhibit characteristic signals for the aromatic protons, the methine proton at the C3 chiral center, the methylene protons of the butyric acid chain, and the aminomethyl protons. The substitution pattern on the phenyl ring significantly influences the chemical shifts and splitting patterns of the aromatic protons.
General Features of the ¹³C NMR Spectra:
The ¹³C NMR spectra provide complementary information, with distinct signals for the carboxyl carbon, the aromatic carbons (including the ipso-, ortho-, meta-, and para-carbons relative to the butyric acid chain), the C3 and C4 carbons of the butyric acid chain, and the aminomethyl carbon. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.
Table 1: Comparative ¹H NMR Data (δ, ppm) of Substituted 3-Amino-4-Phenylbutyric Acid Analogs
| Compound | Aromatic Protons | CH (C3) | CH₂ (C2) | CH₂ (C4) |
| Phenibut | 7.15-7.35 (m, 5H) | ~3.30 (m, 1H) | ~2.50 (m, 2H) | ~3.00 (m, 2H) |
| Baclofen (4-Chloro) | ~7.29 (d, 2H), ~7.11 (d, 2H) | ~3.35 (m, 1H) | ~2.55 (m, 2H) | ~3.05 (m, 2H) |
| 4-Fluorophenibut | ~7.15 (t, 2H), ~7.00 (t, 2H) | ~3.32 (m, 1H) | ~2.52 (m, 2H) | ~3.02 (m, 2H) |
| Tolibut (4-Methyl) | ~7.10 (d, 2H), ~7.05 (d, 2H) | ~3.28 (m, 1H) | ~2.48 (m, 2H) | ~2.98 (m, 2H) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. "m" denotes a multiplet, "d" a doublet, and "t" a triplet.
Table 2: Comparative ¹³C NMR Data (δ, ppm) of Substituted 3-Amino-4-Phenylbutyric Acid Analogs
| Compound | C=O | Aromatic C (ipso) | Aromatic C (ortho) | Aromatic C (meta) | Aromatic C (para) | C3 | C4 | CH₂ (C2) |
| Phenibut | ~175 | ~140 | ~129 | ~128 | ~126 | ~48 | ~45 | ~38 |
| Baclofen (4-Chloro) | ~175 | ~139 | ~130 | ~129 | ~132 | ~47 | ~44 | ~38 |
| 4-Fluorophenibut | ~175 | ~136 (d) | ~130 (d) | ~115 (d) | ~162 (d) | ~47 | ~44 | ~38 |
| Tolibut (4-Methyl) | ~175 | ~137 | ~129 | ~129 | ~136 | ~48 | ~45 | ~38 |
Note: The chemical shifts are approximate. For 4-Fluorophenibut, the signals for the aromatic carbons are split into doublets due to coupling with the ¹⁹F nucleus.
Distinguishing Enantiomers using Chiral Shift Reagents:
Enantiomers have identical NMR spectra in an achiral solvent. To distinguish them, a chiral environment must be introduced. This is often achieved by using a chiral shift reagent, such as a lanthanide complex (e.g., Eu(hfc)₃). The chiral shift reagent forms diastereomeric complexes with the enantiomers of the analyte, which have different magnetic environments and, therefore, distinct NMR spectra. This allows for the determination of enantiomeric excess.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying functional groups and, importantly for this class of compounds, for determining the substitution pattern on the phenyl ring.
Key IR Absorption Bands:
-
O-H stretch (Carboxylic Acid): A broad band in the range of 3300-2500 cm⁻¹.
-
N-H stretch (Amine): A medium to weak band around 3400-3200 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1710 cm⁻¹.
-
Aromatic C=C stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-H out-of-plane bending: These bands in the 900-650 cm⁻¹ region are highly diagnostic of the aromatic substitution pattern.
Table 3: Diagnostic IR Bands (cm⁻¹) for Phenyl Ring Substitution
| Substitution Pattern | C-H Out-of-Plane Bending (cm⁻¹) |
| Monosubstituted (Phenibut) | 770-730 (strong) and 710-690 (strong) |
| para-Disubstituted (Baclofen, 4-Fluorophenibut, Tolibut) | 860-800 (strong) |
| ortho-Disubstituted | 770-735 (strong) |
| meta-Disubstituted | 810-750 (strong) and 725-680 (strong) |
The distinct and strong absorption band in the 860-800 cm⁻¹ region for the para-substituted analogs provides a clear and reliable method to differentiate them from the parent phenibut and other positional isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While positional isomers have the same molecular weight, their fragmentation patterns can differ due to the influence of the substituent on bond stabilities and the formation of fragment ions.
Expected Fragmentation Pathways:
The electron ionization (EI) mass spectra of 3-amino-4-phenylbutyric acid and its analogs are expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Key fragmentation pathways include:
-
Loss of the carboxyl group (-COOH): This results in an [M - 45]⁺ ion.
-
Cleavage of the C3-C4 bond: This can lead to the formation of a substituted benzyl cation or a related fragment.
-
Loss of the aminomethyl group (-CH₂NH₂): This results in an [M - 30]⁺ ion.
The presence and relative abundance of these and other fragment ions will be influenced by the nature and position of the substituent on the phenyl ring. For example, the presence of a halogen atom like chlorine in baclofen will result in a characteristic isotopic pattern for chlorine-containing fragments. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and fragment ions, further aiding in structural confirmation.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) interface.
-
If using a direct insertion probe, heat the probe gradually to volatilize the sample.
Data Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process for the spectroscopic comparison of these isomers.
References
The Watchful Eye: A Comparative Guide to Cross-Reactivity Analysis of CNS Receptors
In the intricate landscape of Central Nervous System (CNS) drug development, the pursuit of molecular precision is paramount. A candidate molecule's journey from bench to bedside is fraught with challenges, none more critical than ensuring its selective interaction with the intended therapeutic target. Unforeseen interactions with other CNS receptors, a phenomenon known as cross-reactivity, can lead to a cascade of off-target effects, ranging from diminished efficacy to severe adverse events.[1] This guide provides a comprehensive comparison of key methodologies for assessing CNS receptor cross-reactivity, offering researchers, scientists, and drug development professionals a robust framework for making informed decisions in their preclinical safety assessments.[2][3]
The imperative for rigorous cross-reactivity analysis is underscored by regulatory bodies worldwide, who mandate comprehensive safety pharmacology studies prior to first-in-human trials.[2] Early identification of potential off-target liabilities not only de-risks clinical development but also allows for the strategic optimization of lead compounds to enhance their safety and efficacy profiles.[4][5] This guide will delve into the core in vitro techniques that form the bedrock of modern safety pharmacology, providing not just the "how" but, more importantly, the "why" behind experimental choices.
The Methodological Arsenal: A Comparative Overview
The choice of assay for cross-reactivity screening is a critical decision, dictated by factors such as the nature of the target, the desired throughput, and the specific information required (e.g., binding affinity vs. functional activity). Here, we compare three cornerstone methodologies: Radioligand Binding Assays, Functional Cell-Based Assays, and Surface Plasmon Resonance.
The Gold Standard: Radioligand Binding Assays
Radioligand binding assays have long been considered the gold standard for quantifying the affinity of a compound for a specific receptor.[6] These assays directly measure the binding of a radioactively labeled ligand to a receptor preparation, providing a quantitative measure of affinity (Ki).
Causality Behind the Choice: The primary strength of radioligand binding assays lies in their directness and sensitivity. By using a radiolabeled version of a known ligand, we can precisely quantify the displacement of this ligand by a test compound, offering a clear and unambiguous measure of binding affinity. This makes it an invaluable tool for initial, broad screening against a panel of CNS receptors.
Experimental Protocol: Competitive Radioligand Binding Assay (Filtration-Based)
-
Receptor Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet and resuspend it in a binding buffer to a known protein concentration.[7]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).[8]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[7]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[7][9]
-
-
Detection and Data Analysis:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow of a filtration-based radioligand binding assay.
A Functional Perspective: Cell-Based Assays for GPCRs
While binding assays reveal affinity, they do not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional cell-based assays address this by measuring the downstream signaling events initiated by receptor activation.[10][11] For G-protein coupled receptors (GPCRs), which constitute a major class of CNS drug targets, common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca²+).[10][12]
Causality Behind the Choice: The rationale for employing functional assays is to understand the physiological relevance of a compound's interaction with a receptor. A compound might bind to an off-target receptor with high affinity but have no functional effect, making it less of a safety concern. Conversely, a compound with moderate affinity could be a potent agonist at an off-target receptor, leading to significant side effects. Therefore, functional assays are crucial for de-risking candidates and understanding their complete pharmacological profile.[11]
Experimental Protocol: cAMP Assay for Gs/Gi-Coupled GPCRs
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293, CHO) that stably or transiently expresses the target GPCR.
-
Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
For antagonist mode: Pretreat the cells with varying concentrations of the test compound.
-
For agonist mode: Add varying concentrations of the test compound directly to the cells.
-
-
Receptor Stimulation (Antagonist Mode):
-
Add a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Cell Lysis and cAMP Measurement:
-
After a defined incubation period, lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
-
Data Analysis:
-
For agonist mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50, from which the pA2 or Kb (antagonist affinity) can be calculated.
-
Diagram of GPCR Signaling and Assay Principle
Caption: GPCR signaling cascade and the principle of a cAMP functional assay.
Label-Free and Real-Time: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[13][14] While widely used for studying protein-protein interactions, its application in screening small molecules against purified receptors, particularly kinases, is growing.
Causality Behind the Choice: The key advantage of SPR is its ability to provide detailed kinetic information, including association (kon) and dissociation (koff) rates, in addition to affinity (KD).[13] This is particularly valuable for lead optimization, as a compound's residence time on the target (related to koff) can be a better predictor of in vivo efficacy than affinity alone.[13] The label-free nature of SPR also eliminates potential artifacts introduced by modifying the test compound.
Experimental Protocol: SPR for Kinase Inhibitor Selectivity
-
Sensor Chip Preparation:
-
Immobilize the purified kinase of interest onto the surface of a sensor chip (e.g., via amine coupling).[15]
-
Activate a reference flow cell with no protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound over both the target and reference flow cells.
-
Continuously monitor the change in the response units (RU) over time, which is proportional to the amount of compound bound to the kinase.
-
-
Data Acquisition:
-
Record the sensorgram, which plots RU versus time, showing the association phase during compound injection and the dissociation phase during the subsequent buffer flow.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).
-
Comparative Analysis of Methodologies
| Feature | Radioligand Binding Assay | Functional Cell-Based Assay | Surface Plasmon Resonance (SPR) |
| Principle | Measures displacement of a radiolabeled ligand from a receptor. | Measures downstream signaling events following receptor activation. | Measures changes in refractive index upon binding to an immobilized target. |
| Primary Output | Affinity (Ki) | Potency (EC50/IC50), Efficacy (Emax) | Affinity (KD), Kinetics (kon, koff) |
| Throughput | High | Medium to High | Low to Medium |
| Label Requirement | Radiolabel on ligand | None on test compound | None on test compound |
| Biological Context | Membrane preparations or purified receptors | Whole cells | Purified receptors |
| Information Provided | Binding affinity | Functional activity (agonist, antagonist, etc.) | Binding affinity and kinetics |
| Key Advantage | "Gold standard" for affinity, high sensitivity.[6] | Provides functional information, physiologically relevant.[11] | Label-free, provides kinetic data (residence time).[13] |
| Key Limitation | Use of radioactivity, no functional information.[16] | Indirect measure of binding, potential for assay artifacts. | Requires purified, stable protein; lower throughput.[14] |
Case Study: Cross-Reactivity Profiling of Atypical Antipsychotics
Atypical antipsychotics are known to interact with a wide range of CNS receptors, which contributes to both their therapeutic effects and their side effect profiles.[17] The table below presents a hypothetical, yet representative, comparison of the binding affinities (Ki, nM) of two atypical antipsychotics for key CNS receptors, as might be determined by a broad panel of radioligand binding assays.
| Receptor Target | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Potential Clinical Implication of Off-Target Binding |
| Dopamine D₂ | 11[18] | 3.3[18] | Primary Target: Antipsychotic efficacy. High affinity can lead to extrapyramidal side effects (EPS). |
| Serotonin 5-HT₂ₐ | 4 | 0.16 | Mitigates EPS, contributes to efficacy against negative symptoms. |
| Histamine H₁ | 7 | 20 | Sedation, weight gain.[19] |
| Adrenergic α₁ | 19 | 0.8 | Orthostatic hypotension, dizziness.[19] |
| Muscarinic M₁ | 1.9 | >1000 | Anticholinergic effects (dry mouth, constipation, blurred vision). |
This data is illustrative and compiled from multiple sources for comparative purposes.
This comparative data highlights the distinct cross-reactivity profiles of these two drugs. Olanzapine's high affinity for histamine H₁ and muscarinic M₁ receptors is consistent with its known side effects of sedation, weight gain, and anticholinergic symptoms.[20] In contrast, risperidone's potent blockade of adrenergic α₁ receptors explains its higher propensity to cause orthostatic hypotension.[20] Such comparative analyses are instrumental in predicting potential adverse events and guiding clinical use.
A Self-Validating System: The Tiered Approach to Cross-Reactivity Analysis
A robust preclinical safety assessment strategy employs a tiered approach, integrating these methodologies in a logical sequence. This creates a self-validating system where the results of one assay inform the design and interpretation of the next.
Diagram of Tiered Cross-Reactivity Workflow
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. allucent.com [allucent.com]
- 3. nuvisan.com [nuvisan.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. GPCR Screening & Profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 13. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioradiations.com [bioradiations.com]
- 16. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 17. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. psychiatrist.com [psychiatrist.com]
- 19. psychiatrist.com [psychiatrist.com]
- 20. thecarlatreport.com [thecarlatreport.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric Acid using 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative analytical techniques for the structural validation of Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid, a chiral building block of significant interest in medicinal chemistry. The principles and methodologies discussed herein are supported by predicted experimental data and established protocols, offering a comprehensive framework for robust structural elucidation.
The Imperative of Structural Integrity in Drug Discovery
The journey of a drug candidate from concept to clinic is paved with exacting standards, chief among them being the precise characterization of its molecular structure. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. For a chiral molecule like this compound, not only is the connectivity of atoms critical, but their spatial arrangement is also paramount to its intended biological activity. It is in this context that powerful analytical techniques like 2D NMR spectroscopy become indispensable.
Unraveling Molecular Connectivity: The Power of 2D NMR
Two-dimensional NMR spectroscopy provides a detailed map of atomic connectivity within a molecule in its solution state, which is often more representative of its biologically relevant conformation. By correlating nuclear spins through chemical bonds, techniques like COSY, HSQC, and HMBC allow for a definitive assignment of proton (¹H) and carbon (¹³C) signals, effectively building a validated picture of the molecular structure.
Predicted NMR Data for this compound
To illustrate the power of 2D NMR, we will refer to predicted ¹H and ¹³C NMR chemical shifts for our target molecule. These predictions are based on established algorithms that consider the electronic environment of each nucleus.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | - | 175.0 |
| 2a, 2b | 2.60 | 38.0 |
| 3 | 4.20 | 50.0 |
| 4a, 4b | 2.90 | 40.0 |
| 5 | - | 138.0 |
| 6 | - | 134.0 |
| 7 | 7.40 | 129.0 |
| 8 | 7.20 | 127.0 |
| 9 | 7.30 | 130.0 |
| 10 | 7.25 | 128.0 |
| 11 | - | 155.0 |
| 12 | - | 80.0 |
| 13 | 1.45 | 28.5 |
| NH | 5.10 | - |
| OH | 11.0 | - |
Note: Predicted values are for illustrative purposes and may vary based on the solvent and experimental conditions.
Analysis of 2D NMR Spectra
1. COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Connectivity
The COSY spectrum reveals protons that are coupled to each other, typically through two or three bonds. For our target molecule, we expect to see the following key correlations:
-
H3 ↔ H2a, H2b: The proton on the chiral center (C3) will show a correlation to the diastereotopic protons on the adjacent methylene group (C2).
-
H3 ↔ H4a, H4b: Similarly, H3 will be coupled to the diastereotopic protons of the methylene group at C4.
-
H4a, H4b ↔ Aromatic Protons (vicinal): Depending on the rotational freedom, weak correlations might be observed between the benzylic protons and the nearest aromatic proton.
2. HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment correlates protons directly to the carbons they are attached to, providing a definitive link between the ¹H and ¹³C spectra.
-
H2a, H2b / C2: The signals for the C2 protons will correlate to the C2 carbon signal.
-
H3 / C3: The H3 proton signal will correlate with the C3 carbon signal.
-
H4a, H4b / C4: The benzylic protons will show a correlation to the C4 carbon.
-
Aromatic Protons / Aromatic Carbons: Each aromatic proton will correlate to its corresponding carbon atom.
-
H13 / C13: The nine equivalent protons of the Boc group will show a strong correlation to the methyl carbons.
3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity
The HMBC spectrum is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart.
-
H2a, H2b → C1, C3, C4: The C2 protons will show correlations to the carboxylic acid carbon (C1), the chiral center carbon (C3), and the benzylic carbon (C4).
-
H3 → C1, C2, C4, C5: The proton on the chiral center will correlate to the adjacent carbons and the ipso-carbon of the aromatic ring.
-
H4a, H4b → C3, C5, C6, C10: The benzylic protons are key for confirming the attachment of the side chain to the aromatic ring, showing correlations to C3 and the aromatic carbons.
-
H13 → C12, C11: The protons of the Boc group will show a strong correlation to the quaternary carbon (C12) and the carbonyl carbon (C11) of the Boc group, confirming its presence and connectivity.
-
NH → C3, C11: The amide proton will show correlations to the chiral center carbon and the Boc carbonyl carbon.
Caption: Workflow for 2D NMR data analysis.
A Comparative Analysis: 2D NMR vs. Alternative Techniques
While 2D NMR is a powerful tool, a comprehensive structural validation often benefits from complementary data from other analytical techniques. The choice of technique depends on the specific question being asked and the nature of the sample.
Table 2: Comparison of Structural Elucidation Techniques
| Feature | 2D NMR Spectroscopy | Single-Crystal X-ray Crystallography | Mass Spectrometry (MS) |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Diffraction of X-rays by a crystalline lattice. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Sample Type | Soluble compound in a suitable deuterated solvent (typically 5-10 mg). | Single, well-ordered crystal. | Ionizable compound (sub-microgram quantities). |
| Information Obtained | Detailed connectivity, relative stereochemistry, solution-state conformation, and dynamics.[1][2] | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry. | Molecular weight, elemental composition, and fragmentation patterns.[3] |
| Advantages | - Provides data in a biologically relevant solution state.- Non-destructive.- Excellent for establishing connectivity. | - Considered the "gold standard" for absolute structure determination.- Provides highly precise structural data. | - High sensitivity.- Provides accurate molecular weight and formula.- Can be coupled with chromatography (LC-MS, GC-MS). |
| Disadvantages | - Lower resolution than X-ray crystallography.- May not provide absolute stereochemistry.- Requires a relatively large amount of sample. | - Requires a suitable single crystal, which can be difficult or impossible to grow.[4]- The solid-state structure may not reflect the solution-state conformation.[2]- Destructive to the crystal. | - Does not provide direct information on connectivity or stereochemistry.- Isomers can be difficult to distinguish.[3] |
Experimental Protocols
Protocol for 2D NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
1D Spectra Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} 1D NMR spectra to determine the spectral widths and appropriate pulse widths.
-
-
2D Spectra Acquisition (Example parameters for a 400 MHz spectrometer):
-
COSY (Correlation Spectroscopy):
-
Use a standard gradient-enhanced COSY pulse program (e.g., cosygpqf on a Bruker instrument).
-
Set the spectral width in both dimensions to match the ¹H spectrum.
-
Acquire 256-512 increments in the indirect dimension (t₁) with 2-4 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use a standard gradient-enhanced, multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.3 on a Bruker instrument).
-
Set the spectral width in F2 (¹H) and F1 (¹³C) to encompass all relevant signals.
-
Set the number of scans based on sample concentration to achieve an adequate signal-to-noise ratio.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Use a standard gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf on a Bruker instrument).
-
Optimize the long-range coupling delay (typically for J = 8-10 Hz).
-
Acquire a sufficient number of scans to observe the weaker long-range correlations.
-
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell or squared sine-bell) to the raw data.
-
Perform Fourier transformation in both dimensions.
-
Phase and baseline correct the spectra.
-
Calibrate the spectra using the residual solvent peak.
-
Caption: A streamlined workflow for acquiring 2D NMR data.
Senior Application Scientist's Notes: Field-Proven Insights
-
Causality in Solvent Choice: The choice of deuterated solvent is not arbitrary. For this particular molecule, CDCl₃ is a good starting point due to its ability to dissolve many organic compounds. However, if hydrogen bonding with the carboxylic acid or the Boc group is of interest, or if solubility is an issue, a more polar solvent like DMSO-d₆ should be considered. Be aware that chemical shifts can change significantly between solvents.
-
Self-Validating Protocols: The combination of COSY, HSQC, and HMBC creates a self-validating system. A structural hypothesis must be consistent with all three datasets. For instance, a COSY correlation between two protons should be supported by an HSQC spectrum showing they are attached to adjacent carbons, and an HMBC spectrum revealing two- and three-bond correlations consistent with that arrangement. Any discrepancy necessitates a re-evaluation of the proposed structure.
-
The Stereochemistry Question: While 2D NMR excels at determining connectivity, it provides information on relative stereochemistry through techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which measures through-space proximity of protons. However, for determining the absolute stereochemistry (S vs. R), X-ray crystallography of a suitable crystal or the use of chiral derivatizing agents in NMR is often required.
Conclusion: An Integrated Approach to Structural Certainty
For the definitive structural validation of synthesized molecules like this compound, 2D NMR spectroscopy stands out as a powerful and indispensable technique. Its ability to provide a detailed connectivity map in a biologically relevant solution state is unparalleled. While techniques like X-ray crystallography offer the ultimate precision in determining the solid-state structure and absolute stereochemistry, and mass spectrometry provides crucial information on molecular weight and elemental composition with high sensitivity, it is the synergistic use of these methods that provides the highest level of confidence in structural assignment. For the day-to-day workflow of a synthetic or medicinal chemist, a comprehensive suite of 2D NMR experiments often provides the most direct and thorough confirmation that the molecule in the flask is indeed the molecule on paper.
References
A Senior Application Scientist's Guide to the Biological Evaluation of GABA Analogs Against Known Inhibitors
For researchers, scientists, and drug development professionals navigating the complexities of the GABAergic system, this guide offers an in-depth, objective comparison of the biological evaluation of gamma-aminobutyric acid (GABA) analogs against established inhibitors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research. Our focus is on synthesizing technical accuracy with field-proven insights to empower your drug discovery and development endeavors.
The GABAergic System: A Landscape of Inhibition and Therapeutic Opportunity
The central nervous system (CNS) maintains a delicate balance between excitation and inhibition, a symphony orchestrated in large part by the neurotransmitter GABA.[1] As the primary inhibitory neurotransmitter, GABA's role in tempering neuronal excitability is paramount for normal brain function.[2][3] Dysregulation of the GABAergic system is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders, making it a critical target for therapeutic intervention.[4][5]
GABA exerts its influence through two main classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride channels mediating fast synaptic inhibition, and the metabotropic G-protein coupled GABA-B receptors, responsible for slower, more prolonged inhibitory signals.[6][7] The lifecycle of GABA in the synapse—synthesis, release, receptor binding, and reuptake or degradation—presents multiple avenues for pharmacological modulation.
This guide will focus on two key strategies for enhancing GABAergic tone: the use of GABA analogs and the inhibition of key enzymes and transporters involved in GABA's synaptic journey. We will explore the experimental methodologies required to rigorously evaluate and compare these approaches.
Mechanisms of Action: A Tale of Two Strategies
GABA Analogs: Mimicking and Modulating
GABA analogs are a class of compounds structurally similar to GABA, designed to modulate the GABAergic system.[8] However, their mechanisms of action are often indirect and can be quite distinct from direct receptor agonism.
-
Gabapentin and Pregabalin: Contrary to what their name might suggest, gabapentin and pregabalin do not bind to GABA receptors nor do they affect GABA uptake or degradation.[9] Instead, their primary mechanism of action is the binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[5][9] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.[10] This reduction in excitatory signaling indirectly enhances the relative inhibitory tone. Pregabalin is noted to be more potent and have a faster onset of action compared to gabapentin.[10][11]
Known Inhibitors: Enhancing Endogenous GABA
A different therapeutic strategy involves increasing the synaptic concentration of endogenous GABA. This is achieved by targeting the proteins responsible for its removal from the synaptic cleft.
-
Tiagabine (GABA Transporter-1 Inhibitor): Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1).[4][12] GAT-1 is the primary transporter responsible for the reuptake of GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[13][14] By blocking GAT-1, tiagabine increases the extracellular concentration of GABA, thereby prolonging its inhibitory effect at postsynaptic receptors.[12][13]
-
Vigabatrin (GABA Transaminase Inhibitor): Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the intracellular degradation of GABA.[2][15] By inhibiting GABA-T, vigabatrin leads to a significant and sustained increase in intracellular GABA levels.[2][15][16] This elevated GABA concentration is then available for vesicular release into the synaptic cleft, enhancing inhibitory neurotransmission.[17]
GABAergic Signaling Pathway and Points of Intervention
Caption: GABAergic synapse showing synthesis, release, and targets of GABA analogs and inhibitors.
In Vitro Evaluation: Quantifying Molecular Interactions
The foundational step in characterizing any novel compound is to quantify its interaction with its molecular target. For GABA analogs and inhibitors, a suite of in vitro assays provides critical data on binding affinity, receptor modulation, and enzyme/transporter inhibition.
Radioligand Binding Assays
Radioligand binding assays are a powerful tool to determine the affinity of a compound for a specific receptor or transporter.[6][18] These assays utilize a radiolabeled ligand that is known to bind to the target of interest. The ability of an unlabeled test compound to displace the radioligand is measured, allowing for the calculation of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).
Comparative Binding Affinities
| Compound | Target | Radioligand | Typical Ki/IC50 |
| GABA Analogs | |||
| Gabapentin | α2δ-1 subunit of VGCCs | [³H]Gabapentin | ~140 nM |
| Pregabalin | α2δ-1 subunit of VGCCs | [³H]Gabapentin | ~30-100 nM |
| Known Inhibitors | |||
| Tiagabine | GAT-1 | [³H]Tiagabine or [³H]GABA | ~50-100 nM |
| Vigabatrin | GABA-T | N/A (Irreversible Inhibitor) | Activity measured by enzyme inhibition assay |
| Control Ligands | |||
| Muscimol | GABA-A Receptor | [³H]Muscimol | ~2-10 nM |
| Baclofen | GABA-B Receptor | [³H]Baclofen | ~100-500 nM |
Experimental Protocol: Radioligand Binding Assay for GAT-1
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]Tiagabine), and varying concentrations of the test compound or a known inhibitor (e.g., unlabeled tiagabine for standard curve).
-
Determination of Non-Specific Binding: In a separate set of wells, add a high concentration of an unlabeled ligand to saturate the specific binding sites, allowing for the measurement of non-specific binding.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Enzyme and Transporter Activity Assays
For compounds that target enzymes or transporters, functional assays are essential to confirm their inhibitory activity.
-
GABA Transaminase (GABA-T) Inhibition Assay: The activity of GABA-T can be measured by monitoring the production of its byproducts, such as succinic semialdehyde or glutamate.[19] The ability of a test compound, like vigabatrin, to reduce the rate of product formation is a direct measure of its inhibitory potency.
-
GABA Uptake Assay: To assess the function of GABA transporters like GAT-1, cells expressing the transporter are incubated with radiolabeled GABA ([³H]GABA). The amount of radioactivity taken up by the cells is measured. An effective GAT-1 inhibitor, such as tiagabine, will significantly reduce the accumulation of [³H]GABA inside the cells.[20]
Experimental Workflow: In Vitro Assays
Caption: A streamlined workflow for the in vitro evaluation of GABAergic compounds.
Electrophysiological Evaluation: Assessing Neuronal Function
Electrophysiology provides a direct measure of how a compound affects neuronal activity. Techniques like patch-clamp recording allow for the precise measurement of ion channel currents and synaptic events.
Whole-Cell Patch-Clamp Electrophysiology
This technique involves forming a tight seal between a glass micropipette and the membrane of a single neuron, allowing for the recording of electrical activity from the entire cell.[21] It is invaluable for studying the effects of GABAergic compounds on:
-
GABA-A Receptor-Mediated Currents: Application of GABA or a GABA-A agonist will evoke an inward chloride current. The ability of a test compound to modulate the amplitude or kinetics of this current reveals its effect on GABA-A receptor function.
-
Synaptic Transmission: By recording spontaneous or evoked inhibitory postsynaptic currents (IPSCs), one can assess how a compound alters synaptic inhibition. For example, a GAT-1 inhibitor like tiagabine would be expected to prolong the decay of IPSCs.[4]
-
Neuronal Excitability: The firing rate of neurons can be measured in response to current injections. Compounds that enhance GABAergic inhibition will typically reduce neuronal firing.[22][23]
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Slice Preparation: Prepare acute brain slices from a relevant brain region (e.g., hippocampus or cortex) of a rodent. Maintain the slices in artificial cerebrospinal fluid (aCSF).
-
Neuron Visualization: Transfer a slice to the recording chamber of a microscope and visualize individual neurons using differential interference contrast (DIC) optics.
-
Patch Pipette Placement: Carefully approach a neuron with a glass micropipette filled with an internal solution.
-
Seal Formation and Whole-Cell Configuration: Apply gentle suction to form a high-resistance seal between the pipette tip and the cell membrane. A brief pulse of suction is then used to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Data Acquisition: Record baseline neuronal activity. Apply the test compound to the bath and record the changes in membrane potential, ion currents, or synaptic activity.
-
Data Analysis: Analyze the recorded traces to quantify changes in parameters such as current amplitude, decay kinetics, and action potential frequency.
In Vivo Evaluation: From Animal Models to Therapeutic Potential
In vivo studies are crucial for understanding the physiological and behavioral effects of a compound in a living organism. These studies provide insights into a compound's pharmacokinetic properties, its ability to cross the blood-brain barrier, and its efficacy in animal models of disease.
Animal Models of Disease
-
Neuropathic Pain Models: Models such as the chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve in rodents are widely used to study neuropathic pain.[24][25] The efficacy of GABA analogs like gabapentin and pregabalin is often assessed by their ability to reverse the mechanical allodynia (pain in response to a non-painful stimulus) that develops in these models.[26]
-
Epilepsy Models: Various models, including chemically-induced seizures (e.g., with pentylenetetrazol) or genetic models of epilepsy, are used to evaluate the anticonvulsant properties of GABAergic compounds.[4]
-
Anxiety Models: The elevated plus maze and the light-dark box are standard behavioral tests used to assess anxiety-like behavior in rodents.[27][28] Anxiolytic compounds will typically increase the time spent in the open arms of the maze or the light compartment of the box.
Comparative Efficacy in a Neuropathic Pain Model (SNI)
| Compound | Typical Effective Dose (mg/kg, i.p.) | Outcome Measure |
| Gabapentin | 30 - 100 | Reversal of mechanical allodynia |
| Pregabalin | 10 - 30 | Reversal of mechanical allodynia |
| Tiagabine | 5 - 10 | Reversal of mechanical allodynia |
| Vigabatrin | 100 - 200 | Reversal of mechanical allodynia |
Experimental Protocol: Assessment of Mechanical Allodynia in the Spared Nerve Injury (SNI) Model
-
Surgical Procedure: Induce the SNI in anesthetized rats or mice by ligating and transecting two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.
-
Post-Operative Recovery: Allow the animals to recover for a period of time (e.g., 7-14 days) to allow the neuropathic pain phenotype to develop.
-
Baseline Behavioral Testing: Measure the baseline paw withdrawal threshold in response to mechanical stimulation with von Frey filaments.
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Post-Drug Behavioral Testing: At various time points after drug administration, re-assess the paw withdrawal threshold.
-
Data Analysis: Compare the post-drug withdrawal thresholds to the baseline values to determine the anti-allodynic effect of the compound. An effective compound will significantly increase the paw withdrawal threshold.
Logical Relationship: From In Vitro to In Vivo
Caption: The logical progression of evaluation from molecular interactions to therapeutic potential.
Conclusion: A Multi-faceted Approach to a Complex System
The biological evaluation of GABA analogs and inhibitors requires a multi-pronged approach that integrates in vitro, electrophysiological, and in vivo methodologies. While GABA analogs like gabapentin and pregabalin indirectly modulate neuronal excitability by targeting voltage-gated calcium channels, inhibitors such as tiagabine and vigabatrin directly enhance the synaptic availability of endogenous GABA.
A thorough understanding of the distinct mechanisms of action and a rigorous application of the experimental protocols outlined in this guide are essential for accurately characterizing and comparing the efficacy of these compounds. By employing a self-validating system of experimentation, from molecular binding to behavioral outcomes, researchers can confidently advance the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 6. benchchem.com [benchchem.com]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GABA analogue - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. goodrx.com [goodrx.com]
- 11. Gabapentin or Pregabalin? Here's a Side-by-Side Comparison [verywellhealth.com]
- 12. Tiagabine - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro studies on GABA release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrophysiological Assessment of Serotonin and GABA Neuron Function in the Dorsal Raphe during the Third Trimester Equivalent Developmental Period in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. hrcak.srce.hr [hrcak.srce.hr]
- 25. Neuropathic pain drives anxiety behavior in mice, results consistent with anxiety levels in diabetic neuropathy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pregabalin and Gabapentin in Patients with Spinal Cord Injury-Related Neuropathic Pain: A Network Meta-Analysis | springermedizin.de [springermedizin.de]
- 27. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric Acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
Understanding the Compound: Hazard Profile and Initial Assessment
This compound is a protected amino acid derivative. Its structure, containing a chlorinated phenyl group, places it in the category of halogenated organic compounds. While a specific Safety Data Sheet (SDS) for this compound indicates a lack of comprehensive toxicological and ecological data, the presence of the chlorophenyl group necessitates a cautious approach to its handling and disposal.[1]
Key Structural Features and Their Implications for Disposal:
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is generally stable but can be removed under acidic conditions.
-
Carboxylic Acid: This functional group imparts acidic properties to the molecule.
-
Chlorinated Phenyl Group: This moiety is the primary driver for its classification as a halogenated organic compound. Halogenated organics are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon incomplete combustion.[2][3]
A thorough risk assessment should be conducted before handling this compound, including reviewing all available safety information and understanding the potential hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound includes:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] | Protects against accidental splashes of solutions or contact with the solid compound. |
| Skin Protection | Wear impervious clothing and chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which could lead to irritation or absorption of the chemical. |
| Respiratory Protection | For handling bulk quantities or in situations where dust may be generated, a full-face respirator is recommended.[1] | Minimizes the risk of inhaling the compound, the toxicological effects of which are not well-documented. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached systematically. The following workflow provides a clear decision-making process for its safe disposal.
Figure 1: A workflow diagram illustrating the key stages of proper chemical waste disposal.
3.1. Waste Segregation and Container Selection:
-
Waste Stream: this compound waste should be collected in a dedicated container for halogenated organic waste .[2][3][4] Do not mix it with non-halogenated waste streams, as this can significantly increase disposal costs and complicate the disposal process.[3]
-
Container Type: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[5] High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition and free from damage.[5]
3.2. Labeling:
Proper labeling is a critical and mandatory step in hazardous waste management.[6] The label on your waste container must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date when the first drop of waste was added to the container
-
Your name, laboratory, and contact information
3.3. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Keep the container tightly closed except when adding waste.[2] Store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and sources of ignition.[2]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
3.4. Final Disposal:
-
Licensed Disposal Vendor: The ultimate disposal of this compound must be handled by a licensed chemical waste disposal company.[1][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][5]
-
Recommended Disposal Method: The recommended method of disposal is controlled incineration with flue gas scrubbing .[1][9] This ensures the complete destruction of the compound and prevents the release of harmful substances into the atmosphere.
Spill Management: A Plan for the Unexpected
Accidents can happen, and a well-defined spill response plan is essential.
4.1. Small Spills (Solid):
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Don Appropriate PPE: Wear the PPE outlined in Section 2.
-
Contain the Spill: Carefully sweep up the solid material and place it into a labeled hazardous waste container. Avoid generating dust.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
4.2. Large Spills:
In the event of a large spill, your safety and the safety of your colleagues is the top priority.
-
Evacuate Immediately: Alert others in the vicinity and evacuate the area.
-
Isolate the Area: Close the doors to the laboratory to contain any potential vapors.
-
Contact Emergency Personnel: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Do Not Attempt to Clean Up a Large Spill Yourself unless you are trained and equipped to do so.
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][10][11] Key compliance points include:
-
Waste Characterization: You are responsible for determining if your waste is hazardous. Given its chemical structure, this compound should be managed as hazardous waste.
-
Training: All personnel handling hazardous waste must receive appropriate training on safe handling and emergency procedures.[10]
-
Record Keeping: Maintain accurate records of the hazardous waste generated and disposed of in your laboratory.
By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within your organization. The principles outlined in this document are designed to be a foundation for your laboratory's specific standard operating procedures (SOPs) for the disposal of this compound and other similar chemical entities.
References
- 1. echemi.com [echemi.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. mn.uio.no [mn.uio.no]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. resources.duralabel.com [resources.duralabel.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
